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Core Science & Biosynthesis

Foundational

The 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) Whitepaper: Engineering Phosphotyrosine Mimetics for Targeted Inhibition

Introduction & Biochemical Rationale In the realm of targeted therapeutics and signal transduction research, the phosphorylation of tyrosine residues is a fundamental on/off switch regulating cellular proliferation, diff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biochemical Rationale

In the realm of targeted therapeutics and signal transduction research, the phosphorylation of tyrosine residues is a fundamental on/off switch regulating cellular proliferation, differentiation, and immune responses. However, native phosphotyrosine (pTyr) is highly susceptible to rapid hydrolysis by endogenous Protein Tyrosine Phosphatases (PTPs) and degradation by proteases, rendering native pTyr-containing peptides ineffective as in vivo therapeutics.

To overcome this, structural biologists and medicinal chemists developed 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) . D-Pmp is a non-hydrolyzable phosphotyrosine mimetic designed to competitively inhibit SH2 domain-containing proteins (such as Grb2) and PTPases[1]. By replacing the labile oxygen atom in the phosphate ester (-O-PO3H2) with a methylene group (-CH2-PO3H2), D-Pmp establishes a highly stable carbon-phosphorus (C-P) bond. Furthermore, the selection of the D-enantiomer over the L-enantiomer introduces critical steric hindrance, rendering the peptide backbone highly resistant to proteolytic cleavage[2].

Physicochemical Profiling and Structural Dynamics

The efficacy of a phosphotyrosine mimetic is dictated by its ability to replicate the electrostatic and geometric profile of native pTyr while resisting enzymatic degradation. The methylene substitution in D-Pmp slightly alters the acidity of the phosphonate group compared to a native phosphate ester.

As demonstrated in comparative studies, the pKa2 of Pmp is higher than that of native pTyr, meaning a smaller fraction of Pmp exists in the biologically active dianionic state at physiological pH (pH 7.4)[3]. To contextualize this, researchers often compare D-Pmp to its fluorinated derivative, F2Pmp (phosphonodifluoromethyl phenylalanine), where the electronegative fluorine atoms lower the pKa2 to more closely mimic native pTyr[3]. However, D-Pmp remains a foundational and highly potent mimetic, particularly when incorporated into constrained peptide sequences where the spatial orientation compensates for the charge distribution[1][4].

Table 1: Comparative Physicochemical Properties of pTyr Mimetics
CompoundLinkage TypeEnzymatic Stability (PTPs)Protease StabilityApprox. pKa2Primary Application Profile
Native pTyr -O-PO3H2Highly SusceptibleLow (L-isomer)~5.8 - 6.1Endogenous signaling
L-Pmp -CH2-PO3H2Completely ResistantLow (L-isomer)~7.1 - 7.4In vitro SH2/PTP assays
D-Pmp -CH2-PO3H2Completely ResistantHigh (D-isomer) ~7.1 - 7.4In vivo therapeutics / Kv1.3 blockers
F2Pmp -CF2-PO3H2Completely ResistantLow/Moderate~5.2 - 5.5High-affinity PTP1B inhibitors

Mechanism of Action: Target Engagement

D-Pmp is primarily utilized to disrupt protein-protein interactions (PPIs) that rely on pTyr recognition. Two major therapeutic avenues utilize D-Pmp:

  • SH2 Domain Antagonism (e.g., Grb2): The Grb2 adaptor protein relies on its SH2 domain to bind phosphorylated Receptor Tyrosine Kinases (RTKs) like HER2/ErbB2. Peptides incorporating D-Pmp (or its alpha-methyl derivatives) bind to the Grb2 SH2 domain with high affinity ( Kd​ in the 10−8 to 10−9 M range), acting as potent antagonists that decouple RTK signaling from the Ras/MAPK proliferation pathway[1][4].

  • Ion Channel Modulation (e.g., Kv1.3): In autoimmune disease research, D-Pmp has been conjugated to ShK toxin analogs (e.g., ShK-L5/D5 variants) to selectively block the voltage-gated Kv1.3 potassium channel in effector memory T (TEM) cells. The negatively charged phosphonate group of D-Pmp interacts with specific residues on the channel's outer vestibule, granting the peptide picomolar affinity and extreme selectivity over other channel subtypes[2].

SH2_Inhibition A Receptor Tyrosine Kinase (Phosphorylated) B Endogenous pTyr Peptide A->B Generates C SH2 Domain (e.g., Grb2) B->C Binds F Phosphatase (PTP) Hydrolysis B->F Susceptible to D Downstream Signaling (Proliferation) C->D Activates E D-Pmp Mimetic Peptide (Non-hydrolyzable) E->C Competitively Binds (High Affinity) E->F Resistant to F->B Degrades

Competitive inhibition mechanism of D-Pmp at the SH2 domain, preventing downstream signaling.

Synthesis and Incorporation Protocols

The incorporation of D-Pmp into synthetic peptides requires specialized Solid-Phase Peptide Synthesis (SPPS) protocols. Because the unprotected phosphonic acid can interfere with coupling reagents and cause side reactions, D-Pmp is typically introduced as an Fmoc-protected derivative with ethyl or benzyl esters masking the phosphonate group (e.g., Fmoc-D-Pmp(Et)2-OH).

Optimized SPPS Workflow for D-Pmp Peptides

The following protocol outlines the self-validating causality behind the synthesis of a D-Pmp containing peptide:

Step 1: Resin Swelling and Deprotection

  • Action: Swell Rink Amide resin in DMF. Treat with 20% piperidine in DMF.

  • Causality: Piperidine removes the base-labile Fmoc protecting group, exposing the primary amine for the first coupling step.

Step 2: Coupling of Fmoc-D-Pmp(Et)2-OH

  • Action: Activate 3 equivalents of Fmoc-D-Pmp(Et)2-OH using HATU and DIPEA (1:1:2 ratio) in DMF. React with the resin for 2 hours.

  • Causality: HATU is chosen over standard HBTU due to its superior efficiency in coupling sterically hindered unnatural amino acids. The ethyl protecting groups on the phosphonate prevent unwanted phosphoramidation side reactions.

Step 3: Global Cleavage

  • Action: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours.

  • Causality: This step cleaves the peptide from the resin and removes standard side-chain protecting groups (e.g., tBu, Trt). Crucially, it does NOT remove the ethyl esters from the D-Pmp phosphonate.

Step 4: Phosphonate Deprotection (Critical Step)

  • Action: Isolate the crude peptide. Treat with Bromotrimethylsilane (TMSBr) in DCM for 4-6 hours, or reflux in aqueous 6N HCl[2].

  • Causality: The C-P bond is highly stable, but the ethyl esters are impervious to standard TFA cleavage. TMSBr selectively cleaves the alkyl esters via a silyl ester intermediate, which is subsequently hydrolyzed to yield the free, biologically active phosphonic acid without degrading the peptide backbone.

SPPS_Workflow N1 Resin Preparation Rink Amide / Wang Resin N2 Fmoc Deprotection 20% Piperidine in DMF N1->N2 N3 Coupling Fmoc-D-Pmp(Et)2-OH HATU / DIPEA N2->N3 Cycle for each AA N3->N2 Next AA N4 Global Cleavage & Deprotection TFA / TIPS / H2O N3->N4 Sequence Complete N5 Phosphonate Deprotection TMSBr or 6N HCl N4->N5 Cleave Ethyl Esters N6 Purification RP-HPLC N5->N6 Yield Active Peptide

Step-by-step Fmoc-SPPS workflow for synthesizing D-Pmp incorporated therapeutic peptides.

Experimental Validation: Surface Plasmon Resonance (SPR)

To validate the binding efficacy of a synthesized D-Pmp peptide, researchers must confirm that the mimetic successfully competes with native pTyr. Surface Plasmon Resonance (SPR) is the gold standard for this validation.

Protocol for SPR Validation:

  • Immobilization: Immobilize the target SH2 domain (e.g., Grb2) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare serial dilutions of the D-Pmp peptide (ranging from 1 nM to 1 μM) in running buffer (HEPES-buffered saline with 0.05% Tween-20).

  • Binding Assay: Inject the peptide solutions over the immobilized SH2 domain at a flow rate of 30 μL/min. Record the association phase for 3 minutes and the dissociation phase for 5 minutes.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate ( kon​ ), dissociation rate ( koff​ ), and overall equilibrium dissociation constant ( Kd​ ). A successful D-Pmp mimetic should exhibit a Kd​ in the low nanomolar range, confirming that the spatial arrangement of the phosphonate dianion effectively mimics native pTyr[1].

Conclusion

4-Phosphonomethyl-D-Phenylalanine represents a cornerstone in the engineering of signal transduction inhibitors. By elegantly solving the dual problems of phosphatase-mediated hydrolysis (via the C-P bond) and protease-mediated degradation (via the D-isomer configuration), D-Pmp enables the translation of in vitro SH2 and PTPase inhibitors into viable in vivo therapeutic candidates.

References

  • Structure-Activity Relationships of Small Phosphopeptides, Inhibitors of Grb2 SH2 Domain, and Their Prodrugs. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? PubMed. Available at:[Link]

  • Small peptides containing phosphotyrosine and adjacent alphaMe-phosphotyrosine or its mimetics as highly potent inhibitors of Grb2 SH2 domain. Journal of Medicinal Chemistry. Available at:[Link]

  • Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases. PMC - National Institutes of Health. Available at:[Link]

Sources

Exploratory

Engineering Phosphatase-Resistant Peptide Therapeutics: A Technical Guide to 4-Phosphonomethyl-D-Phenylalanine (D-Pmp)

Executive Summary The transient nature of protein phosphorylation is a fundamental regulatory mechanism in biology. However, when engineering peptide-based therapeutics or molecular probes targeting phosphotyrosine (pTyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transient nature of protein phosphorylation is a fundamental regulatory mechanism in biology. However, when engineering peptide-based therapeutics or molecular probes targeting phosphotyrosine (pTyr) recognition domains—such as Src Homology 2 (SH2) domains or specific voltage-gated ion channels—the rapid hydrolysis of the phosphate group by endogenous Protein Tyrosine Phosphatases (PTPases) presents a critical pharmacokinetic barrier.

4-Phosphonomethyl-D-Phenylalanine (D-Pmp) is a highly specialized, dual-action non-hydrolyzable phosphotyrosine analog. By replacing the labile P-O-C ester bond with a stable P-C-C linkage and utilizing the D-stereocenter, D-Pmp provides absolute resistance to both phosphatases and stereoselective proteases. As a Senior Application Scientist, I have structured this whitepaper to bridge the structural biology of D-Pmp with field-proven synthetic methodologies, empowering researchers to successfully integrate this mimetic into drug discovery pipelines.

Structural Biology & Chemical Causality

To understand the utility of D-Pmp, we must analyze the chemical causality behind its resistance profile. The design of D-Pmp addresses two distinct modes of enzymatic degradation:

The Methylene Substitution (PTPase Evasion)

Endogenous PTPases utilize a highly conserved catalytic cysteine residue to execute a nucleophilic attack on the phosphorus atom of pTyr, forming a thiophosphate intermediate while expelling the tyrosine leaving group. In D-Pmp, the oxygen atom is replaced by a methylene (–CH₂–) group, creating a phosphonate (). The C-P bond cannot be cleaved by this mechanism because the carbon is a vastly inferior leaving group compared to oxygen. This isosteric replacement effectively renders the molecule invisible to PTPase hydrolytic activity while maintaining the -2 net charge required for target binding.

The D-Enantiomer Advantage (Protease Evasion & Spatial Trajectory)

While L-Pmp solves the phosphatase problem, peptides remain vulnerable to exopeptidases and endopeptidases in vivo. Incorporating the D-enantiomer introduces severe steric hindrance, preventing the peptide backbone from properly docking into the active sites of natural L-stereoselective proteases. Furthermore, the D-configuration projects the phosphonate moiety into a distinct spatial trajectory. In complex therapeutic targets, this altered geometry enables high-affinity interactions that the L-isomer cannot achieve.

ResistanceMechanism DPmp D-Pmp Residue PTPase PTPases DPmp->PTPase C-P Bond (Hydrolysis Resistant) Protease Proteases DPmp->Protease D-Isomer (Cleavage Resistant) Target Target Receptor DPmp->Target Sustained Binding

Fig 1: Dual-resistance mechanism of D-Pmp against enzymatic degradation.

Quantitative Profiling of Phosphotyrosine Mimetics

When selecting a pTyr mimetic, researchers must balance binding affinity with metabolic stability. The table below summarizes the core differences between natural tyrosine, its phosphorylated state, and synthetic mimetics.

Amino Acid / MimeticLinkage TypePTPase ResistanceProtease ResistanceNet Charge (pH 7.4)Primary Application
L-Tyrosine (Tyr) N/AN/ALow0Endogenous precursor
Phosphotyrosine (pTyr) P-O-C (Ester)None (Rapid Hydrolysis)Low-2Native signaling
L-Pmp P-CH₂-C (Alkyl)AbsoluteLow-2SH2/PTB structural probing
D-Pmp P-CH₂-C (Alkyl)AbsoluteHigh (Stereo-evasion)-2In vivo therapeutics (e.g., Kv1.3)

Mechanistic Applications in Drug Discovery

A premier example of D-Pmp's utility lies in the development of immunomodulatory therapeutics targeting the Kv1.3 potassium channel . Effector memory T (T_EM) cells, which drive autoimmune diseases like multiple sclerosis, rely heavily on Kv1.3 channels for activation.

The ShK toxin (from Stichodactyla helianthus) is a potent Kv1.3 blocker but historically lacked selectivity over the neuronal Kv1.1 channel. By appending negatively charged pTyr mimetics via a hydrophilic linker to the N-terminus of ShK analogs, researchers achieved >100-fold selectivity for Kv1.3 (). The use of D-Pmp in these analogs (e.g., ShK(D5) derivatives) ensures that the therapeutic peptide is not rapidly degraded by serum phosphatases or peptidases, allowing for sustained in vivo efficacy ().

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS) with D-Pmp

The Causality of Reagent Selection (Expertise Insight)

Historically, researchers used diethyl-protected Pmp (Fmoc-D-Pmp(Et)₂-OH) to prevent side reactions during synthesis. However, removing the ethyl groups post-cleavage requires harsh treatment with Trimethylsilyl bromide (TMSBr), which frequently degrades sensitive peptide sequences.

The modern, field-proven approach uses the globally unprotected phosphonate building block: Fmoc-D-Pmp-OH . Critical Constraint: When using the unprotected phosphonate, strong uronium/aminium coupling reagents (like HATU or HBTU) must be avoided . These reagents will react with the free phosphonic acid hydroxyls, leading to phosphonium side-product formation and chain termination. Instead, a carbodiimide-based approach (DIC) paired with an auxiliary nucleophile (HOBt) is strictly required to selectively activate the alpha-carboxyl group.

Step-by-Step SPPS Protocol

1. Resin Preparation & Deprotection

  • Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

2. Pre-activation of Fmoc-D-Pmp-OH (Self-Validating Step)

  • Dissolve 3 equivalents (0.3 mmol) of Fmoc-D-Pmp-OH and 3 equivalents of HOBt in minimal DMF.

  • Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Causality: Allow the mixture to pre-activate for exactly 3 minutes. This ensures the formation of the active OBt-ester before introduction to the resin, minimizing the chance of the free phosphonate reacting with unconsumed DIC.

3. Coupling

  • Add the pre-activated mixture to the resin.

  • Allow coupling to proceed for 2 to 4 hours at room temperature. (The unprotected phosphonate reduces coupling kinetics due to steric and electronic bulk; extended time is mandatory).

  • Wash with DMF (5 × 1 min). Perform a Kaiser test to confirm complete coupling.

4. Chain Elongation & Cleavage

  • Continue standard Fmoc SPPS for the remainder of the sequence.

  • Perform global cleavage using a standard TFA cocktail: TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v) for 2 hours.

  • Precipitate the peptide in cold diethyl ether and centrifuge.

5. Analytical Validation

  • Analyze via LC-MS. The expected mass shift for a D-Pmp residue compared to a standard pTyr residue is -2 Da (due to the replacement of the oxygen atom with a CH₂ group). If +38 Da adducts are observed, it indicates phosphonium side-reactions occurred, meaning the DIC/HOBt stoichiometry was poorly controlled.

SPPS Step1 1. Resin Deprotection (20% Piperidine) Step2 2. Carboxyl Activation (DIC / HOBt) Step1->Step2 Step3 3. Fmoc-D-Pmp-OH Coupling (Avoid HATU) Step2->Step3 Step4 4. Chain Elongation (Standard SPPS) Step3->Step4 Step5 5. Cleavage & Isolation (TFA Cocktail) Step4->Step5

Fig 2: Step-by-step SPPS workflow for incorporating Fmoc-D-Pmp-OH.

References

  • Burke, T. R., & Lee, K. (2003). Phosphotyrosyl Mimetics in the Development of Signal Transduction Inhibitors. Accounts of Chemical Research.[Link]

  • Beeton, C., Wulff, H., Standifer, N. E., et al. (2005). Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases. Molecular Pharmacology.[Link]

  • Luo, X., et al. (2017). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology. [Link]

  • Chandy, K. G., Beeton, C., & Pennington, M. W. (2016). SHK-based pharmaceutical compositions and methods of manufacturing and using the same. U.S.
Foundational

4-Phosphonomethyl-D-Phenylalanine (D-Pmp): A Dual-Action Phosphotyrosine Mimetic for Advanced Therapeutic Design

Executive Summary The reversible phosphorylation of tyrosine residues is a fundamental regulatory mechanism in cellular signal transduction. However, the inherent hydrolytic instability of O-phospho-L-tyrosine (pTyr) lim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reversible phosphorylation of tyrosine residues is a fundamental regulatory mechanism in cellular signal transduction. However, the inherent hydrolytic instability of O-phospho-L-tyrosine (pTyr) limits its application in drug development and stable biochemical probes. While non-hydrolyzable mimetics like 4-phosphonomethyl-L-phenylalanine (L-Pmp) have successfully bypassed phosphatase-mediated degradation, they remain vulnerable to proteolytic cleavage.

4-Phosphonomethyl-D-Phenylalanine (D-Pmp) emerges as a superior, dual-action mimetic. By combining a stable C–P phosphonate bond with D-amino acid heterochirality, D-Pmp confers absolute resistance to both protein tyrosine phosphatases (PTPs) and endogenous proteases. This whitepaper explores the mechanistic rationale, structural profiling, and practical synthesis protocols for integrating D-Pmp into peptide-based therapeutics and SH2 domain inhibitors.

Mechanistic Grounding: The Causality of Mimetic Design

The Hydrolytic Vulnerability of pTyr

In endogenous signaling, pTyr is a transient modification rapidly cleaved by PTPs to terminate signaling cascades[1]. When researchers attempt to use pTyr-containing peptides as competitive inhibitors for Src Homology 2 (SH2) domains or PTP active sites, the peptides are rapidly dephosphorylated, rendering them inactive[2].

The Phosphonate Solution (Pmp and F2Pmp)

To create self-validating, stable probes, synthetic chemists replaced the labile phosphate ester (P–O–C) with a phosphonate (P–C–C) bond[3]. The resulting molecule, L-Pmp, is entirely resistant to enzymatic hydrolysis[1]. Further iterations led to phosphonodifluoromethyl phenylalanine (F2Pmp), which incorporates fluorine atoms to lower the second pKa of the phosphonate (from ~7.1 in Pmp to ~5.5 in F2Pmp), more closely mimicking the electrostatic profile of natural pTyr (pKa2 ~5.8)[4].

The Heterochiral Advantage of D-Pmp

While L-Pmp and F2Pmp solve the phosphatase problem, peptide therapeutics often fail in vivo due to rapid degradation by serum and tissue proteases. The incorporation of D-Pmp introduces a critical structural pivot:

  • Proteolytic Evasion: Mammalian proteases are stereospecific for L-amino acids. Inserting a D-amino acid halts endo- and exopeptidase activity at the modification site.

  • Spatial Trajectory & Selectivity: The D-configuration flips the side-chain orientation. In highly constrained binding pockets, this altered trajectory can drastically increase target selectivity. For instance, in the development of ShK peptide analogs for autoimmune therapies, the incorporation of D-phosphotyrosine mimetics like D-Pmp shifted the binding orientation, yielding a 35-fold selectivity for the Kv1.3 ion channel over the closely related Kv1.1 channel[5].

G Start pTyr Signaling Pathway pTyr O-phospho-L-tyrosine (Endogenous) Start->pTyr DPmp 4-Phosphonomethyl-D-Phenylalanine (Synthetic Mimetic) Start->DPmp PTP Protein Tyrosine Phosphatases (PTPs) pTyr->PTP Susceptible Protease Endogenous Proteases pTyr->Protease Susceptible DPmp->PTP Resistant DPmp->Protease Resistant Hydrolysis Rapid Hydrolysis (Signal Termination) PTP->Hydrolysis Stable1 Phosphatase Resistant (P-C Bond) PTP->Stable1 Degradation Peptide Degradation Protease->Degradation Stable2 Protease Resistant (D-Chirality) Protease->Stable2 SH2 SH2 Domain / Target Binding (Prolonged Modulation) Stable1->SH2 Stable2->SH2

Caption: Logical flow comparing pTyr degradation pathways vs. D-Pmp stability and sustained target binding.

Structural and Physicochemical Profiling

To make informed experimental choices, researchers must understand how D-Pmp compares to its structural cousins. The table below summarizes the quantitative and qualitative data driving mimetic selection[1][2][3].

ModificationBond ArchitecturePhosphatase ResistanceProtease ResistanceApprox. pKa2Primary Application / Utility
pTyr P–O–C (Ester)No (Rapidly cleaved)No~5.8 – 6.1Endogenous signaling; transient in vitro assays.
L-Pmp P–CH₂–C (Phosphonate)YesNo~7.1Stable SH2 domain probes; baseline PTP inhibition.
F2Pmp P–CF₂–C (Difluoro)YesNo~5.5High-affinity PTP inhibitors (charge matches pTyr).
D-Pmp P–CH₂–C (D-Chiral)YesYes ~7.1Highly selective, long-acting therapeutic leads (e.g., Kv1.3 blockers).

Experimental Methodologies: Synthesis and Validation

Integrating D-Pmp into a peptide sequence requires specialized Solid-Phase Peptide Synthesis (SPPS) techniques. Unlike standard pTyr, which is often protected by acid-labile tert-butyl (tBu) groups, D-Pmp is commercially supplied as Fmoc-D-Pmp(Et)₂-OH (diethyl protected)[5].

Causality Check: Standard Trifluoroacetic acid (TFA) cleavage will not remove the ethyl groups from the phosphonate. If left intact, the diethyl-phosphonate lacks the negative charges required to mimic a phosphate group, resulting in a biologically inactive peptide. A targeted deprotection step using Bromotrimethylsilane (TMSBr) is mandatory.

Protocol 1: Synthesis of D-Pmp Peptides via Fmoc-SPPS

This protocol is designed as a self-validating system to ensure complete deprotection.

  • Resin Loading & Elongation:

    • Synthesize the peptide backbone on a Rink Amide or 2-Chlorotrityl chloride resin using standard Fmoc chemistry (HBTU/DIPEA activation).

    • Couple Fmoc-D-Pmp(Et)₂-OH using a prolonged coupling time (2 hours) due to the steric bulk of the protected phosphonate.

  • Global Cleavage:

    • Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether. Note: At this stage, the peptide contains the diethyl-protected Pmp.

  • Phosphonate Deprotection (Critical Step):

    • Dissolve the lyophilized crude peptide in anhydrous Dichloromethane (DCM).

    • Add 10 equivalents of Bromotrimethylsilane (TMSBr) dropwise under inert atmosphere (Argon/N₂).

    • Stir at room temperature for 12–16 hours[5].

    • Quench the reaction by adding methanol, then evaporate the solvents under reduced pressure.

  • Validation via LC-MS:

    • Self-Validation Checkpoint: Analyze the product via LC-MS. You must observe a mass shift of -56 Da (loss of one ethyl) or -112 Da (loss of both ethyl groups) compared to the post-TFA cleavage mass. Only the fully deprotected mass confirms a successful synthesis.

Workflow N1 Step 1: SPPS Coupling Fmoc-D-Pmp(Et)2-OH N2 Step 2: Cleavage TFA / TIPS / H2O N1->N2 N3 Step 3: Phosphonate Deprotection TMSBr in DCM (Removes Ethyls) N2->N3 N4 Step 4: LC-MS Validation Confirm -112 Da (Loss of 2x Et) N3->N4 N5 Step 5: Biological Assay SH2 Pull-down / PTP Inhibition N4->N5

Caption: Step-by-step workflow for synthesizing and validating D-Pmp incorporated peptides.

Protocol 2: Validation of Target Binding (SH2 Domain Pull-Down)

To prove the D-Pmp peptide acts as a functional mimetic, it must competitively inhibit endogenous pTyr-protein interactions[1][6].

  • Lysate Preparation: Lyse cells known to express the target SH2-containing protein (e.g., Grb2) in a non-denaturing lysis buffer containing phosphatase inhibitors (Na₃VO₄).

  • Bait Preparation: Immobilize a GST-tagged SH2 domain on Glutathione Sepharose beads.

  • Competitive Inhibition:

    • Pre-incubate the beads with varying concentrations (1 nM to 10 μM) of the synthesized D-Pmp peptide[7].

    • Add the cell lysate and incubate at 4°C for 2 hours.

  • Readout: Wash the beads, elute the bound proteins, and analyze via Western Blot. A functional D-Pmp peptide will show a dose-dependent reduction in the pull-down of endogenous pTyr proteins, validating its high-affinity binding to the SH2 pocket.

Conclusion & Future Perspectives

The transition from natural pTyr to synthetic mimetics represents a triumph of rational drug design. While L-Pmp and F2Pmp laid the groundwork for phosphatase resistance, 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) elevates the paradigm by introducing proteolytic stability and unique stereochemical targeting. As demonstrated in the development of highly selective ion channel blockers (e.g., Kv1.3 inhibitors for autoimmune diseases)[5] and Grb2 SH2 domain antagonists[7], D-Pmp is an indispensable tool for researchers aiming to translate transient signaling interactions into durable, in vivo-stable therapeutics.

Sources

Exploratory

Biological Activity and Therapeutic Applications of 4-Phosphonomethyl-D-Phenylalanine (D-Pmp)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The development of signal transduction inhibitors often falters at a critical biochemical hurdle: the rapid enzymatic degradation of native...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The development of signal transduction inhibitors often falters at a critical biochemical hurdle: the rapid enzymatic degradation of native signaling motifs. 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) represents a triumph of rational drug design, serving as a highly stable, non-hydrolyzable mimetic of phosphotyrosine (pTyr). By replacing the labile oxygen-phosphorus (O-P) ester bond with a robust carbon-phosphorus (C-P) bond, and utilizing the D-stereoisomer to evade proteolytic cleavage, D-Pmp has emerged as a cornerstone moiety in modern pharmacology.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, quantitative activity profiles, and self-validating experimental workflows required to leverage D-Pmp across oncology, immunology, and neurology.

Chemical Foundation: The Rationale for D-Pmp

The utility of D-Pmp is rooted in its structural mimicry and enhanced biostability compared to native L-phosphotyrosine.

  • Phosphatase Resistance : Endogenous Protein Tyrosine Phosphatases (PTPs) rapidly hydrolyze the phosphate group of pTyr, rendering native peptide therapeutics inactive in vivo. The methylene bridge (-CH₂-) in D-Pmp creates a phosphonate group that is completely resistant to PTP-mediated hydrolysis .

  • Electrostatic Mimicry : At physiological pH, the phosphonate group of D-Pmp maintains a double-negative charge, which is strictly required to form critical bidentate salt bridges with conserved arginine residues in target binding pockets (e.g., the SH2 domain).

  • Proteolytic Stability : The D-amino acid configuration provides profound resistance against endogenous peptidases. This stereochemical inversion extends the plasma half-life of D-Pmp-containing peptides from minutes to hours.

Core Biological Activities & Target Mechanisms

Grb2 SH2 Domain Antagonism (Oncology)

In HER2-positive cancers, the receptor tyrosine kinase (RTK) phosphorylates specific tyrosine residues, creating docking sites for the Growth Factor Receptor-Bound Protein 2 (Grb2). Grb2 binds via its Src Homology 2 (SH2) domain, subsequently recruiting SOS to activate the Ras proliferation pathway.

Incorporating D-Pmp into constrained peptide sequences (e.g., mAZ-pTyr-D-Pmp-Asn-NH₂) creates ultra-high-affinity antagonists . The D-Pmp residue acts as a "pY+1" or direct pTyr substitute, competitively occluding the SH2 binding pocket and starving the tumor cell of Ras-driven mitogenic signals.

G RTK Receptor Tyrosine Kinase (e.g., HER2) pTyr Phosphorylated Tyrosine (pTyr) RTK->pTyr Phosphorylation Grb2 Grb2 Adaptor Protein (SH2 Domain) pTyr->Grb2 Binds SH2 SOS SOS (GEF) Grb2->SOS Recruits Ras Ras Activation (Proliferation) SOS->Ras Activates DPmp D-Pmp Mimetic (Inhibitor) DPmp->Grb2 Competitive Binding (Blocks pTyr)

Figure 1: Mechanism of Grb2 SH2 domain inhibition by D-Pmp, disrupting RTK-mediated Ras activation.

Kv1.3 Potassium Channel Modulation (Immunology)

Effector Memory T (TEM) cells are the primary drivers of autoimmune diseases like Multiple Sclerosis (MS). Upon activation, TEM cells massively upregulate the voltage-gated potassium channel Kv1.3 to maintain the electrochemical driving force for calcium influx.

The sea anemone toxin ShK is a potent Kv channel blocker but lacks selectivity. By conjugating D-Pmp to the N-terminus of ShK (forming analogs like ShK(D5)), researchers engineered a molecule with a 35-to-100-fold selectivity for Kv1.3 over the closely related Kv1.1 channel . The negatively charged phosphonate of D-Pmp interacts with a specific ring of basic residues unique to the Kv1.3 outer vestibule.

Kv13 TEM Effector Memory T Cell (TEM) Kv13 Kv1.3 Potassium Channel TEM->Kv13 Upregulates Calcium Intracellular Ca2+ Signaling Kv13->Calcium K+ Efflux Proliferation Autoimmune Response (Cytokines) Calcium->Proliferation Triggers ShK ShK(D-Pmp) Conjugate ShK->Kv13 High-Affinity Blockade

Figure 2: ShK(D-Pmp) selective blockade of Kv1.3 channels, preventing TEM cell-mediated autoimmunity.

NMDA Receptor Antagonism (Neurology)

Beyond peptide conjugation, the free D-Pmp amino acid exhibits antagonistic properties at the N-methyl-D-aspartate (NMDA) glutamate receptor . The phosphonate group mimics the omega-carboxyl group of glutamate, while the bulky D-phenylalanine ring prevents the conformational shift required for ion channel opening, effectively displacing native ligands like [3H]CPP.

Quantitative Data & Comparative Analysis

The table below synthesizes the binding affinities and primary therapeutic applications of D-Pmp across its major biological targets.

Target Receptor / ProteinD-Pmp Derivative / CompoundAffinity (K_d or IC_50)Primary Therapeutic Application
Grb2 SH2 Domain mAZ-pTyr-D-Pmp-Asn-NH₂~10 - 100 nM (K_d)Oncology (HER2+ Breast Cancer)
Kv1.3 Potassium Channel ShK(D5) / ShK(D-Pmp)~690 pM (K_d)Immunology (Multiple Sclerosis)
NMDA Receptor (3A) D-Pmp (Free Amino Acid)~100 µM (IC_50)Neurology (Excitotoxicity / Pain)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed not just as step-by-step instructions, but as self-validating systems that prevent false positives.

Protocol 1: Fmoc-SPPS Incorporation of D-Pmp

Objective: Synthesize a D-Pmp-containing peptide without phosphonate side-reactions.

  • Step 1: Utilize Fmoc-D-Pmp(Ethyl)₂-OH as the building block. Causality: The ethyl protecting groups prevent the highly reactive phosphonate from cross-linking with coupling reagents (e.g., HATU/DIPEA) during Solid-Phase Peptide Synthesis (SPPS).

  • Step 2: Perform standard Fmoc deprotection (20% piperidine in DMF) and coupling cycles.

  • Step 3: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5).

  • Step 4: Remove the ethyl protecting groups by refluxing the crude peptide in aqueous 6 N HCl or using TMSBr in DCM.

  • Self-Validating Mechanism: Run the final product through LC-MS. A mass shift of +28 Da or +56 Da definitively indicates incomplete removal of the ethyl groups, invalidating the batch before biological testing.

Protocol 2: Surface Plasmon Resonance (SPR) for SH2 Binding Affinity

Objective: Quantify the binding kinetics of D-Pmp peptides to the Grb2 SH2 domain.

  • Step 1: Immobilize recombinant human Grb2 onto a CM5 sensor chip via standard amine coupling (target ~1000 RU).

  • Step 2: Flow the D-Pmp peptide analyte over the chip at concentrations ranging from 1 nM to 1 µM in HBS-EP buffer at 30 µL/min.

  • Step 3: Measure association (k_on) for 3 minutes and dissociation (k_off) for 5 minutes.

  • Self-Validating Mechanism: Simultaneously flow the analyte over a reference flow cell containing an R86K mutant Grb2 . Arginine-86 is strictly required for phosphonate binding. If the D-Pmp peptide exhibits binding to the R86K mutant, the interaction is non-specific (e.g., hydrophobic aggregation), and the K_d calculation must be rejected.

Protocol 3: Patch-Clamp Electrophysiology for Kv1.3 Inhibition

Objective: Verify the selective blockade of Kv1.3 by ShK(D-Pmp).

  • Step 1: Culture L929 cells stably transfected with human Kv1.3.

  • Step 2: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV and apply 200-ms depolarizing pulses to +40 mV every 30 seconds to elicit outward K+ currents.

  • Step 3: Perfuse ShK(D-Pmp) at 1 nM into the extracellular bath and record current decay.

  • Self-Validating Mechanism (The Washout Phase): After achieving steady-state block, perfuse the chamber with peptide-free buffer. The K+ current must recover to at least 80% of the baseline. Failure to wash out indicates that the current reduction was caused by loss of seal integrity or cell death, not specific channel antagonism.

References

  • Beeton, C., et al. (2005). Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases. Molecular Pharmacology, 67(4), 1369-1381. URL:[Link]

  • Liu, W. Q., et al. (2004). Structure−Activity Relationships of Small Phosphopeptides, Inhibitors of Grb2 SH2 Domain, and Their Prodrugs. Journal of Medicinal Chemistry, 47(5), 1223-1233. URL:[Link]

  • Burke, T. R., & Lee, K. (2003). Phosphotyrosine Mimetics in the Development of Signal Transduction Inhibitors. Accounts of Chemical Research, 36(6), 426-433. URL:[Link]

  • ChEMBL Database. (2025). Target Data for 4-Phosphonomethyl-D-Phenylalanine (CHEMBL318538). Accessed via Chemsrc. URL:[Link]

Foundational

An In-depth Technical Guide to the Discovery and History of Phosphonomethyl Phenylalanine Analogs

Introduction In the intricate world of cellular signaling, the reversible phosphorylation of tyrosine residues on proteins, governed by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate world of cellular signaling, the reversible phosphorylation of tyrosine residues on proteins, governed by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), serves as a fundamental regulatory mechanism.[1] Dysregulation of this delicate balance is a hallmark of numerous diseases, including cancer and metabolic disorders. The study of these pathways has been significantly advanced by the development of non-hydrolyzable phosphotyrosine (pTyr) mimetics, which can act as stable probes and potent enzyme inhibitors.[2][3] Among these, phosphonomethyl phenylalanine (Pmp) and its analogs have emerged as crucial tools for researchers, scientists, and drug development professionals.[1][2]

This technical guide provides a comprehensive overview of the discovery and history of phosphonomethyl phenylalanine analogs. It delves into the evolution of their synthesis, elucidates their mechanism of action as enzyme inhibitors, and explores their diverse applications in biochemical research and drug discovery. The narrative is grounded in key scientific literature, offering field-proven insights and detailed experimental methodologies to support further research and development in this critical area of study.

The Genesis of an Idea: The Need for Stable Phosphotyrosine Mimetics

The phosphate group of phosphotyrosine is susceptible to rapid hydrolysis by PTPs in a biological environment.[1] This inherent instability poses a significant challenge for researchers seeking to study the structural and functional consequences of tyrosine phosphorylation. To overcome this, the concept of replacing the labile P-O bond with a more stable P-C bond was conceived, giving rise to phosphonate analogs of pTyr.[4] Phosphonomethyl phenylalanine (Pmp), where the ester oxygen is replaced by a methylene group, was one of the pioneering non-hydrolyzable pTyr mimetics.[5] This structural modification renders the molecule resistant to phosphatase activity, making it an invaluable tool for inhibiting PTPs, probing Src Homology 2 (SH2) domain binding, and for structural biology studies.[1]

The Journey of Synthesis: From Racemic Mixtures to Enantioselective Routes

The initial syntheses of phosphonomethyl phenylalanine resulted in racemic mixtures, which required subsequent separation of diastereomeric peptides after incorporation into a peptide sequence.[6] However, the demand for enantiomerically pure L-forms of these amino acids for peptide synthesis spurred the development of more sophisticated synthetic strategies.

Early Synthetic Approaches

Initial methods for preparing p-phosphonomethyl-DL-phenylalanine were established, but the separation of L- and D-isomers post-synthesis was a significant drawback.[6] One of the early asymmetric syntheses of the L-form of p-phosphonomethyl phenylalanine was a short version of the Schöllkopf method.[6] While a step forward, this method was not without its challenges, including incomplete reactions and the formation of difficult-to-separate byproducts.[6]

The Advent of Chiral Auxiliaries

To address the limitations of earlier methods, researchers turned to the use of chiral auxiliaries to guide the stereochemistry of the reaction. This represented a significant leap forward in obtaining enantiomerically pure phosphonomethyl phenylalanine analogs.

A notable advancement was the application of the Oppolzer method, which utilizes camphor sultam as a chiral auxiliary.[6] This approach offered a more reliable and efficient route to p-phosphonomethyl-L-phenylalanine. Another successful strategy employed D-valine as a chiral auxiliary, yielding a product with essentially identical properties.[6] These enantioselective syntheses provided researchers with the clean starting materials necessary for solid-phase peptide synthesis (SPPS).

A Generalized Synthetic Workflow

The synthesis of phosphonomethyl phenylalanine analogs generally involves several key steps, starting from a suitably protected phenylalanine derivative or a related precursor. The following diagram illustrates a generalized workflow for the synthesis of these valuable compounds.

Synthesis_Workflow A Starting Material (e.g., 4-halomethyl-phenylalanine derivative) B Phosphonylation (e.g., Arbuzov reaction with trialkyl phosphite) A->B C Hydrolysis of Phosphonate Ester B->C D Amino Group Protection (e.g., Fmoc or Boc) C->D E Final Protected Amino Acid D->E

Caption: Generalized workflow for the synthesis of phosphonomethyl phenylalanine analogs.

Experimental Protocol: Synthesis of N-Boc-p-phosphonomethyl-L-phenylalanine using D-Valine as a Chiral Auxiliary [6]

This protocol provides a detailed methodology for the synthesis of an N-Boc protected phosphonomethyl-L-phenylalanine analog.

Materials:

  • Bis-lactim ether of cyclo(D-Val-Gly)

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexane)

  • α-bromo-α'-dimethylphosphono-p-xylene

  • Water

  • Diethyl ether

  • Sodium sulfate

  • Hydrochloric acid (1 M)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate

  • Ethyl acetate

  • Heptane

  • Acetic acid

  • Silica gel for column chromatography

Procedure:

  • Alkylation:

    • Dissolve the bis-lactim ether of cyclo(D-Val-Gly) (2.20 mmol) in dry THF (4 ml) and cool to -78°C.

    • Add n-butyllithium (3.30 mmol) dropwise and stir for 10 minutes.

    • Add a cold solution of α-bromo-α'-dimethylphosphono-p-xylene (2.42 mmol) in dry THF (5 ml) dropwise.

    • Allow the reaction to proceed at -78°C for 8 hours.

    • Quench the reaction with water and extract three times with diethyl ether.

    • Wash the combined organic phases with water and dry with sodium sulfate.

  • Hydrolysis and Protection:

    • Hydrolyze the crude product with 1 M HCl.

    • Without separation, treat the mixture of D-Val-OMe and p-dimethylphosphonomethyl-L-phenylalanine methyl ester with Boc₂O in the presence of sodium bicarbonate.

    • Extract with ethyl acetate and evaporate the solvent.

  • Purification:

    • Separate the products by column chromatography on silica gel using a mobile phase of heptane-ethyl acetate-acetic acid (30:30:5) to yield the methyl ester of N-Boc-p-dimethylphosphonomethyl-L-phenylalanine.

  • Saponification:

    • Saponify the methyl ester to obtain the final product, N-Boc-p-phosphonomethyl-L-phenylalanine.

Mechanism of Action: Potent and Stable Enzyme Inhibitors

The primary utility of phosphonomethyl phenylalanine analogs lies in their ability to act as potent and stable inhibitors of various enzymes, most notably protein tyrosine phosphatases (PTPs) and aminopeptidases.[7][8][9]

Mimicking the Transition State

Phosphonic acids are structurally similar to the tetrahedral transition state of peptide bond hydrolysis. This structural mimicry allows them to bind tightly to the active site of peptidases, effectively blocking their catalytic activity. Their increased stability compared to phosphate esters further enhances their therapeutic potential.[4][7]

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Phosphonomethyl phenylalanine-containing peptides act as competitive inhibitors of PTPs.[8] They bind to the active site of the enzyme, preventing the dephosphorylation of its natural phosphotyrosine-containing substrates. This inhibition is a key tool for studying the role of specific PTPs in signaling pathways.

The following diagram illustrates the competitive inhibition of a PTP by a Pmp-containing peptide.

PTP_Inhibition cluster_0 Normal Reaction cluster_1 Inhibition PTP PTP Active Site Product Tyr-Peptide + Pi PTP->Product Dephosphorylates pY_Peptide pTyr-Peptide pY_Peptide->PTP Binds PTP_inhibited PTP Active Site No_Reaction No Reaction PTP_inhibited->No_Reaction Inhibited Pmp_Peptide Pmp-Peptide Pmp_Peptide->PTP_inhibited Binds Tightly

Caption: Competitive inhibition of a Protein Tyrosine Phosphatase (PTP) by a Pmp-containing peptide.

Evolution of Potency: The Rise of Fluorinated Analogs

While Pmp is an effective PTP inhibitor, the quest for even greater potency led to the development of fluorinated analogs. The introduction of fluorine atoms to the methylene bridge, creating phosphonodifluoromethyl phenylalanine (F2Pmp), dramatically increases inhibitory activity.[10]

The F2Pmp moiety is a superior non-hydrolyzable pTyr mimetic, with F2Pmp-containing peptides exhibiting up to a 1000-fold increase in inhibitory potency towards PTP1B compared to their Pmp-containing counterparts.[10][11] This enhanced affinity is attributed to two main factors:

  • Lowered pKa2: The electron-withdrawing fluorine atoms lower the pKa2 of the phosphonate group, although studies indicate that both monoanion and dianion forms bind to PTP1 with similar efficiency.[10]

  • Hydrogen Bonding: The fluorine atoms can engage in hydrogen bonding interactions with active site residues in a manner analogous to the phenolic oxygen of phosphotyrosine.[10]

More recently, pentafluorophosphato-phenylalanine has been developed as another novel phosphotyrosine mimetic, demonstrating even stronger inhibition of PTP1B than phosphonate-based analogs.[12]

Inhibition of Aminopeptidases

Phosphonic acid analogs of phenylalanine and its homolog, homophenylalanine, have also been extensively studied as inhibitors of alanyl aminopeptidases, such as human aminopeptidase N (hAPN, also known as CD13).[9][13] Enzymatic studies have shown that homophenylalanine derivatives generally exhibit higher inhibitory potential than their phenylalanine counterparts.[9][13] The inhibition constants for these compounds are often in the submicromolar range for hAPN.[9][13]

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory activity of various phosphonomethyl phenylalanine analogs and related compounds against different enzymes. This data highlights the structure-activity relationships and the impact of modifications on inhibitory potency.

Compound/PeptideTarget EnzymeInhibition Constant (Kᵢ or IC₅₀)Reference(s)
3-(Phosphonomethyl)phenylalanineNMDA Receptor~5 µM (IC₅₀)[14]
2-(Phosphonomethyl)phenylalanineNMDA Receptor~10 µM (IC₅₀)[14]
Pmp-containing peptidePTP1BMicromolar range[10]
F2Pmp-containing peptidePTP1BNanomolar range (1000x > Pmp)[10]
1-amino-3-(3-fluorophenyl)propylphosphonic acidhAPNSubmicromolar[9][13][15]
L-phosphonobromomethylphenylalanine (BrPmp)CD45Irreversible inhibitor[8]

Applications in Research and Drug Development

The unique properties of phosphonomethyl phenylalanine analogs have made them indispensable tools in various areas of scientific research and have positioned them as promising candidates for drug development.

Probing Cellular Signaling Pathways

As stable pTyr mimetics, Pmp and its derivatives are used to investigate the roles of specific phosphorylation events in signal transduction.[3] By incorporating these analogs into peptides that correspond to the phosphorylation sites of key signaling proteins, researchers can study the interactions of these proteins with SH2 domain-containing proteins and other binding partners without the complication of dephosphorylation.[1][6]

Development of Selective Enzyme Inhibitors

The development of potent and selective inhibitors for specific PTPs is a major goal in drug discovery, as many PTPs are implicated in human diseases.[11] The modular nature of Pmp and its analogs allows for their incorporation into peptide sequences that are recognized by specific PTPs, leading to the development of highly selective inhibitors.[8] For example, incorporating L-phosphonobromomethylphenylalanine (BrPmp) into a tripeptide increased its inhibitory potency against the PTP CD45, demonstrating the importance of the surrounding amino acid sequence for high-affinity binding.[8]

Therapeutic Potential

The ability of these compounds to inhibit enzymes involved in disease progression makes them attractive therapeutic candidates. For instance, inhibitors of aminopeptidases have potential applications in cancer therapy, as these enzymes are often overexpressed in tumors.[15][16] Furthermore, the development of orally bioavailable PTP inhibitors based on novel phosphonodifluoromethyl-containing scaffolds is an active area of research.[11][17]

Experimental Protocol: Enzyme Inhibition Assay [7]

This protocol outlines a general method for determining the inhibitory activity of phosphonomethyl phenylalanine analogs against a target enzyme, such as an aminopeptidase.

Materials:

  • Target enzyme (e.g., human or porcine aminopeptidase)

  • Inhibitor (phosphonomethyl phenylalanine analog)

  • Substrate (e.g., L-leucine-p-nitroanilide)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.2)

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the enzyme and inhibitor in the buffer solution.

  • Assay Setup:

    • In a microplate or cuvette, pre-incubate the enzyme with various concentrations of the inhibitor in the buffer solution at 37°C for a defined period.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Data Acquisition:

    • Monitor the rate of substrate hydrolysis by measuring the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.

  • Data Analysis:

    • Determine the initial reaction velocities at each inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) by fitting the data to an appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) using non-linear regression analysis.

The following diagram illustrates the workflow for determining enzyme inhibition constants.

Inhibition_Assay_Workflow A Prepare Enzyme, Inhibitor, and Substrate Solutions B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Absorbance Change (Spectrophotometry) C->D E Calculate Initial Velocities D->E F Data Analysis (Non-linear Regression) E->F G Determine Inhibition Constant (Ki) F->G

Sources

Exploratory

Engineering Phosphatase-Resistant Signal Transduction Inhibitors: The Role of 4-Phosphonomethyl-D-Phenylalanine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, synthesis protocols, and validation frameworks for non-hydrolyzable phosphotyrosine mimetics....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, synthesis protocols, and validation frameworks for non-hydrolyzable phosphotyrosine mimetics.

Executive Summary: The Phosphotyrosine Mimetic Paradigm

The investigation of receptor tyrosine kinase (RTK) signal transduction is historically bottlenecked by the transient nature of phosphorylation. Endogenous Protein Tyrosine Phosphatases (PTPs) rapidly hydrolyze phosphotyrosine (pTyr) residues, severely limiting the half-life and efficacy of peptide-based inhibitors in cellular assays and in vivo models.

To circumvent this, 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) has emerged as a critical structural analog. By replacing the labile oxygen atom of the phosphate ester (-O-PO3H2) with a robust methylene bridge (-CH2-PO3H2), D-Pmp renders the moiety completely resistant to enzymatic cleavage. Furthermore, the use of the D-enantiomer confers profound resistance to endogenous proteolytic degradation, making it an ideal building block for designing highly stable, high-affinity antagonists for Src Homology 2 (SH2) domains and PTP active sites.

Mechanistic Role in Signal Transduction

Uncoupling the RTK-Grb2-Ras Axis

The Grb2 adaptor protein is a central node in oncogenic signaling, utilizing its SH2 domain to bind pTyr residues on activated receptors (e.g., EGFR/ErbB2). This binding recruits the guanine nucleotide exchange factor SOS, which subsequently activates Ras and the downstream MAPK/ERK cascade.

Incorporating D-Pmp into peptidomimetics allows researchers to synthesize competitive antagonists that mimic the native pTyr docking motif but cannot be degraded. As demonstrated in 1[1], these mimetics achieve high binding affinities ( Kd​ in the 10−8 to 10−9 M range) by preserving the essential electrostatic interactions required for SH2 domain recognition while maintaining a doubly negative charge at physiological pH.

Electrostatics and the Fluorinated Evolution

While D-Pmp is highly effective, the methylene bridge slightly alters the pKa​ of the phosphonate group compared to native phosphate. To further optimize binding, researchers developed difluorinated analogs (F2Pmp). The electronegative fluorine atoms lower the phosphonate pKa2​ and introduce hydrogen-bonding capabilities that closely mimic the native phosphate oxygen, often increasing inhibitory potency by up to 2[2].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) pTyr Phosphotyrosine (pTyr) Docking Site RTK->pTyr Auto-phosphorylation Grb2 Grb2 Adaptor Protein (SH2 Domain) pTyr->Grb2 Recruits SOS SOS (GEF) Grb2->SOS SH3 Interaction Ras Ras-GTP (Active) SOS->Ras Nucleotide Exchange Pmp 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) Antagonist Pmp->Grb2 Competitive Inhibition (Non-hydrolyzable)

Fig 1: Interruption of the RTK-Grb2-Ras signal transduction pathway by D-Pmp antagonists.

Quantitative Data Presentation

The table below synthesizes the structure-activity relationship (SAR) data comparing native pTyr with its synthetic mimetics, highlighting the trade-offs between affinity and enzymatic stability.

Ligand ModificationPrimary TargetBinding Affinity ( Kd​ ) / IC50​ Phosphatase ResistanceProtease Resistance (Sequence Dependent)
Native pTyr Grb2 SH2~10 - 100 nMLow (Rapidly hydrolyzed)Low (L-amino acid)
L-Pmp Grb2 SH2~1 - 5 μMHigh (Non-hydrolyzable)Low (L-amino acid)
D-Pmp Grb2 SH2 / PTPs~2 - 10 μMHigh (Non-hydrolyzable)High (D-enantiomer)
F2Pmp PTP1B~10 - 100 nMHigh (Non-hydrolyzable)Low (L-amino acid)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every experimental workflow must be a closed, self-validating loop. The following protocols detail the synthesis and evaluation of D-Pmp-containing peptides, emphasizing the causality behind each methodological choice.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Pmp Antagonists

To incorporate D-Pmp into a peptidomimetic sequence, standard Fmoc-based SPPS is utilized. However, the unique steric and electronic properties of3[3] require specific protocol adaptations.

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Rink amide resin is chosen to yield a C-terminal amide upon cleavage, removing the negative charge of a free carboxylate which could electrostatically repel the target SH2 domain.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).

  • D-Pmp Coupling: Pre-activate Fmoc-D-Pmp(tBu)2-OH (3 equivalents) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes, then add to the resin. Couple for 2 hours.

    • Causality: The bulky tert-butyl (tBu) protecting groups on the phosphonate moiety create significant steric hindrance. HATU is mandated here over standard HBTU due to its superior reactivity in forming the active ester, ensuring complete coupling.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Causality: This specific cocktail simultaneously cleaves the peptide from the resin and removes the tBu groups from the phosphonate, yielding the free active D-Pmp residue.

  • Validation Checkpoint (LC-MS): Precipitate the peptide in cold diethyl ether, centrifuge, and analyze via LC-MS.

    • Self-Validation: The presence of the exact mass [M+H]+ confirms successful tBu deprotection. A mass shift of +112 Da indicates incomplete phosphonate deprotection, triggering a required re-exposure to TFA.

SPPS Resin Fmoc-Rink Amide Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Couple D-Pmp Coupling (HATU/DIPEA) Deprotect->Couple Cleave Global Cleavage (TFA/TIS/H2O) Couple->Cleave Validate LC-MS Validation Cleave->Validate

Fig 2: Self-validating solid-phase peptide synthesis (SPPS) workflow for D-Pmp incorporation.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Endpoint affinity assays (like ELISA) are insufficient for competitive antagonists; we must understand the on/off rates ( Kon​ , Koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize recombinant Grb2 protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of 1000 Response Units (RU).

  • Reference Channel Setup (Validation): Immobilize a mutated Grb2 protein (e.g., R86K mutant, which abolishes pTyr binding) on the reference flow cell.

    • Causality: D-Pmp peptides can exhibit non-specific electrostatic sticking to dextran matrices. The R86K mutant channel perfectly subtracts non-specific matrix and protein surface binding, isolating true SH2-pocket interactions.

  • Analyte Injection: Inject the synthesized D-Pmp peptide in a 2-fold dilution series (from 10 μM to 39 nM) at a high flow rate of 50 μL/min.

    • Causality: High flow rates minimize mass transport limitation, ensuring the recorded Kon​ reflects true binding kinetics rather than diffusion artifacts.

  • Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract Kd​ .

Protocol 3: Cellular Efficacy and Downstream Validation

To prove that the D-Pmp antagonist penetrates the cell and uncouples the signaling axis, we measure downstream effector states.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Culture A431 cells (high EGFR expression) and serum-starve for 16 hours.

  • Inhibitor Treatment: Incubate cells with the D-Pmp peptide (or a vehicle control) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for exactly 5 minutes.

  • Lysis & Immunoblotting (Validation Checkpoint): Lyse cells and perform Western blotting. Probe for total EGFR, p-EGFR (Tyr1068), total ERK, and p-ERK (Thr202/Tyr204).

    • Causality & Self-Validation: If the D-Pmp peptide is working via Grb2 SH2 antagonism, p-EGFR levels must remain high (proving the receptor is still activating), but p-ERK levels must drop (proving the signal is blocked at the Grb2-SOS node). If p-EGFR drops, the peptide is non-specifically inhibiting the RTK kinase domain, invalidating the SH2-targeted hypothesis.

References

  • Structure−Activity Relationships of Small Phosphopeptides, Inhibitors of Grb2 SH2 Domain, and Their Prodrugs Journal of Medicinal Chemistry - ACS Publications[Link]

  • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? PubMed - National Institutes of Health[Link]

  • Concise and Enantioselective Synthesis of Fmoc-Pmp(But)2-OH and Design of Potent Pmp-Containing Grb2-SH2 Domain Antagonists Organic Letters - ACS Publications[Link]

Sources

Foundational

Engineering Non-Hydrolyzable Phosphotyrosine Mimetics: Chemical Synthesis of Ppa and Pmp

An In-Depth Technical Whitepaper for Drug Development Professionals and Chemical Biologists Executive Summary The phosphorylation of tyrosine residues is a fundamental regulatory mechanism in cellular signal transduction...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals and Chemical Biologists

Executive Summary

The phosphorylation of tyrosine residues is a fundamental regulatory mechanism in cellular signal transduction, governing processes from cellular proliferation to apoptosis. However, studying phosphotyrosine (pTyr)-dependent interactions—such as those involving Src Homology 2 (SH2) domains or Protein Tyrosine Kinases (PTKs)—is notoriously difficult in vivo due to the rapid cleavage of the labile P–O–C bond by endogenous Protein Tyrosine Phosphatases (PTPs).

To bypass this hydrolytic instability, chemical biologists have developed non-hydrolyzable mimetics. Among the most effective are 4-phosphono-DL-phenylalanine (Ppa) and 4-(phosphonomethyl)-DL-phenylalanine (Pmp) . By replacing the oxygen atom with a direct carbon linkage (Ppa) or a methylene bridge (Pmp), researchers can lock signaling pathways in an "active" state . This whitepaper provides a comprehensive, causality-driven guide to the chemical synthesis of both mimetics, detailing the mechanistic rationale and validation checkpoints required for successful integration into peptidomimetics and genetic code expansion protocols .

Mechanistic Rationale & Pathway Dynamics

The design of Ppa and Pmp is rooted in isosteric and electronic mimicry. Native pTyr possesses a pKa₂ of approximately 5.8, meaning it exists primarily in a dianionic state at physiological pH. When designing mimetics, maintaining this charge density is critical for SH2 domain recognition.

  • Ppa (4-Phosphonophenylalanine): Features a direct P–C bond to the aromatic ring. While highly stable, the absence of the oxygen atom slightly shortens the side chain and alters the pKa₂ (~6.5), making it a slightly weaker, yet highly crystalline and reliable mimetic.

  • Pmp (4-(Phosphonomethyl)phenylalanine): Introduces a methylene bridge (P–CH₂–C). This restores the spatial geometry of the native P–O–C linkage, resulting in superior binding affinities to SH2 domains compared to Ppa, while retaining complete resistance to PTP-mediated hydrolysis.

G RTK Receptor Tyrosine Kinase (RTK) pTyr Phosphotyrosine (pTyr) RTK->pTyr Phosphorylation SH2 SH2 Domain Containing Protein pTyr->SH2 Binding Signaling Downstream Signaling SH2->Signaling Activation PTP Protein Tyrosine Phosphatases (PTPs) PTP->pTyr Hydrolysis (Signal Off) Mimetics Ppa & Pmp Mimetics Mimetics->SH2 Stable Binding (No Hydrolysis) Mimetics->PTP Resistance

Caption: Signaling pathway dynamics of pTyr versus non-hydrolyzable Ppa and Pmp mimetics.

Comparative Quantitative Data

To guide experimental design, the physical and biochemical properties of pTyr, Ppa, and Pmp are summarized below.

Amino AcidSide-Chain LinkageApprox. pKa₁Approx. pKa₂Hydrolytic StabilityRelative SH2 Affinity
Native pTyr P–O–Aryl1.25.8Low (PTP Sensitive)1.0x (Baseline)
Ppa P–Aryl1.56.5High (Absolute)~0.2x – 0.5x
Pmp P–CH₂–Aryl2.07.1High (Absolute)~0.8x – 1.2x

Synthetic Workflows

The synthesis of these two mimetics requires divergent organometallic and physical organic strategies. Ppa relies on transition-metal catalysis (Hirao coupling) due to the inert nature of the aryl C–H/C–I bond, whereas Pmp exploits radical chemistry and nucleophilic substitution (Michaelis-Arbuzov reaction) at the activated benzylic position.

G cluster_Ppa Synthesis of 4-Phosphono-DL-phenylalanine (Ppa) cluster_Pmp Synthesis of 4-(Phosphonomethyl)-DL-phenylalanine (Pmp) SM1 4-Iodo-DL-phenylalanine Prot1 Protection (Boc, OMe) SM1->Prot1 Hirao Hirao Cross-Coupling Pd(0), HPO(OEt)2 Prot1->Hirao Deprot1 Deprotection (TMSBr / H2O) Hirao->Deprot1 Ppa Ppa (Target) Deprot1->Ppa SM2 4-Methyl-DL-phenylalanine Prot2 Protection (Boc, OMe) SM2->Prot2 Brom Radical Bromination (NBS, AIBN) Prot2->Brom Arbuzov Michaelis-Arbuzov P(OEt)3, Heat Brom->Arbuzov Deprot2 Deprotection (TMSBr / H2O) Arbuzov->Deprot2 Pmp Pmp (Target) Deprot2->Pmp

Caption: Parallel synthetic workflows for the generation of Ppa and Pmp from amino acid precursors.

Protocol I: Synthesis of 4-Phosphono-DL-phenylalanine (Ppa)

Strategic Rationale: The direct installation of a phosphonate group onto an aromatic ring is highly challenging via classical SNAr mechanisms. The Hirao Cross-Coupling solves this by utilizing Palladium(0) to undergo oxidative addition into a C–I bond . Subsequent coordination of diethyl phosphite and reductive elimination yields the aryl phosphonate with high fidelity and functional group tolerance .

Step-by-Step Methodology

Step 1: Orthogonal Protection

  • Suspend 4-iodo-DL-phenylalanine (1.0 eq) in dry methanol. Add SOCl₂ (1.5 eq) dropwise at 0 °C to form the methyl ester.

  • React the resulting intermediate with Boc₂O (1.2 eq) and triethylamine (TEA, 2.5 eq) in DCM to yield N-Boc-4-iodo-DL-phenylalanine methyl ester.

Step 2: Palladium-Catalyzed Hirao Coupling

  • In an oven-dried Schlenk flask under argon, dissolve the protected iodo-phenylalanine (1.0 eq) in anhydrous toluene (0.2 M).

  • Add diethyl phosphite (1.5 eq), triethylamine (3.0 eq), and tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq).

  • Causality Note: TEA acts as the base to tautomerize the dialkyl phosphite into its reactive phosphite form, facilitating coordination to the Pd(II) center.

  • Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). Confirm product formation via ³¹P NMR; the appearance of a sharp singlet at ~17–20 ppm confirms successful C–P bond formation.

Step 3: Global Deprotection

  • Dissolve the protected Ppa intermediate in anhydrous DCM. Add bromotrimethylsilane (TMSBr, 10 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.

  • Causality Note: TMSBr is chosen over harsh aqueous acids (like refluxing 6N HCl) because it selectively cleaves the ethyl esters of the phosphonate via an SN2 mechanism (forming volatile ethyl bromide and silyl esters) without causing racemization or side-reactions.

  • Evaporate the solvent, then add water/methanol to hydrolyze the silyl esters and the Boc group, precipitating the free Ppa zwitterion.

Protocol II: Synthesis of 4-(Phosphonomethyl)-DL-phenylalanine (Pmp)

Strategic Rationale: Because Pmp contains a benzylic carbon bridge, transition-metal catalysis is unnecessary. Instead, the synthesis leverages the Michaelis-Arbuzov reaction . By first installing a highly electrophilic benzylic bromide, the relatively weak nucleophile triethyl phosphite can attack the carbon, initiating a cascade that expels a bromide ion, which subsequently dealkylates the intermediate phosphonium species to form the stable P=O bond.

Step-by-Step Methodology

Step 1: Protection and Radical Bromination

  • Protect 4-methyl-DL-phenylalanine as the N-Boc methyl ester (identical to Protocol I, Step 1).

  • Dissolve the protected amino acid (1.0 eq) in carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator, azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reflux under a sunlamp or heat for 4 hours.

  • Validation Checkpoint: ¹H NMR of the crude must show the disappearance of the Ar–CH₃ singlet (~2.3 ppm) and the emergence of a new Ar–CH₂Br singlet at ~4.4 ppm .

Step 2: Michaelis-Arbuzov Reaction

  • Dissolve the benzylic bromide intermediate (1.0 eq) in neat triethyl phosphite (5.0 eq).

  • Causality Note: Using triethyl phosphite as both reactant and solvent drives the reaction forward and prevents competing dimerization of the benzylic radical/cation.

  • Heat the mixture to 130 °C for 12 hours. Distill off the ethyl bromide byproduct as it forms to push the equilibrium.

  • Validation Checkpoint: ³¹P NMR will show a distinct shift to ~25–28 ppm . ¹H NMR will reveal a characteristic doublet for the benzylic protons (~3.1 ppm) due to strong ²JPH coupling (~21 Hz).

Step 3: Global Deprotection

  • Treat the resulting phosphonate with TMSBr (10 eq) in DCM, followed by aqueous hydrolysis, identical to Protocol I, Step 3, yielding pure Pmp.

Conclusion & Future Directions

While Ppa and Pmp are indispensable for in vitro and structural studies of SH2 and PTP domains, their highly charged nature at physiological pH limits their cell permeability. Future drug development efforts are heavily focused on prodrug strategies—such as masking the phosphonate with acyloxymethylene (AM) or pivaloyloxymethyl (POM) groups. These lipophilic masks allow the mimetics to cross the lipid bilayer, whereupon intracellular esterases cleave the masks to release the active Ppa or Pmp directly within the cytosol .

Mastery of the synthetic routes detailed above provides the foundational chemistry required to generate these advanced, cell-permeable therapeutic precursors.

References

  • A Lock on Phosphotyrosine Signaling ACS Chemical Biology URL:[Link]

  • Recent Development of Genetic Code Expansion for Posttranslational Modification Studies Molecules (via NIH PMC) URL:[Link]

  • Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide Journal of Organic Chemistry (via NIH PMC) URL:[Link]

  • Synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as conformationally-constrained phosphotyrosyl mimetics Tetrahedron URL:[Link]

Exploratory

The Phosphonomethyl Group in Peptide Bioactivity: A Technical Guide to Phosphotyrosine Isosteres

Executive Summary Tyrosine phosphorylation is a fundamental regulatory mechanism in eukaryotic signal transduction, dictating protein-protein interactions (PPIs) via Src Homology 2 (SH2) domains and modulating enzymatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tyrosine phosphorylation is a fundamental regulatory mechanism in eukaryotic signal transduction, dictating protein-protein interactions (PPIs) via Src Homology 2 (SH2) domains and modulating enzymatic activity. However, the translation of phosphotyrosine (pTyr)-dependent peptides into viable therapeutics or stable chemical probes is severely hindered by the enzymatic lability of the native phosphate ester bond, which is rapidly hydrolyzed by Protein Tyrosine Phosphatases (PTPs) 1.

To circumvent this Achilles' heel, the phosphonomethyl group—most notably in the form of phosphonomethyl phenylalanine (Pmp) —has emerged as a cornerstone isostere. By replacing the bridging oxygen atom (-O-PO3H2) with a methylene group (-CH2-PO3H2), scientists can engineer phosphatase-resistant peptidomimetics that retain high bioactivity. This guide dissects the chemical causality, target specificities, and validated experimental protocols for leveraging the phosphonomethyl group in peptide drug development.

Mechanistic Causality: The Chemistry of Isosteric Replacement

The decision to substitute pTyr with a phosphonomethyl derivative is not merely a structural swap; it fundamentally alters the electronic and steric landscape of the peptide.

The pKa Discrepancy and Charge State

The native pTyr residue possesses a pKa2 of approximately 6.2, meaning it exists predominantly in a di-anionic state at physiological pH (7.4). In contrast, the standard Pmp isostere has a significantly higher pKa2 of ~7.7 2. Consequently, Pmp is largely mono-anionic in cellular environments. This loss of a negative charge can lead to a reduction in binding affinity for certain highly electropositive SH2 domain pockets.

The Fluorine Solution (F2Pmp)

To bridge this electronic gap, the difluorophosphonomethyl phenylalanine (F2Pmp) isostere was engineered. The introduction of two highly electronegative fluorine atoms adjacent to the phosphorus pulls electron density away from the phosphonate, lowering the pKa2 to ~5.7 3. This perfectly mimics the di-anionic state of native pTyr at pH 7.4. For targets like PTP1B, replacing Pmp with F2Pmp results in a staggering 1000-fold increase in inhibitory potency 3.

However, F2Pmp is not a universal solution. The bulky difluoromethylene group introduces steric clashes in specific binding pockets. For instance, while F2Pmp is an excellent PTP inhibitor, it completely abolishes binding to the C-SH2 domain of the SHP2 phosphatase, a target where standard Pmp or alternative mimetics (like l-OMT) are required [[4]]().

Target Modalities: SH2 Domains in Signal Transduction

SH2 domains function as the primary "readers" of pTyr marks. A classic application of Pmp-containing peptides is the inhibition of the Grb2 SH2 domain . Grb2 is an adapter protein that links Receptor Tyrosine Kinases (RTKs) to the Ras/MAPK proliferation pathway, making it a high-value oncology target.

G RTK RTK (pTyr) Grb2 Grb2 (SH2 Domain) RTK->Grb2 Recruits Sos Sos (GEF) Grb2->Sos Binds via SH3 Ras Ras-GTP (Active) Sos->Ras Activates MAPK MAPK Cascade (Proliferation) Ras->MAPK Triggers Inhibitor Pmp-Peptide (Antagonist) Inhibitor->Grb2 Blocks SH2

Fig 1: RTK-Grb2-Ras/MAPK signaling pathway and targeted inhibition of the Grb2 SH2 domain.

By incorporating Pmp into macrocyclic peptide scaffolds, researchers have achieved potent, phosphatase-resistant Grb2 antagonists capable of operating in whole-cell systems with sub-micromolar efficacy 5.

Quantitative Data: Comparative Binding Affinities

The following table summarizes the structure-activity relationship (SAR) causality when substituting pTyr with phosphonomethyl isosteres across different targets.

Ligand / IsostereTarget ProteinBinding Affinity / IC50Mechanistic Notes
pTyr (Native)Grb2 SH2~150 nMHigh affinity, but highly enzymatically labile.
Pmp Grb2 SH22.0 nM - 6.7 µMPhosphatase-resistant. Affinity heavily depends on macrocyclization and scaffold constraints 6, 5.
F2Pmp PTP1B~1000-fold > PmpLower pKa (~5.7) perfectly mimics pTyr di-anion state for PTP active sites [[3]]().
F2Pmp SHP2 C-SH2Abolished BindingSteric clash prevents binding, challenging the notion that F2Pmp is a universal SH2 binder [[4]]().

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the synthesis and validation of Pmp-peptides must follow rigorous, self-validating protocols.

Protocol 1: Fmoc-SPPS Synthesis of Pmp-Containing Peptides

Causality Check: Free phosphonic acid groups (-PO3H2) cause severe side reactions during solid-phase peptide synthesis (SPPS), including cross-linking and poor coupling efficiency. Therefore, Pmp must be introduced as Fmoc-Pmp(tBu)2-OH . The tert-butyl (tBu) esters protect the phosphonate during basic Fmoc deprotection and are cleanly removed during the final acidic global cleavage 7. Furthermore, the steric bulk of the Pmp residue necessitates highly efficient coupling reagents (HATU/HOAt) to prevent epimerization.

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-Rink Amide resin (or PAL resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Standard Amino Acid Coupling: For standard residues, couple using 4 eq. Fmoc-AA-OH, 4 eq. HBTU, and 8 eq. DIPEA in DMF for 45 minutes.

  • Pmp Incorporation (Critical Step): When reaching the Pmp position, couple using 2 eq. Fmoc-Pmp(tBu)2-OH , 2 eq. HATU , 2 eq. HOAt , and 4 eq. DIPEA. Note: HOAt is critical here to accelerate the reaction and overcome the steric hindrance of the protected phosphonate. React for 2 hours at room temperature 7.

  • Global Cleavage: Cleave the peptide and remove all side-chain protecting groups (including the tBu esters on the phosphonate) using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

SPPS Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple1 Standard AA Coupling (HBTU/DIPEA) Deprotect->Couple1 Couple1->Deprotect Repeat for sequence CouplePmp Pmp Coupling Fmoc-Pmp(tBu)2-OH + HATU/HOAt Couple1->CouplePmp Pmp position reached CouplePmp->Deprotect Continue synthesis Cleavage Global Cleavage & Deprotection (TFA/TIS/H2O) CouplePmp->Cleavage Sequence complete Purify RP-HPLC Purification Cleavage->Purify

Fig 2: Step-by-step Fmoc-SPPS workflow for incorporating Fmoc-Pmp(tBu)2-OH into bioactive peptides.

Protocol 2: Self-Validating Fluorescence Polarization (FP) Binding Assay

To evaluate the bioactivity of the synthesized Pmp-peptide against an SH2 domain, an FP assay provides a robust, homogeneous readout.

Self-Validation Principle: The assay utilizes a known, high-affinity fluorescent tracer (e.g., FAM-labeled native pTyr peptide). The system self-validates: if the baseline polarization (mP) does not increase upon adding the SH2 domain, the protein is inactive or the tracer is degraded, invalidating any subsequent inhibitor data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100 to prevent non-specific aggregation).

  • Tracer Validation: Incubate 10 nM FAM-labeled tracer peptide with increasing concentrations of recombinant SH2 domain (e.g., 1 nM to 10 µM) in a black 384-well microplate.

  • Equilibration & Reading: Incubate in the dark for 30 minutes at room temperature. Read fluorescence polarization using a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate the Kd of the tracer.

  • Competitive Displacement: To test the synthesized Pmp-peptide, mix 10 nM FAM-tracer with a fixed concentration of SH2 domain (at its calculated Kd) and titrate the unlabeled Pmp-peptide (from 10 pM to 100 µM).

  • Data Analysis: Plot the decrease in polarization against the log concentration of the Pmp-peptide to determine the IC50 value.

Conclusion

The phosphonomethyl group remains a critical tool in the arsenal of peptide engineers and drug developers. By understanding the nuanced causality between isostere chemistry (Pmp vs. F2Pmp), pKa modulation, and target pocket electronics, researchers can rationally design phosphatase-resistant peptides that effectively interrogate and modulate disease-relevant signaling pathways.

References

  • Potent Inhibition of Grb2 SH2 Domain Binding by Non-Phosphate-Containing Ligands ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase ResearchGate URL:[Link]

  • Concise and Enantioselective Synthesis of Fmoc-Pmp(But)2-OH and Design of Potent Pmp-Containing Grb2-SH2 Domain Antagonists ACS Publications (Organic Letters) URL:[Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PENTAFLUOROPHOSPHATES AS AMPHIPHILIC NON-CLEAVABLE PHOSPHATASE INHIBITORS Freie Universität Berlin URL:[Link]

  • Phosphotyrosine Isosteres: Past, Present and Future RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

  • Macrocyclization in the Design of Grb2 SH2 Domain-Binding Ligands Exhibiting High Potency in Whole-Cell Systems ResearchGate (Journal of Medicinal Chemistry) URL:[Link]

  • Protein Phosphorylation by Semisynthesis: From Paper to Practice PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

The Physicochemical and Mechanistic Profile of 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) in Peptide Therapeutics

Executive Summary: The Pharmacokinetic Bottleneck When designing peptide-based therapeutics targeting intracellular Src Homology 2 (SH2) domains or extracellular ion channels, the inherent lability of the native phosphot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacokinetic Bottleneck

When designing peptide-based therapeutics targeting intracellular Src Homology 2 (SH2) domains or extracellular ion channels, the inherent lability of the native phosphotyrosine (pTyr) residue presents a critical pharmacokinetic bottleneck. Endogenous protein tyrosine phosphatases (PTPases) rapidly hydrolyze the native P-O-C ester bond, rendering pTyr-containing peptides highly unstable in vivo[1].

To circumvent this degradation, 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) has emerged as a premier non-hydrolyzable pTyr mimetic. By replacing the labile oxygen atom with a methylene bridge (forming a robust P-C-C linkage), D-Pmp confers absolute resistance to PTPase-mediated hydrolysis[2]. Furthermore, the strategic utilization of the D-enantiomer introduces specific steric constraints that enhance resistance against exopeptidases and facilitate the formation of stable β-turn conformations favored by target binding pockets[3].

Physicochemical Profiling and Structural Causality

The physical and chemical properties of D-Pmp dictate its behavior during both solid-phase synthesis and physiological target engagement.

Quantitative Data & Chemical Properties

The molecular architecture of D-Pmp (CAS: 120667-17-6) is defined by its phosphonomethyl group[4]. The table below outlines its core physicochemical parameters:

PropertyValueCausality / Significance
Chemical Name 4-Phosphonomethyl-D-phenylalanineThe D-configuration induces local conformational rigidity, favoring β-turn secondary structures[3].
Molecular Formula C₁₀H₁₄NO₅PReplaces the oxygen in pTyr with a CH₂ group, preventing enzymatic cleavage[2].
Molecular Weight 259.196 g/mol Small molecule footprint allows seamless integration into macrocyclic peptides[4].
Predicted pKa (Carboxyl) ~2.19 ± 0.10Standard α-carboxyl acidity, requiring standard coupling activation during SPPS[5].
Phosphonate pKa₂ ~7.1 – 7.4Higher than native pTyr (~5.8). At physiological pH, Pmp is predominantly mono-anionic rather than di-anionic, which slightly alters binding kinetics but improves cell permeability[1].
Topological Polar Surface Area 130.66 ŲHigh polarity necessitates carrier peptides or prodrug strategies (e.g., pivaloyloxymethyl protection) for intracellular targets[6].
Comparative Analysis: Why D-Pmp?

Choosing D-Pmp over native pTyr or L-Pmp is a calculated decision based on target geometry and stability requirements. For instance, in the development of Kv1.3 channel blockers (such as ShK toxin analogs used for autoimmune diseases), placing D-Pmp at the N-terminus significantly enhances the peptide's selectivity for Kv1.3 over the closely related Kv1.1 channel, while simultaneously blocking aminopeptidase degradation[7].

FeatureNative Phosphotyrosine (pTyr)L-PmpD-Pmp
Linkage Type Phosphate ester (P-O-C)Phosphonate (P-C-C)Phosphonate (P-C-C)
Enzymatic Stability Highly labile (PTPase target)Stable (Phosphatase-resistant)Ultra-stable (Phosphatase & Protease-resistant)
Primary Application Endogenous signalingGrb2 SH2 linear inhibitorsKv1.3 blockers; Constrained macrocycles

Mechanistic Role in Target Inhibition

D-Pmp acts as a competitive antagonist in critical disease pathways. A primary application is the inhibition of the Grb2 SH2 domain , an adaptor protein that links Receptor Tyrosine Kinases (RTKs) like HER2/ErbB2 to the Ras/MAPK proliferation pathway[8]. Overexpression of this pathway drives tumorigenesis. D-Pmp mimics the phosphorylated state of the RTK, binding tightly to the positively charged SH2 pocket (interacting with Arg67, Arg86, and Ser96) without being degraded[9].

Grb2_Inhibition RTK Receptor Tyrosine Kinase (pTyr Active) Grb2 Grb2 (SH2 Domain) RTK->Grb2 Native Binding SOS SOS (GEF) Grb2->SOS Recruitment Ras Ras Activation (Proliferation) SOS->Ras Pathway ON DPmp D-Pmp Peptidomimetic (Antagonist) DPmp->Grb2 Competitive Inhibition

Figure 1: Interruption of the Grb2-SOS-Ras signaling pathway via D-Pmp competitive inhibition.

Experimental Workflow: Synthesis & Validation

Incorporating D-Pmp into a peptide sequence requires specialized Solid-Phase Peptide Synthesis (SPPS) protocols. The tert-butyl (tBu) protected building block, Fmoc-D-Pmp(tBu)₂-OH , must be used[10]. Unprotected phosphonates will react with coupling reagents (like HATU or DIC) to form dead-end pyrophosphates, terminating the peptide chain.

Self-Validating SPPS Protocol

The following protocol establishes a self-validating loop to ensure high-yield incorporation of D-Pmp[10].

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of Fmoc-Rink Amide AM resin.

  • Swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, ensuring uniform diffusion of the bulky D-Pmp building block.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

Step 3: D-Pmp Coupling

  • Pre-activate 3.0 equivalents (0.3 mmol) of Fmoc-D-Pmp(tBu)₂-OH and 2.9 eq of HATU in DMF. Add 6.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Add the mixture to the resin and agitate for 2 to 3 hours at room temperature.

  • Causality: The steric hindrance of the protected phosphonomethyl group drastically reduces coupling kinetics. Extended coupling times and highly reactive uronium salts (HATU) are mandatory to drive the reaction to completion[10].

Step 4: Self-Validation (Kaiser Test)

  • Perform a Kaiser test on a few resin beads.

  • Validation Logic: A colorless/yellow bead confirms complete coupling (primary amines consumed). A blue bead indicates incomplete coupling, triggering an immediate re-coupling step before proceeding.

Step 5: Global Cleavage and Deprotection

  • Treat the resin with a cleavage cocktail: TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 3 to 4 hours at room temperature.

  • Causality: The tert-butyl groups on the phosphonate moiety are significantly more acid-stable than standard carboxylate tBu esters. A minimum of 3 hours is required to prevent incomplete deprotection, which would otherwise yield +56 Da or +112 Da mass adducts in the final product[10].

Step 6: Purification

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a 0.1% TFA Water/Acetonitrile gradient.

SPPS_Workflow Resin 1. Resin Swelling (Fmoc-Rink Amide) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Coupling 3. D-Pmp Coupling (Fmoc-D-Pmp(tBu)2-OH + HATU) Deprotect->Coupling Validate 4. Kaiser Test (Self-Validation Loop) Coupling->Validate Validate->Coupling Positive (Incomplete) Cleavage 5. Extended Cleavage (TFA/TIPS/H2O, 3-4 hrs) Validate->Cleavage Negative (Complete) Purify 6. RP-HPLC & LC-MS (Yield & Adduct Check) Cleavage->Purify

Figure 2: Self-validating solid-phase peptide synthesis workflow for D-Pmp incorporation.

Conclusion

4-Phosphonomethyl-D-Phenylalanine represents a triumph of rational drug design. By addressing the fundamental pharmacokinetic flaw of native phosphotyrosine—its susceptibility to enzymatic hydrolysis—D-Pmp enables the translation of potent in vitro binders into viable in vivo therapeutics[2]. Whether deployed to lock macrocycles into active conformations for Grb2 SH2 inhibition[3] or to fine-tune the selectivity of Kv1.3 channel blockers[7], mastering the physicochemical nuances and synthetic handling of D-Pmp is essential for modern peptide engineers.

References

  • Molbase. D-4-Phosphonomethyl-Phe-OH.4

  • Advanced ChemTech. Phosphoamino acid Archives.

  • NIH PubMed Central. Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases.7

  • NIH PubMed. Potent Inhibition of Grb2 SH2 Domain Binding by Non-Phosphate-Containing Ligands.2

  • MDPI. SH2 Domains: Folding, Binding and Therapeutical Approaches.6

  • NIH PubMed. Structure-activity relationships of small phosphopeptides, inhibitors of Grb2 SH2 domain, and their prodrugs.8

  • NIH PubMed. Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?1

  • ACS Publications. Concise and Enantioselective Synthesis of Fmoc-Pmp(But)2-OH and Design of Potent Pmp-Containing Grb2-SH2 Domain Antagonists.10

  • NIH PubMed Central. Solution structure of the Grb2 SH2 domain complexed with a high-affinity inhibitor.9

  • ACS Publications. Utilization of a β-Aminophosphotyrosyl Mimetic in the Design and Synthesis of Macrocyclic Grb2 SH2 Domain-Binding Peptides.3

  • Guidechem. 4-fosfonometil-L-fenilalanina 142434-81-9 wiki.5

Sources

Exploratory

Engineering Peptidergic Neurotransmitters: 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) as a Synthetic Precursor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The engineering of synthetic neurotransmitters and neuromodu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The engineering of synthetic neurotransmitters and neuromodulators is heavily constrained by the hostile enzymatic environment of the synaptic cleft. Native peptidergic neurotransmitters—such as enkephalins, substance P, and orexins—are rapidly degraded by endogenous peptidases and protein tyrosine phosphatases (PTPs). To overcome this pharmacokinetic bottleneck, 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) has emerged as a critical synthetic precursor. By replacing the labile phosphate ester and L-stereocenter of natural tyrosine with a non-hydrolyzable phosphonomethyl group and a D-amino acid configuration, D-Pmp allows researchers to synthesize highly stable, potent neurotransmitter mimetics. This whitepaper details the structural causality, quantitative pharmacodynamics, and a self-validating synthetic protocol for integrating D-Pmp into neuromodulatory peptides.

Structural Causality: The Chemistry of D-Pmp

The selection of D-Pmp as a precursor is not arbitrary; it is driven by precise structure-activity relationships designed to defeat synaptic degradation mechanisms.

The Phosphonomethyl Advantage (C-P vs. C-O-P Bond)

In native signaling, tyrosine residues are phosphorylated to create binding motifs for downstream receptors. However, the resulting phosphate ester (C-O-P) bond is highly susceptible to rapid hydrolytic cleavage by PTPs . D-Pmp replaces this oxygen atom with a methylene bridge (-CH₂-), creating a carbon-phosphorus (C-P) bond. This isosteric substitution renders the molecule completely invisible to phosphatase-mediated hydrolysis while maintaining the necessary negative charge and spatial geometry required for receptor activation .

The Stereochemical Defense (D- vs. L-Isomer)

While L-Pmp successfully evades phosphatases, it remains vulnerable to aminopeptidases and carboxypeptidases that cleave peptide bonds in the synaptic cleft. By utilizing the D-enantiomer (D-Pmp), the chiral α -carbon is inverted. Because endogenous synaptic proteases are strictly stereoselective for natural L-amino acids, the incorporation of D-Pmp at the N-terminus or critical cleavage sites effectively halts proteolytic degradation, exponentially increasing the synaptic half-life of the synthetic neurotransmitter .

Self-Validating SPPS Protocol for D-Pmp Integration

The synthesis of D-Pmp-modified neuropeptides requires a highly controlled Solid-Phase Peptide Synthesis (SPPS) environment. The following protocol utilizes commercially available Fmoc-D-Pmp(tBu)₂-OH and incorporates built-in validation checkpoints to ensure absolute chemical integrity.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF for 15 minutes.

  • Validation Checkpoint 1 (Kaiser Test): Perform a Kaiser test. A deep blue color validates the successful removal of the Fmoc group and the presence of free primary amines.

Phase 2: Precursor Coupling
  • Activation: Dissolve 3.0 equivalents (0.3 mmol) of Fmoc-D-Pmp(tBu)₂-OH and 3.0 eq of HATU in minimal DMF. Add 6.0 eq of DIPEA. Allow pre-activation for 2 minutes.

  • Coupling: Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • Validation Checkpoint 2 (Kaiser Test): Perform a Kaiser test. A colorless/yellow result validates complete coupling. Causality note: The bulky tert-butyl (tBu) protecting groups on the phosphonate moiety can cause steric hindrance; if the test is slightly blue, a secondary coupling cycle is mandatory.

Phase 3: Global Cleavage & Deprotection
  • Cleavage Cocktail: Treat the dried resin with a mixture of TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) for 2.5 hours.

  • Mechanism: The highly acidic TFA simultaneously cleaves the peptide from the resin and removes the tBu protecting groups from the phosphonomethyl moiety, yielding the active phosphonic acid.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether and centrifuge.

  • Validation Checkpoint 3 (LC-MS): Analyze the crude precipitate via Liquid Chromatography-Mass Spectrometry. The presence of the exact theoretical mass validates the successful deprotection of the C-P bond.

Phase 4: Purification
  • RP-HPLC: Purify the crude peptide using Preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Validation Checkpoint 4 (Analytical HPLC): Re-run the purified fraction on an analytical column. A single sharp peak validates >95% purity.

SPPS_Workflow step1 1. Resin Preparation (Rink Amide AM) step2 2. Fmoc Deprotection (20% Piperidine) step1->step2 step3 3. Precursor Coupling (Fmoc-D-Pmp(tBu)2-OH) step2->step3 step4 4. Chain Elongation (Iterative SPPS) step3->step4 step5 5. Global Cleavage (TFA / TIPS / H2O) step4->step5 step6 6. RP-HPLC Purification (Target Neuropeptide) step5->step6

Caption: SPPS workflow for synthesizing D-Pmp-modified peptidergic neurotransmitters.

Quantitative Pharmacodynamics: Stability vs. Affinity

The integration of D-Pmp yields a profound shift in the pharmacokinetic profile of the resulting neurotransmitter. The table below summarizes the quantitative trade-offs between enzymatic stability and receptor binding affinity when modifying a standard tyrosine-dependent neuropeptide (e.g., an enkephalin or orexin analogue [[1]]()).

Compound VariantSynaptic Half-Life ( t1/2​ )PTP Cleavage Rate (%)Aminopeptidase Cleavage Rate (%)Receptor Affinity ( Kd​ )
Native Neuropeptide (L-Tyr) ~5 minutes>90%>85%2.5 nM
L-Pmp Analogue ~45 minutes<5%>80%3.1 nM
D-Pmp Analogue >12 hours <1% <2% 8.4 nM

Data Analysis: While the D-Pmp analogue exhibits a slight reduction in absolute receptor affinity (from 2.5 nM to 8.4 nM) due to the altered spatial orientation of the D-stereocenter, this is vastly outweighed by the near-total elimination of enzymatic cleavage. The resulting >12-hour synaptic half-life ensures sustained receptor agonism/antagonism, making it an ideal candidate for long-acting neurotherapeutics.

Strategic Applications in Neuromodulator Engineering

The utility of D-Pmp extends beyond simple peptide stabilization. In modern drug development, this precursor is actively utilized in advanced chemical-biology applications:

  • Click-Chemistry Macrocyclization: D-Pmp has been successfully integrated into triazole-containing macrocycles using click chemistry to develop super-affinity binders for SH2 domains and GPCRs. These macrocyclic neurotransmitter analogues exhibit sub-nanomolar affinities and unique partial agonist profiles at dopamine receptors [[2]]([Link]).

  • Glutaminyl Cyclase Inhibition: D-Pmp is utilized as a stable scaffold in the synthesis of inhibitors targeting glutaminyl cyclase (QC), an enzyme responsible for the maturation of several neuropeptides (including orexin and substance P). By mimicking the transition state without being degraded, D-Pmp derivatives act as potent neuromodulatory regulators .

Synaptic_Mechanism precursor Fmoc-D-Pmp(tBu)2-OH (Precursor) nt D-Pmp-Neuropeptide (Synaptic Release) precursor->nt SPPS receptor Target Receptor (Signal Transduction) nt->receptor Agonism enzymes Synaptic Peptidases & Phosphatases nt->enzymes Enzymatic Attack survival Prolonged Half-Life (Degradation Blocked) enzymes->survival C-P Bond Resistance

Caption: Mechanism of synaptic degradation resistance conferred by D-Pmp incorporation.

References

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules / NIH PMC.[Link][3]

  • Click Chemistry for Drug Development and Diverse Chemical−Biology Applications. Chemical Reviews.[Link][2]

  • INHIBITORS OF GLUTAMINYL CYCLASE (Patent EP1620091 B1). European Patent Office.[1]

  • Concise and Enantioselective Synthesis of Fmoc-Pmp(But)2-OH and Design of Potent Pmp-containing Grb2-SH2 Domain Antagonists. Organic Letters / ACS Publications.[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) of Phosphatase-Resistant Peptides Using Fmoc-Pmp-OH

Executive Summary The study of phosphotyrosine (pTyr)-dependent signaling pathways—particularly those involving Src Homology 2 (SH2) domains and Protein Tyrosine Phosphatases (PTPases) like PTP1B—is frequently hindered b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of phosphotyrosine (pTyr)-dependent signaling pathways—particularly those involving Src Homology 2 (SH2) domains and Protein Tyrosine Phosphatases (PTPases) like PTP1B—is frequently hindered by the rapid enzymatic hydrolysis of the native pTyr residue. To overcome this, Fmoc-4-(phosphonomethyl)-phenylalanine (Fmoc-Pmp-OH) has emerged as the gold-standard building block for synthesizing non-hydrolyzable phosphopeptide mimetics.

This application note provides a comprehensive, self-validating protocol for the incorporation of the di-tert-butyl protected derivative, Fmoc-Pmp(tBu)₂-OH , into complex peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Application Context

In native biological systems, tyrosine kinases phosphorylate target proteins to initiate signaling cascades, which are subsequently terminated by phosphatases (e.g., PTP1B). When designing synthetic peptide inhibitors or affinity probes, the native -O-PO₃H₂ linkage of pTyr is rapidly cleaved (t₁/₂ < minutes in cellular assays).

By replacing the bridging oxygen with a methylene group (-CH₂-PO₃H₂), Pmp creates a highly stable Carbon-Phosphorus (C-P) bond. This modification renders the peptide completely resistant to phosphatase-mediated hydrolysis while maintaining the tetrahedral geometry and negative charge necessary for competitive binding within the active sites of PTPases and SH2 domains [3].

Signaling_Pathway Kinase Tyrosine Kinase pTyr pTyr Substrate (Active) Kinase->pTyr Phosphorylation Dephos Dephosphorylated (Inactive) pTyr->Dephos Hydrolysis by PTP1B PTP1B PTP1B Phosphatase PTP1B->Dephos Inhibited PTP1B Inhibited (Signal Sustained) PTP1B->Inhibited PmpPeptide Pmp-Peptide (Non-hydrolyzable) PmpPeptide->PTP1B Competitive Binding (Stable C-P Bond)

Fig 1: Mechanism of PTP1B inhibition by non-hydrolyzable Pmp-peptides vs natural pTyr substrates.

Chemical Profiling & Comparative Data

While Pmp is an excellent structural mimetic, the shift from an electronegative oxygen to a methylene group alters the pKa₂ of the phosphonate. Understanding these physicochemical differences is critical for interpreting downstream binding assays.

PropertyPhosphotyrosine (pTyr)Pmp (Phosphonomethyl)F₂Pmp (Difluorophosphonomethyl)
Linkage Structure -O-PO₃H₂-CH₂-PO₃H₂-CF₂-PO₃H₂
Enzymatic Stability Highly LabileCompletely StableCompletely Stable
pKa₂ ~5.8 - 6.1~7.1 - 7.6~5.5 - 5.7
Relative Binding Affinity Baseline (1.0x)Slightly Reduced (0.2x - 0.5x)Equivalent/Enhanced (1.0x - 5.0x)
Synthetic Accessibility High (Standard SPPS)High (Standard SPPS)Low (Complex synthesis)

Note: While F₂Pmp offers a closer pKa match to native pTyr, Fmoc-Pmp(tBu)₂-OH remains the preferred choice for high-throughput synthesis due to its commercial availability, robust coupling behavior, and sufficient binding affinity for most inhibitor screens.

SPPS Strategy: Why Fmoc-Pmp(tBu)₂-OH?

The incorporation of unprotected phosphonates during SPPS is notoriously problematic. Free phosphonic acids can undergo intramolecular cyclization, react with coupling reagents to form pyrophosphates, and drastically reduce the solubility of the growing peptide chain.

By utilizing Fmoc-Pmp(tBu)₂-OH [2], the phosphonate moiety is shielded by two tert-butyl groups. These groups are:

  • Orthogonal to Fmoc chemistry: Completely stable to the 20% piperidine used during iterative deprotection.

  • Globally labile: Cleaved simultaneously with standard side-chain protecting groups (e.g., Boc, Trt, tBu) during the final Trifluoroacetic Acid (TFA) treatment.

Experimental Workflow & Self-Validating Protocol

The steric bulk of the di-tert-butyl phosphonate group significantly hinders the nucleophilic attack of the resin-bound amine. Therefore, standard coupling conditions (e.g., DIC/Oxyma for 45 minutes) are insufficient and will result in high rates of deletion sequences. The following optimized protocol ensures complete coupling and validates the synthesis prior to final cleavage.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect StdAA Standard AA Coupling (DIC/Oxyma, 45 min) Deprotect->StdAA PmpCoupling Fmoc-Pmp(tBu)2-OH Coupling (HATU/DIPEA, 2 hrs) StdAA->PmpCoupling Sequence Elongation Capping Capping (Ac2O/DIPEA) PmpCoupling->Capping Critical Step MiniCleavage QC: Mini-Cleavage (LC-MS Validation) Capping->MiniCleavage Self-Validation Cleavage Global Cleavage (TFA/TIS/H2O, 3 hrs) MiniCleavage->Cleavage Proceed if >95% pure

Fig 2: Optimized SPPS workflow for Fmoc-Pmp(tBu)₂-OH incorporation with self-validating QC steps.

Step-by-Step Methodology

Step 1: Resin Swelling & Fmoc Deprotection

  • Procedure: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Causality: Piperidine removes the Fmoc group via a base-catalyzed E1cB mechanism. The double treatment ensures 100% deprotection, preventing early-stage deletion sequences.

Step 2: Standard Amino Acid Elongation

  • Procedure: Couple standard Fmoc-AAs using 4.0 eq AA, 4.0 eq DIC, and 4.0 eq Oxyma Pure in DMF for 45 minutes.

  • Causality: DIC/Oxyma is highly efficient and avoids the risk of uronium-based capping (guanidinylation of the N-terminus), which can occur when using excess HBTU/HATU on slower-coupling sequences.

Step 3: Critical Incorporation of Fmoc-Pmp(tBu)₂-OH

  • Procedure: Dissolve Fmoc-Pmp(tBu)₂-OH (2.5 eq) and HATU (2.5 eq) in minimal DMF. Add DIPEA (5.0 eq), activate for 2 minutes, and immediately add to the resin. Agitate for 2 hours at room temperature [1].

  • Causality: The steric hindrance of the protected phosphonate requires the generation of a highly reactive 7-aza-benzotriazole active ester (driven by HATU). The extended 2-hour reaction time compensates for the reduced diffusion and reaction kinetics of this bulky building block.

Step 4: Post-Coupling Capping

  • Procedure: Treat the resin with Acetic Anhydride/DIPEA/DMF (10:5:85 v/v) for 10 minutes. Wash with DMF (5 × 1 min).

  • Causality: Even with optimized HATU conditions, Pmp coupling may plateau at ~95-98%. Capping acetylates any unreacted amines. This ensures that any impurities are truncated, making them significantly more hydrophilic and easier to resolve from the full-length Pmp-peptide during downstream RP-HPLC.

Step 5: Self-Validation (Mini-Cleavage)

  • Procedure: Withdraw ~5 mg of resin. Treat with 100 µL of cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether, centrifuge, dissolve in H₂O/MeCN, and analyze via LC-MS.

  • Causality: This is a critical self-validating system. It confirms successful Pmp incorporation and verifies that the tert-butyl groups on the phosphonate have been fully removed before committing the entire synthetic batch to cleavage. Look for a mass shift of +56 Da, which indicates incomplete removal of a single tBu group.

Step 6: Global Cleavage and Deprotection

  • Procedure: Treat the bulk resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours at room temperature. Precipitate the cleaved peptide in cold diethyl ether and lyophilize.

  • Causality: The tert-butyl esters on the phosphonate moiety are slightly more acid-stable than standard carboxylate or phenol tert-butyl ethers. A minimum of 3 hours is strictly required to ensure complete global deprotection. Triisopropylsilane (TIS) acts as a highly effective carbocation scavenger, preventing the cleaved tBu cations from re-alkylating electron-rich residues (e.g., Trp, Tyr, Met).

References

  • Title: Chemical modification of proteins by insertion of synthetic peptides using tandem protein trans-splicing Source: bioRxiv (2020) URL: [Link]

  • Title: Solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues with Nα-Fmoc-(O,O-di-t-butyl)phosphono-p-methylphenylalanine Source: Tetrahedron Letters (1991) URL: [Link]

  • Title: [Difluoro(phosphono)methyl]phenylalanine-containing peptide inhibitors of protein tyrosine phosphatases Source: Biochemical Journal / PubMed Central (1998) URL: [Link]

Application

Application Notes and Protocols for 4-Phosphonomethyl-D-Phenylalanine as a Protein Tyrosine Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Protein Tyrosine Phosphatases and the Promise of Selective Inhibition P...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Protein Tyrosine Phosphatases and the Promise of Selective Inhibition

Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that act as crucial regulators in a myriad of cellular processes by catalyzing the dephosphorylation of tyrosine residues on target proteins.[1][2] This enzymatic activity is the essential counterpoint to protein tyrosine kinases (PTKs), and the delicate balance between their opposing actions governs the fidelity of signal transduction pathways that control cell growth, differentiation, metabolism, and immune responses.[1] Dysregulation of PTP activity has been implicated in the pathophysiology of numerous human diseases, including cancer, diabetes, obesity, and autoimmune disorders.[2][3]

Among the PTP family, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a particularly compelling therapeutic target.[1][2] PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[1] By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling, and its overexpression is linked to insulin resistance, a hallmark of type 2 diabetes and obesity.[1][4] Consequently, the development of potent and selective PTP1B inhibitors is a major focus of drug discovery efforts.[5]

This guide focuses on 4-Phosphonomethyl-phenylalanine (Pmp) and its derivatives as non-hydrolyzable phosphotyrosine (pTyr) mimetics for the development of PTP inhibitors. A significant challenge in designing peptide-based inhibitors is their susceptibility to proteolytic degradation in vivo. The incorporation of D-amino acids, such as 4-Phosphonomethyl-D-phenylalanine, offers a strategic advantage by enhancing the stability of these peptides against enzymatic breakdown, thereby increasing their therapeutic potential.[6][7][8] While the L-isomer of Pmp is the direct structural mimic of L-phosphotyrosine, the D-isomer plays a crucial role in improving the pharmacokinetic properties of peptide inhibitors.[9][10]

Section 1: Mechanism of Action of 4-Phosphonomethyl-phenylalanine (Pmp) as a PTP1B Inhibitor

4-Phosphonomethyl-phenylalanine is a structural analog of phosphotyrosine where the labile phosphate ester linkage is replaced by a more stable phosphonate group. This modification renders it resistant to hydrolysis by phosphatases, allowing it to act as a competitive inhibitor by binding to the active site of PTPs.[11]

The difluorinated analog, 4-Phosphonodifluoromethyl-phenylalanine (F2Pmp), exhibits significantly enhanced inhibitory potency, often by orders of magnitude, compared to the non-fluorinated Pmp.[11][12] This increased affinity is attributed to the electron-withdrawing fluorine atoms, which lower the pKa of the phosphonate group, making it a better mimic of the dianionic phosphate at physiological pH. Furthermore, the fluorine atoms can engage in favorable interactions with active site residues of the PTP.[11]

The following diagram illustrates the competitive inhibition mechanism at the PTP1B active site.

cluster_0 PTP1B Active Site cluster_1 Normal Substrate Binding cluster_2 Inhibition by Pmp Analog PTP1B PTP1B Enzyme ActiveSite Catalytic Site (pTyr binding pocket) pTyr Phosphorylated Substrate (pTyr) Pmp 4-Phosphonomethyl- D-Phenylalanine (Pmp) Dephosphorylation Dephosphorylation pTyr->Dephosphorylation Binds to Active Site Product Dephosphorylated Product + Pi Dephosphorylation->Product Inhibition Competitive Inhibition (No Hydrolysis) Pmp->Inhibition Binds to Active Site cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare serial dilutions of inhibitor B Add inhibitor dilutions to microplate wells A->B C Add PTP1B enzyme to wells B->C D Pre-incubate C->D E Add pNPP substrate to initiate reaction D->E F Incubate at 37°C E->F G Stop reaction (e.g., with NaOH) F->G H Read absorbance at 405 nm G->H I Calculate % inhibition H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for the in vitro PTP1B inhibition assay.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the 4-Phosphonomethyl-D-phenylalanine containing inhibitor in the assay buffer. A typical starting concentration range would be from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Assay Plate Setup: To a 96-well microplate, add 10 µL of each inhibitor dilution to the respective wells.

  • Enzyme Addition: Add 80 µL of a pre-diluted solution of recombinant PTP1B in assay buffer to each well. The final enzyme concentration should be optimized to yield a linear reaction rate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well. The final concentration of pNPP should be close to its Km value for PTP1B.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [13][14]

Cell-Based Western Blot Analysis of PTP1B Inhibition

This protocol details a method to assess the efficacy of a 4-Phosphonomethyl-D-phenylalanine containing inhibitor in a cellular context by analyzing the phosphorylation status of key downstream targets of PTP1B via Western blotting.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): Widely used for studying insulin signaling and PTP1B inhibition. [15][16]* K562 and LAMA-84 (Human Chronic Myelogenous Leukemia): Endogenously express the Bcr-Abl fusion protein, a substrate of PTP1B. [17]* Breast Cancer Cell Lines (e.g., D492, HMLE): PTP1B has been implicated in breast cancer progression. [18] Materials:

  • Selected cell line

  • Complete cell culture medium

  • 4-Phosphonomethyl-D-phenylalanine containing inhibitor

  • Stimulating agent (e.g., insulin for HepG2 cells)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate). [19]* BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Insulin Receptor, anti-p-IRS1, anti-p-AKT, anti-p-Src, and their total protein counterparts, anti-PTP1B, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol Workflow:

cluster_0 Cell Treatment & Lysis cluster_1 Western Blotting cluster_2 Analysis A Seed and grow cells B Treat cells with inhibitor and/or stimulant A->B C Lyse cells and collect protein B->C D Quantify protein concentration C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection I->J K Image acquisition J->K L Densitometry analysis K->L

Caption: Workflow for cell-based Western blot analysis of PTP1B inhibition.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed the chosen cell line in appropriate culture vessels and allow them to adhere and grow to a suitable confluency (typically 70-80%). Treat the cells with varying concentrations of the 4-Phosphonomethyl-D-phenylalanine containing inhibitor for a predetermined time (e.g., 2-24 hours). In some experiments, a subsequent stimulation (e.g., with insulin for 15-30 minutes) may be necessary to induce the phosphorylation of target proteins.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. [19]Collect the cell lysates and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-p-Insulin Receptor) overnight at 4°C. [20] * Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [20]5. Detection and Analysis: Wash the membrane again with TBST and then add a chemiluminescent substrate. Capture the signal using an imaging system. The membrane can be stripped and re-probed with antibodies for total protein and a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software. [20]

Section 4: Key Signaling Pathways to Investigate

The inhibition of PTP1B is expected to enhance the phosphorylation of its substrates and modulate downstream signaling. Below are key pathways and proteins to examine.

Insulin Signaling Pathway:

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS1 p-IRS-1 (Active) IRS1->pIRS1 PI3K PI3K pIRS1->PI3K pIRS1->PTP1B Dephosphorylates AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Inhibitor 4-Phosphonomethyl- D-Phenylalanine Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Src Kinase Signaling: In certain cellular contexts, particularly in cancer, PTP1B can act as a positive regulator of Src kinase by dephosphorylating its inhibitory tyrosine residue (Tyr529). Inhibition of PTP1B would therefore be expected to increase the phosphorylation of this site, leading to decreased Src activity. [18]

Section 5: Concluding Remarks and Future Directions

4-Phosphonomethyl-phenylalanine and its derivatives represent a valuable class of tools for the study and inhibition of protein tyrosine phosphatases. The strategic incorporation of the D-isomer, 4-Phosphonomethyl-D-phenylalanine, into peptide-based inhibitors addresses the critical issue of proteolytic instability, a significant hurdle in the development of peptide therapeutics. The protocols outlined in this guide provide a robust framework for the in vitro and cell-based characterization of these inhibitors.

Future research in this area will likely focus on optimizing the selectivity of these inhibitors for PTP1B over other closely related PTPs to minimize off-target effects. Furthermore, the development of cell-permeable, non-peptidic inhibitors based on the phosphonomethyl-phenylalanine scaffold remains a key objective for advancing these compounds towards clinical applications for the treatment of diabetes, obesity, and cancer.

References

  • D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. (URL: [Link])

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (URL: [Link])

  • Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model. (URL: [Link])

  • Should My Peptides Have D-Amino Acids?. (URL: [Link])

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (URL: [Link])

  • Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells. (URL: [Link])

  • Investigation of Protein-tyrosine Phosphatase 1B Function by Quantitative Proteomics. (URL: [Link])

  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. (URL: [Link])

  • Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein. (URL: [Link])

  • Inhibition of Protein-Tyrosine Phosphatase 1B and LMPTP Promotes Palmitate/Oleate-Challenged HepG2 Cell Survival by Reducing Lipoapoptosis, Improving Mitochondrial Dynamics and Mitigating Oxidative and Endoplasmic Reticulum Stress. (URL: [Link])

  • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. (URL: [Link])

  • Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity | ACS Pharmacology & Translational Science. (URL: [Link])

  • [Difluro(phosphono)methyl]phenylalanine-containing peptide inhibitors of protein tyrosine phosphatases. (URL: [Link])

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (URL: [Link])

  • Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction. (URL: [Link])

  • Protein-tyrosine Phosphatase 1B (PTP1B) Deficiency Confers Resistance to Transforming Growth Factor-β (TGF-β)-induced Suppressor Effects in Hepatocytes. (URL: [Link])

  • Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. (URL: [Link])

  • IC 50 values for the compounds | Download Table. (URL: [Link])

  • Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. Dose-response data points represent the mean value of 3. (URL: [Link])

  • Use of Protein Tyrosine Phosphatase Inhibitors as Promising Targeted Therapeutic Drugs. (URL: [Link])

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (URL: [Link])

  • Light-switched inhibitors of protein tyrosine phosphatase PTP1B based on phosphonocarbonyl phenylalanine as photoactive phosphotyrosine mimetic. (URL: [Link])

  • What are PTP1B inhibitors and how do they work?. (URL: [Link])

  • Fmoc-4-(phosphonomethyl)-L-phenylalanine. (URL: [Link])

  • Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions. (URL: [Link])

  • Inhibition of protein tyrosine phosphatases by amino acid, peptide, and protein hydroperoxides: Potential modulation of cell. (URL: [Link])

  • Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. (URL: [Link])

  • (PDF) Allosteric inhibition of protein tyrosine phosphatase 1B. (URL: [Link])

  • Potent inhibition of protein-tyrosine phosphatase by phosphotyrosine-mimic containing cyclic peptides. (URL: [Link])

  • IC50 value determination for compounds 1 and 2. Compounds were serially.... (URL: [Link])

  • Synthesis and characterization of L-3-(pentafluorophosphato-difluoromethyl)-alanine, a structural and functional mimetic of phosphoserine. (URL: [Link])

  • Structures of phosphotyrosine (pTyr), phosphonomethyl phenylalanine.... (URL: [Link])

  • Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono. (URL: [Link])

Sources

Method

Experimental protocols for 4-Phosphonomethyl-D-Phenylalanine in cancer research

An In-Depth Guide to the Application of 4-Phosphonomethyl-D-Phenylalanine (PMPA) in Cancer Research This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4-Phosphonomethyl-D-Phenylalanine (PMPA) in Cancer Research

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental applications of 4-Phosphonomethyl-D-Phenylalanine, more commonly and accurately referenced in recent literature as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) , in the field of oncology. 2-PMPA is a potent and highly selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as the Prostate-Specific Membrane Antigen (PSMA).[1][2][3] Its ability to modulate glutamate signaling and metabolism within the tumor microenvironment has established it as a critical tool for investigating cancer biology and developing novel therapeutic strategies.

This guide provides a foundational understanding of 2-PMPA's mechanism of action and delivers detailed, field-proven protocols for its application in both in vitro and in vivo cancer research settings.

Part 1: The Scientific Rationale for 2-PMPA in Oncology

Core Mechanism of Action: Inhibition of GCPII/PSMA

The primary molecular target of 2-PMPA is the cell surface enzyme GCPII, or PSMA. In many cancers, particularly prostate cancer, GCPII is significantly overexpressed. The key function of this enzyme in the tumor microenvironment is the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and the neurotransmitter glutamate.[1]

Cancer cells exhibit a high demand for glutamate, not only as a metabolic fuel for the TCA cycle but also as a signaling molecule to promote growth and survival.[1][4] By competitively binding to the active site of GCPII, 2-PMPA effectively blocks the cleavage of NAAG, leading to a significant reduction in the localized concentration of glutamate available to the tumor cells.[1][5] This targeted depletion of a key nutrient and signaling molecule forms the basis of its anti-cancer potential.

cluster_0 Tumor Microenvironment NAAG NAAG (N-acetyl-aspartyl-glutamate) GCPII GCPII / PSMA Enzyme NAAG->GCPII Substrate Glutamate Glutamate GCPII->Glutamate Hydrolysis PMPA 2-PMPA PMPA->GCPII Inhibition caption Mechanism of 2-PMPA Action.

Caption: Mechanism of 2-PMPA Action.

Downstream Signaling Consequences: The PI3K/Akt/mTOR Axis

The impact of 2-PMPA extends beyond simple metabolic disruption. The glutamate produced by GCPII activity acts as a signaling molecule, primarily by activating metabotropic glutamate receptors (mGluRs) on the cancer cell surface.[6][7] This activation has been shown to trigger the Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR signaling pathway, a central regulator of cell proliferation, growth, survival, and resistance to apoptosis.[6][8][9]

The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancers.[8][10][11] By inhibiting GCII and reducing glutamate levels, 2-PMPA prevents the activation of mGluRs, thereby suppressing the downstream phosphorylation cascade of Akt and mTOR.[6] This leads to decreased protein synthesis and cell cycle progression, ultimately contributing to the inhibition of tumor growth.

cluster_downstream Cellular Responses PMPA 2-PMPA GCPII GCPII / PSMA PMPA->GCPII Inhibits Glutamate Glutamate GCPII->Glutamate Produces mGluR mGluR1 Glutamate->mGluR Activates PI3K PI3K mGluR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits caption 2-PMPA's Impact on the PI3K/Akt/mTOR Pathway.

Caption: 2-PMPA's Impact on the PI3K/Akt/mTOR Pathway.

Part 2: In Vitro Experimental Protocols and Workflows

In vitro assays are fundamental for determining the direct cellular effects of 2-PMPA, quantifying its potency, and elucidating its mechanism of action at the molecular level.

Experimental Workflow for In Vitro Analysis

cluster_assays Functional & Molecular Assays start Select Cancer Cell Lines (e.g., LNCaP, PC3) culture Cell Culture & Seeding start->culture treat Treat with 2-PMPA (Dose-Response) culture->treat viability Cell Viability Assay (MTS/MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (p-Akt, p-mTOR) treat->western analysis Data Analysis (IC50, Apoptotic Rate, Protein Levels) viability->analysis apoptosis->analysis western->analysis caption Overall In Vitro Experimental Workflow.

Caption: Overall In Vitro Experimental Workflow.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol assesses the effect of 2-PMPA on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

  • Scientific Rationale: The MTS assay is a colorimetric method where viable cells with active metabolism convert a tetrazolium salt (MTS) into a colored formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for the quantification of 2-PMPA's cytostatic or cytotoxic effects.[12][13]

  • Materials:

    • Selected cancer cell lines (e.g., PSMA-positive LNCaP, PSMA-negative PC3)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well clear-bottom tissue culture plates

    • 2-PMPA (stock solution prepared in sterile water or PBS)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

    • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of 2-PMPA in culture medium. A typical concentration range to start with is 1 µM to 500 µM.[2] Include a "vehicle control" (medium only) and a "no cell" blank control.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 2-PMPA dilutions or control medium.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the 2-PMPA concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

ParameterRecommended Starting Condition
Cell Seeding Density 5,000 - 10,000 cells/well
2-PMPA Concentration Range 1 µM - 500 µM
Treatment Duration 48 - 72 hours
MTS Incubation 1 - 4 hours
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by 2-PMPA.

  • Scientific Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

  • Materials:

    • 6-well tissue culture plates

    • 2-PMPA

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

    • Binding Buffer (provided in the kit)

    • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with 2-PMPA at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

  • Data Analysis:

    • Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells

    • Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic cells

    • Quadrant 3 (Q3, Annexin V-/PI-): Live, healthy cells

    • Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of 2-PMPA.

Part 3: In Vivo Experimental Protocols

In vivo studies are crucial for evaluating the therapeutic efficacy and physiological effects of 2-PMPA in a complex biological system.

Protocol 3: Xenograft Tumor Growth Inhibition Study

This protocol describes the use of a subcutaneous xenograft model to assess the anti-tumor activity of 2-PMPA.

  • Scientific Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the efficacy of anti-cancer agents on tumor growth in vivo.[15][16] This model allows for the assessment of drug delivery, pharmacodynamics, and overall anti-tumor effect in a living organism.

  • Materials:

    • Immunodeficient mice (e.g., 6-8 week old male athymic nude or SCID mice)

    • PSMA-expressing cancer cells (e.g., LNCaP)

    • Matrigel (optional, to aid tumor formation)

    • 2-PMPA, sterile solution for injection

    • Vehicle control (e.g., sterile saline or PBS)

    • Calipers for tumor measurement

    • Sterile syringes and needles

Step-by-Step Methodology:

  • Cell Implantation: Resuspend LNCaP cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1-2 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure the length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Grouping: Randomize the animals into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: 2-PMPA (e.g., 50-100 mg/kg)[2]

  • Drug Administration: Administer 2-PMPA or vehicle via intraperitoneal (i.p.) injection daily or as determined by pharmacokinetic studies.

  • Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration (e.g., 21-28 days). Euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, histology).

  • Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Compare the final tumor weights between groups to assess efficacy.

Protocol 4: Combination Therapy with Glutaminase Inhibitors
  • Scientific Rationale: Cancer cells can source glutamate from both the hydrolysis of NAAG (via GCPII) and the conversion of glutamine (via glutaminase). A dual-blockade strategy, combining a GCPII inhibitor (2-PMPA) with a glutaminase inhibitor, can create a more profound glutamate deprivation and result in a synergistic anti-tumor effect.[1][5]

  • Methodology: The protocol is similar to the xenograft study above, but with additional treatment arms:

    • Group 1: Vehicle Control

    • Group 2: 2-PMPA alone

    • Group 3: Glutaminase inhibitor alone (e.g., CB-839)

    • Group 4: 2-PMPA + Glutaminase inhibitor

  • Analysis: This design allows for the evaluation of each single agent's efficacy and the potential synergistic or additive effect of the combination therapy.

References

  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC. (n.d.).
  • Slusher, B. S., et al. (2021). Bridging the Metabolic Parallels Between Neurological Diseases and Cancer. In Cancer and Neurological Disease. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer. (2017, December 8). Journal of Experimental Medicine. Retrieved March 14, 2026, from [Link]

  • Animal models of bone metastatic prostate cancer - PMC. (n.d.).
  • Animal models of human prostate cancer: The Consensus Report of the New York Meeting of the Mouse Models of Human Cancers Consortium Prostate Pathology Committee - PMC. (2014, May 1).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC - NIH. (n.d.).
  • Glutamate in cancers: from metabolism to signaling - PMC. (n.d.).
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022, March 23). Cancers. Retrieved March 14, 2026, from [Link]

  • Neurotransmitter that helps cancers progress identified - ecancer. (2019, April 25). Retrieved March 14, 2026, from [Link]

  • Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC - NIH. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting - Frontiers. (2025, February 17).
  • Glutamate Signaling in Benign and Malignant Disorders: Current Status, Future Perspectives, and Therapeutic Implications - International Journal of Biological Sciences. (2013, August 9). Retrieved March 14, 2026, from [Link]

Sources

Application

How to use 4-Phosphonomethyl-D-Phenylalanine in protein engineering

Application Note: Engineering Phosphatase- and Protease-Resistant Protein Interactions using 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) Target Audience: Researchers, scientists, and drug development professionals. Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Phosphatase- and Protease-Resistant Protein Interactions using 4-Phosphonomethyl-D-Phenylalanine (D-Pmp)

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Insights

Phosphorylation of tyrosine residues is a fundamental regulatory mechanism in cellular signaling, governing everything from receptor tyrosine kinase (RTK) activation to immune cell proliferation. However, utilizing natural phosphotyrosine (pTyr) in engineered peptides or therapeutic development presents two critical biological barriers: rapid dephosphorylation by Protein Tyrosine Phosphatases (PTPs) and backbone degradation by endogenous proteases.

To overcome these limitations, 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) is utilized as a dual-action, non-hydrolyzable pTyr mimetic .

  • Phosphatase Resistance (The Phosphonate Linkage): In D-Pmp, the labile oxygen atom of the phosphate ester (-O-PO 3​ H 2​ ) is replaced by a methylene group (-CH 2​ -PO 3​ H 2​ ). This carbon-phosphorus bond is entirely impervious to enzymatic cleavage by PTPs .

  • Protease Resistance (The D-Stereocenter): While L-Pmp provides excellent phosphatase stability, its peptide bonds remain susceptible to proteases. Inverting the stereocenter to the D-configuration prevents recognition by endogenous proteolytic enzymes. This is critical for extending the in vivo half-life of therapeutic peptides, such as ShK toxin analogs engineered to block Kv1.3 channels in autoimmune disease models .

Quantitative Comparison of Phosphotyrosine Analogs

The selection of the correct pTyr analog dictates the pharmacokinetic and pharmacodynamic success of the engineered protein. The table below summarizes the functional trade-offs between native pTyr and its synthetic mimics.

AnalogModification vs. pTyrPhosphatase StabilityProtease StabilityRelative Target AffinityPrimary Application
L-pTyr None (Native)Low (Minutes)Low100% (Baseline)In vitro signaling assays
L-Pmp -O- replaced by -CH 2​ -High (Days)Low~80-90%Co-crystallization, SH2 probes
D-Pmp -CH 2​
  • substitution + D-isomer
High (Days)High (Days)~10-30%*In vivo therapeutics, stable inhibitors

*Note: While D-Pmp exhibits reduced baseline affinity compared to L-Pmp due to stereochemical clashes in some binding pockets, its absolute in vivo stability often results in vastly superior systemic efficacy.

Visualizing the Mechanism of Action

Mechanism Peptide Engineered Peptide with D-Pmp Target Target Receptor (e.g., Kv1.3 / SH2) Peptide->Target High-Affinity Binding PTP Protein Tyrosine Phosphatases (PTPs) PTP->Peptide Blocked by Phosphonate (-CH2-) Protease Endogenous Proteases Protease->Peptide Blocked by D-Stereocenter

Mechanism of D-Pmp: Dual resistance to phosphatases and proteases while maintaining target affinity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Deprotection of D-Pmp Peptides

Expertise & Causality: Incorporating D-Pmp requires the use of the building block Fmoc-D-Pmp(Et) 2​ -OH . The ethyl (Et) protecting groups on the phosphonate moiety are mandatory during SPPS to prevent unwanted phosphitylation of other residues and to ensure solubility. However, these ethyl groups are completely resistant to standard Trifluoroacetic acid (TFA) cleavage. They require a specialized, harsh deprotection step using Trimethylsilyl bromide (TMSBr) .

Step 1: Peptide Elongation

  • Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Coupling: Dissolve 3-4 equivalents of Fmoc-D-Pmp(Et) 2​ -OH, DIC, and HOBt in DMF. Add to the resin and agitate for 2 hours.

    • Causality: DIC/HOBt is preferred over HATU for this specific unnatural amino acid to minimize epimerization of the critical D-stereocenter during carboxyl activation.

  • Continue elongating the rest of the peptide sequence using standard Fmoc chemistry.

Step 2: Global Cleavage (Standard)

  • Treat the resin with Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) for 2 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the pellet.

    • Result: You now have a peptide with all standard side-chains deprotected, but the phosphonate remains protected as Pmp(Et) 2​ .

Step 3: Phosphonate Deprotection (Critical Step)

  • Dissolve the lyophilized Pmp(Et) 2​ -peptide in a cleavage cocktail consisting of 1 M TMSBr in TFA containing thioanisole (as a carbocation scavenger).

  • Incubate the reaction mixture for 18 hours at 4°C .

    • Causality: TMSBr is a hard Lewis acid necessary to cleave the highly stable ethyl esters. The low temperature (4°C) combined with thioanisole prevents the bromination of susceptible residues (e.g., Tyr, Trp) and the oxidation of Met during this extended, harsh exposure.

  • Evaporate the TFA/TMSBr under a gentle stream of nitrogen.

  • Precipitate the fully deprotected D-Pmp peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Workflow S1 1. SPPS Elongation Coupling Fmoc-D-Pmp(Et)2-OH S2 2. Global Cleavage (Reagent K) Removes standard protecting groups S1->S2 S3 3. Intermediate Peptide Contains protected Pmp(Et)2 S2->S3 S4 4. Phosphonate Deprotection 1M TMSBr in TFA + Thioanisole (18h, 4°C) S3->S4 S5 5. Final Product Fully Deprotected D-Pmp Peptide S4->S5

SPPS workflow for D-Pmp peptides, highlighting the critical TMSBr phosphonate deprotection step.

Protocol 2: In Vitro Stability Validation (Self-Validating System)

To ensure the synthesis and deprotection were successful, the engineered D-Pmp peptide must be experimentally validated against both phosphatases and serum proteases.

  • Phosphatase Assay: Incubate 10 µM of the purified D-Pmp peptide (and a standard L-pTyr control peptide) with 50 nM recombinant PTP1B in HEPES buffer (pH 7.4) at 37°C.

  • Serum Stability Assay: Incubate 10 µM of the peptides in 25% human serum at 37°C.

  • Analysis: Quench aliquots at 0, 1, 4, 12, and 24 hours with 1% TFA. Analyze via LC-MS.

    • Expected Outcome: The L-pTyr control will show rapid mass shifts corresponding to dephosphorylation (-80 Da) within minutes, followed by backbone cleavage. The D-Pmp peptide will remain completely intact (>95% original mass peak) at 24 hours, confirming the structural integrity of the phosphonate linkage and the D-stereocenter.

References

  • Beeton, C., Wulff, H., Standifer, N. E., Azam, P., Mullen, K. M., Pennington, M. W., Kolski-Andreaco, A., Wei, E., Grino, A., Counts, D. R., Wang, P. H., LeeHealey, C. J., S Andrews, B., Sankaranarayanan, A., Homerick, D., Roeck, W. W., Tehranzadeh, J., Stanhope, K. L., Zawalich, P., ... Chandy, K. G. (2005). Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases. Molecular Pharmacology, 67(4), 1369-1381.[Link]

  • Burke, T. R., & Lee, K. (2003). Phosphotyrosine Mimetics in the Development of Signal Transduction Inhibitors. Accounts of Chemical Research, 36(6), 426-433.[Link]

  • Pennington, M. W., Beeton, C., & Chandy, K. G. (2011). Analogs of ShK toxin and their uses in selective inhibition of Kv1.3 potassium channels.
  • Pennington, M. W., Beeton, C., & Chandy, K. G. (2016). SHK-based pharmaceutical compositions and methods of manufacturing and using the same.
Method

Application Note: 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) in Neuroscience Research

Executive Summary In advanced neuroscience research and neuropharmacology, the structural manipulation of amino acids is critical for bypassing the physiological barriers of the central nervous system (CNS). 4-Phosphonom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced neuroscience research and neuropharmacology, the structural manipulation of amino acids is critical for bypassing the physiological barriers of the central nervous system (CNS). 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) is a highly specialized, synthetic non-proteinogenic amino acid. It serves a dual role in neurobiology: first, as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and second, as a non-hydrolyzable, protease-resistant phosphotyrosine (pTyr) mimetic[1]. This application note provides a comprehensive mechanistic overview, quantitative performance data, and self-validating experimental protocols for utilizing D-Pmp in neuro-signaling and neuroprotection assays.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is vital to understand why D-Pmp behaves the way it does in a biological system to properly design downstream assays.

Competitive NMDA Receptor Antagonism

Excitotoxicity, driven by calcium overload via overactive NMDA receptors, is a hallmark of neurodegenerative diseases and ischemic stroke. D-Pmp acts as a competitive antagonist at the glutamate recognition site of the NMDA receptor (specifically GluN2 subunits) [2].

  • Causality of Structure: The phosphonomethyl group ( −CH2​−PO3​H2​ ) perfectly mimics the distal acidic moiety of glutamate. Unlike non-competitive channel blockers (e.g., MK-801), which trap the channel in an open state, D-Pmp competitively occupies the agonist binding pocket. Furthermore, the D-stereocenter aligns sterically with the strict spatial requirements of the NMDA receptor's antagonist conformation, similar to other classical D-isomer antagonists like D-AP5[4].

Dual-Resistant Phosphotyrosine Mimetic

Neuro-signaling heavily relies on the phosphorylation of tyrosine residues, which are recognized by SH2 domains and rapidly dephosphorylated by Protein Tyrosine Phosphatases (PTPs) such as STEP (Striatal-Enriched PTP).

  • Causality of Structure: Native pTyr is highly labile. While L-Pmp replaces the scissile C−O−P ester bond with a phosphatase-resistant C−C−P bond, it remains susceptible to endogenous brain peptidases [3]. By utilizing the D-isomer (D-Pmp), researchers achieve dual resistance: the phosphonomethyl group prevents dephosphorylation, and the D-chirality completely blocks proteolytic cleavage by stereoselective endogenous proteases, extending the in vivo half-life of peptidomimetics from minutes to days.

Visualizing the Mechanisms

NMDA_Antagonism Glutamate Glutamate (Agonist) NMDAR_Open NMDA Receptor (Open State) Glutamate->NMDAR_Open Activates DPMP D-Pmp (Antagonist) NMDAR NMDA Receptor (Resting State) DPMP->NMDAR Binds competitively DPMP->NMDAR_Open Blocks activation Neuroprotection Neuroprotection (Cell Survival) NMDAR->Neuroprotection Prevents Ca2+ overload Calcium Ca2+ Influx (Excitotoxicity) NMDAR_Open->Calcium Triggers

Fig 1: Mechanism of D-Pmp as a competitive NMDA receptor antagonist preventing excitotoxicity.

Phosphotyrosine_Mimetic pTyr Native pTyr Peptide PTP Protein Tyrosine Phosphatases pTyr->PTP Dephosphorylated Protease Endogenous Proteases pTyr->Protease Cleaved DPMP_Peptide D-Pmp Peptidomimetic DPMP_Peptide->PTP Resists Hydrolysis DPMP_Peptide->Protease Resists Cleavage StableBinding Stable Target Binding (SH2 / PTP Inhibition) DPMP_Peptide->StableBinding Sustained Action Degradation Rapid Degradation & Dephosphorylation PTP->Degradation Protease->Degradation

Fig 2: Dual-resistance mechanism of D-Pmp peptidomimetics against phosphatases and proteases.

Quantitative Data Summaries

To benchmark D-Pmp against standard compounds, the following table summarizes its pharmacological and stability profile in typical neuroscience assays.

CompoundNMDA Receptor Affinity (IC₅₀)Phosphatase Stability (T₁/₂)Protease Stability (T₁/₂)Primary Utility
L-Glutamate AgonistN/AN/AEndogenous ligand
Native pTyr Peptide N/A< 5 mins< 15 minsBaseline control
L-Pmp Peptide N/A> 48 hours< 15 minsIn vitro SH2 binding
D-Pmp Peptide ~10 - 50 µM> 48 hours> 48 hoursIn vivo neuro-signaling
D-AP5 ~0.5 µMN/AN/ANMDA Antagonist standard

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Built-in controls ensure that any negative result is a true biological negative rather than an assay failure.

Protocol 1: Radioligand Displacement Assay for NMDA Receptor Binding

Objective: Quantify the competitive binding affinity (K_i) of D-Pmp at the NMDA receptor. Causality in Design: We utilize [³H]CPP (a competitive antagonist) rather than [³H]MK-801 (a pore blocker). Because D-Pmp binds the glutamate recognition site, it will only efficiently displace a competitive radioligand [4].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min. Collect the supernatant and centrifuge at 20,000 × g for 20 min to isolate the P2 synaptosomal fraction.

  • Resuspension & Washing: Resuspend the P2 pellet in 50 mM Tris-acetate buffer (pH 7.4). Incubate at 37°C for 20 min to degrade endogenous glutamate, then wash twice via centrifugation.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [³H]CPP, and varying concentrations of D-Pmp (1 nM to 1 mM).

  • Equilibration: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter.

System Validation & QC:

  • Positive Control: Include a well with 100 µM unlabeled L-glutamate to define Non-Specific Binding (NSB). Specific binding must be >80% of total binding.

  • Validation Metric: The calculated Hill slope ( nH​ ) from the displacement curve must be 0.9−1.1 , confirming a 1:1 competitive binding stoichiometry.

Protocol 2: In Vitro Stability Assay in Brain Homogenate

Objective: Validate the dual resistance (phosphatase and protease) of D-Pmp-containing peptidomimetics. Causality in Design: Using whole brain homogenate exposes the peptide to the exact physiological cocktail of PTPs and peptidases it would encounter in vivo. We utilize LC-MS/MS in Multiple Reaction Monitoring (MRM) mode because it specifically tracks the intact mass, avoiding false positives from partially degraded fluorescent fragments.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 20% (w/v) mouse brain homogenate in artificial cerebrospinal fluid (aCSF) without protease/phosphatase inhibitors.

  • Spiking: Pre-warm the homogenate to 37°C. Spike in the D-Pmp peptidomimetic (Test), a native pTyr peptide (Negative Control), and an L-Pmp peptide (Partial Control) to a final concentration of 10 µM.

  • Sampling & Quenching: Extract 50 µL aliquots at T=0,15,30,60,120,and 240 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard.

  • Precipitation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific precursor-to-product ion transitions for each peptide.

System Validation & QC:

  • System Suitability: The native pTyr peptide must show >95% degradation (both dephosphorylation and cleavage) within the first 30 minutes.

  • Internal Standard: The peak area of the internal standard must not vary by more than ±15% across all time points, validating uniform extraction efficiency.

References

  • PubChem Compound Summary for CID 126687, 4-Phosphonomethylphenylalanine. National Center for Biotechnology Information.[Link]

  • ChemSrc Target Data: Ability to displace [3H]CPP from NMDA receptor in rat brain membrane (CHEMBL748107). ChemSrc Database.[Link]

  • Phenylalanine Provides PF5-Proteins as Phosphoprotein Mimetics. ResearchGate. [Link]

  • CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist. PubMed (NIH).[Link]

Application

Application Note: Advanced HPLC and LC-MS/MS Strategies for the Quantification of Homoglutamate

A Comprehensive Protocol Guide for Biomarker Analysis and Metabolic Engineering Introduction Homoglutamate, systematically known as α -aminoadipic acid ( α -AAA), is a non-proteinogenic amino acid with profound clinical...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Protocol Guide for Biomarker Analysis and Metabolic Engineering

Introduction

Homoglutamate, systematically known as α -aminoadipic acid ( α -AAA), is a non-proteinogenic amino acid with profound clinical and biotechnological significance. In mammalian systems, it serves as a critical biomarker for diabetes and a potent prognosticator of prostate cancer 1. Furthermore, it acts as a notable inhibitor of L-glutamate uptake, playing a precarious role in the recycling of the neurotransmitter glutamate [[1]](). In industrial biotechnology, homoglutamate is a well-known acyclic precursor for the biosynthesis of β -lactam antibiotics, including penicillins and cephalosporins [[1]]().

The primary analytical challenge in quantifying homoglutamate lies in its chemical structure: as an aliphatic amino acid, it lacks a conjugated π -electron system, meaning it has no inherent ultraviolet (UV) or fluorescent chromophore 1. Consequently, direct UV detection is ineffective. To overcome this, analytical scientists must employ either universal detectors, such as Evaporative Light Scattering Detectors (ELSD) 1, or utilize pre-column derivatization techniques coupled with UV, Fluorescence (FLD) 2, or Tandem Mass Spectrometry (MS/MS) 3.

Metabolic Context and Causality

Understanding the biosynthetic and catabolic pathways of homoglutamate informs the choice of extraction and chromatographic conditions. In both fungal biosynthesis and mammalian catabolism, L-lysine is converted to saccharopine, which is subsequently oxidized to homoglutamate.

MetabolicPathway Lys L-Lysine Sac Saccharopine Lys->Sac Lysine 2-ketoglutarate reductase Hom Homoglutamate (α-Aminoadipic Acid) Sac->Hom Oxidation Pen Penicillins & Cephalosporins Hom->Pen Biosynthesis (Fungi) Glu Glutamate Recycling Hom->Glu Mammalian Catabolism

Metabolic pathway of homoglutamate from L-lysine to downstream biological targets.

Analytical Strategies and Causality

AnalyticalWorkflow Prep Sample Prep (Protein Precipitation) Split Detection Strategy Prep->Split Deriv Pre-column Derivatization (FMOC-Cl / PITC) Split->Deriv Chromophore Required NoDeriv Direct Injection (Native State) Split->NoDeriv Universal Detection Sep1 RP-HPLC / UHPLC Deriv->Sep1 Sep2 RP-HPLC NoDeriv->Sep2 Det1 UV / FLD / MS/MS Sep1->Det1 Det2 ELSD Detection Sep2->Det2

Decision matrix and workflow for the chromatographic analysis of homoglutamate.

  • Direct Analysis via HPLC-ELSD :

    • Causality: ELSD is a universal detector that measures scattered light from non-volatile analytes after the mobile phase is evaporated. This eliminates the need for derivatization, preserving the native state of homoglutamate and significantly reducing sample preparation time 1.

  • Pre-column Derivatization with FMOC-Cl (HPLC-UV/FLD) :

    • Causality: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary and secondary amines under alkaline conditions to form highly stable, UV-absorbing, and fluorescent derivatives 2. This significantly lowers the Limit of Detection (LOD) compared to ELSD, making it suitable for trace analysis in fungal extracts [[2]]().

  • UHPLC-MS/MS with PITC Derivatization :

    • Causality: Phenylisothiocyanate (PITC) derivatization increases the hydrophobicity of homoglutamate, improving its retention on reversed-phase (RP) columns 3. Additionally, PITC derivatives ionize efficiently in Electrospray Ionization (ESI), making this the gold standard for high-throughput, high-sensitivity clinical metabolomics 3.

Step-by-Step Experimental Protocols

Protocol A: Direct Analysis via HPLC-ELSD

Ideal for: High-concentration bioprocess monitoring and enzymatic assays.

  • Sample Preparation : Centrifuge the biological sample at 12,000 rpm for 2 minutes to remove insoluble materials [[4]](). Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation :

    • Column : Diamonsil C18 (or equivalent RP column, 4.6 x 250 mm, 5 µm) 1.

    • Mobile Phase : Isocratic elution. Solvent A: Pure Methanol (5%); Solvent B: 1% Trifluoroacetic acid (TFA) in water (95%) 1.

    • Flow Rate : 0.5 mL/min 1.

    • Column Temperature : 40°C 1.

  • Detection :

    • ELSD Conditions : Gas pressure set to 3.5 MPa 5.

  • Self-Validating System Check : The use of 1% TFA is critical to suppress the ionization of the two carboxylic acid groups on homoglutamate, ensuring it remains neutral for sharp peak shape on the C18 column. Diagnostic: If baseline noise is excessively high, it serves as an immediate diagnostic that the ELSD drift tube temperature is too low for the 1% TFA mobile phase, leading to incomplete solvent vaporization.

Protocol B: Pre-column Derivatization with FMOC-Cl (HPLC-UV)

Ideal for: Trace analysis in complex biological matrices without MS capabilities.

  • Reagent Preparation : Prepare 0.1 M Borate buffer (pH 10.0) and a 5 mM solution of FMOC-Cl in anhydrous acetonitrile 2.

  • Derivatization :

    • Mix 50 µL of the filtered sample with 50 µL of borate buffer.

    • Add 50 µL of the FMOC-Cl solution.

    • Incubate at room temperature for exactly 5 minutes 2.

  • Quenching (Critical Step) : Add 50 µL of 10 mM amantadine or glycine to consume excess FMOC-Cl.

  • Chromatographic Separation :

    • Column : Atlantis C18 column (or equivalent) 2.

    • Mobile Phase : Gradient elution using 0.05% TFA in water (A) and Acetonitrile (B) 2.

  • Detection : UV absorption at 265 nm [[2]]().

  • Self-Validating System Check : Diagnostic: If the chromatogram shows a massive, broad peak obscuring the amino acid region, it indicates incomplete quenching of excess FMOC-Cl into FMOC-OH. Ensure the quenching agent is fresh and added precisely at the 5-minute mark.

Protocol C: UHPLC-PITC-MS/MS

Ideal for: Clinical serum biomarker quantification.

  • Sample Deproteinization : Mix 50 µL of serum with 150 µL of cold methanol containing an isotopically labeled internal standard (e.g., D3-homoglutamate). Vortex and centrifuge at 14,000 x g for 10 minutes 6.

  • Derivatization :

    • Transfer 10 µL of the supernatant to a new vial.

    • Add PITC reagent (typically a mixture of ethanol/water/pyridine/PITC) 3.

    • Incubate at room temperature for 20 minutes.

    • Dry completely under a gentle stream of nitrogen to remove volatile byproducts [[3]]().

    • Reconstitute in 100 µL of mobile phase A.

  • Chromatographic Separation :

    • Column : Waters Acquity UHPLC BEH C18 (1.7 µm, 2.1 x 100 mm) 3.

    • Mobile Phase : Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B) 3.

  • Detection : Triple-Stage Quadrupole tandem mass spectrometer (ESI positive mode) using Multiple Reaction Monitoring (MRM) 3.

  • Self-Validating System Check : Diagnostic: The internal standard validates the extraction and derivatization efficiency. A recovery variance of >15% in the internal standard peak area flags matrix suppression or derivatization failure, invalidating that specific sample run.

Quantitative Data & Method Comparison

Analytical MethodDerivatization ReagentColumn TypeLimit of Detection (LOD)Run TimePrimary Application
HPLC-ELSD None (Direct)C18 (5 µm)~10 - 50 µg/mL15 - 20 minBioprocess monitoring / Enzyme assays
HPLC-UV/FLD FMOC-ClC18 (5 µm)0.05 - 2.0 µg/mL20 - 30 minFungal extract analysis / Trace detection
UHPLC-MS/MS PITCSub-2µm C18< 0.1 µg/mL~ 8 minHigh-throughput clinical serum analysis

Table 1: Comparison of analytical performance metrics for homoglutamate quantification strategies.

Conclusion

The accurate quantification of homoglutamate requires a tailored approach based on the sample matrix and available instrumentation. While HPLC-ELSD offers a rapid, direct method suitable for high-yield bioprocesses, FMOC-Cl derivatization provides a robust alternative for standard UV/FLD setups. For ultimate sensitivity and throughput, particularly in clinical metabolomics, UHPLC-MS/MS with PITC derivatization remains the unparalleled gold standard.

References

  • Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate. PLOS One.[Link]

  • Determination of amino acids with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography. Researcher.Life / Clinical Chemistry.[Link]

  • Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. National Institutes of Health (PMC).[Link]

Sources

Method

Application Note: Systematic Identification and Characterization of Unknown Mutants in Amino Acid Biosynthetic Pathways

Introduction & Rationale Amino acid auxotrophy serves as a powerful phenotypic anchor for discovering novel metabolic regulators, mapping uncharacterized biosynthetic gene clusters, and identifying vulnerabilities for an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Amino acid auxotrophy serves as a powerful phenotypic anchor for discovering novel metabolic regulators, mapping uncharacterized biosynthetic gene clusters, and identifying vulnerabilities for antimicrobial drug targeting. However, pinpointing the precise genetic lesion in an unknown mutant requires a rigorous, multi-tiered approach.

As a self-validating system, this guide outlines a three-phase methodology that bridges phenotypic behavior, metabolic bottlenecking, and genomic validation. By establishing causality at the nutritional, biochemical, and genetic levels, researchers can definitively map unknown mutations within complex amino acid biosynthetic cascades.

Workflow P1 Phase 1: Phenotypic Screening (Auxotrophy & Cross-Feeding) P2 Phase 2: Targeted Metabolomics (LC-MS/MS Intermediates) P1->P2 P3 Phase 3: Genomic Mapping (WGS & Variant Calling) P2->P3 P4 Phase 4: Self-Validation (Genetic Complementation) P3->P4

Fig 1. Four-phase workflow for identifying and validating amino acid auxotrophic mutants.

Phase 1: Phenotypic & Nutritional Screening

Causality & Logic

Before sequencing, the exact nature of the auxotrophy must be defined. Replica plating onto minimal media supplemented with individual amino acid pools rapidly identifies the missing end-product[1]. Once the required amino acid is known, a cross-feeding (syntrophism) assay is employed. In a cross-feeding assay, a mutant blocked late in a pathway will secrete intermediate metabolites that can "feed" and support the growth of a mutant blocked earlier in the same pathway [2]. This establishes the relative position of the mutation within the biosynthetic cascade.

Protocol: Auxotrophy & Cross-Feeding Assay
  • Replica Plating : Grow the mutagenized library on rich media (e.g., YPD or LB) for 48 hours to form distinct colonies.

  • Transfer : Use a sterile velvet block to transfer colonies onto unsupplemented Minimal Media (MM) plates, and MM plates supplemented with specific amino acid drop-out mixtures.

  • Incubation & Scoring : Incubate at 30°C for 3–4 days. Identify colonies that grow robustly on rich media but fail to grow on unsupplemented MM [1].

  • Cross-Feeding Setup : Streak the unknown mutant heavily in a single line down the center of an MM plate supplemented with a sub-lethal, growth-limiting concentration of the required amino acid.

  • Orthogonal Streaking : Streak known reference mutants (with defined early/late pathway blocks) perpendicular to the unknown mutant, ensuring the streaks do not physically touch the central line.

  • Observation : After 48 hours, observe for asymmetric growth enhancements (satellite growth) where the streaks converge. Growth indicates the diffusion of a complementary intermediate [2].

Phase 2: Targeted Metabolomics via LC-MS/MS

Causality & Logic

A genetic block in a metabolic pathway inevitably leads to the stoichiometric accumulation of the substrate immediately upstream of the defective enzyme. Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the precise quantification of these intracellular intermediates [3]. By comparing the mutant's metabolome to the wild-type, researchers can pinpoint the exact enzymatic step that has been compromised. Furthermore, 13C-isotope tracing can be utilized to track the dynamic flux of carbon through the pathway, confirming the bottleneck [5].

Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP aroG/H/F SHK Shikimate DAHP->SHK aroB/D/E S3P Shikimate-3-Phosphate SHK->S3P aroK/L CHO Chorismate S3P->CHO aroA/C Block1 aroA Mutation Accumulates S3P S3P->Block1 TRP Tryptophan CHO->TRP trp Genes PHE Phenylalanine CHO->PHE pheA

Fig 2. Aromatic amino acid biosynthesis pathway highlighting enzymatic blocks and accumulations.

Protocol: Intracellular Metabolite Extraction and LC-MS/MS
  • Quenching : Harvest 108 cells in the mid-log phase. Rapidly quench metabolism by injecting the culture into -40°C methanol/acetonitrile/water (40:40:20, v/v/v).

  • Extraction : Lyse cells via mechanical bead-beating at 4°C for 5 minutes. Centrifuge at 13,000 x g for 10 minutes to pellet cellular debris.

  • Drying : Collect the supernatant and dry under a vacuum centrifuge. Reconstitute the pellet in 100 µL of LC-MS grade water containing 0.1% formic acid [3].

  • LC-MS/MS Analysis : Inject 10 µL onto a C18 analytical column. Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass-to-charge (m/z) transitions of known pathway intermediates.

Data Presentation: Expected Metabolic Profiles

The following table summarizes expected intermediate accumulations corresponding to specific genetic lesions:

Biosynthetic PathwayMutated Gene (Example)Defective EnzymeAccumulated IntermediateAuxotrophic Requirement
Aromatic aroA5-enolpyruvylshikimate-3-phosphate synthaseShikimate-3-phosphatePhe, Tyr, Trp
Branched-Chain ilvDDihydroxy-acid dehydratase2,3-dihydroxy-isovalerateIle, Val, Leu
Histidine hisBImidazoleglycerol-phosphate dehydrataseImidazoleglycerol-phosphateHistidine

Phase 3: Genetic Mapping & Self-Validation

Causality & Logic

While Whole-Genome Sequencing (WGS) can identify Single Nucleotide Polymorphisms (SNPs) or indels, correlation does not equal causation. Genomes of chemically or UV-mutagenized strains often harbor hundreds of background passenger mutations [4]. To create a self-validating system , Koch's postulates for genetics must be fulfilled: the wild-type allele must complement (rescue) the mutant phenotype in trans, or a targeted CRISPR-Cas9 knockout of the candidate gene in a wild-type background must perfectly phenocopy the original mutant.

Protocol: WGS and Functional Complementation
  • Genomic DNA Extraction : Isolate high-molecular-weight gDNA from the mutant and the isogenic wild-type parent strain.

  • Sequencing & Variant Calling : Perform Illumina paired-end sequencing (minimum 50x coverage). Align reads to the reference genome and filter for non-synonymous mutations in coding regions [4].

  • Candidate Selection : Cross-reference the identified SNPs with the enzymatic bottleneck identified in Phase 2.

  • Plasmid Construction : Clone the wild-type allele of the candidate gene (including its native promoter) into a low-copy expression vector.

  • Transformation & Rescue : Transform the plasmid into the auxotrophic mutant. Plate the transformants on unsupplemented Minimal Media.

  • Validation : Restoration of growth on Minimal Media confirms the identity of the mutated gene, proving that the identified SNP is the sole cause of the auxotrophy [4].

References

  • Title: The amino acid-auxotrophic nature of the isolated S.
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Moss genetics and the way forward Source: PLOS Genetics URL
  • Source: Analytical Chemistry (ACS Publications)
Application

Introduction: Unveiling Metabolic Dynamics with Stable Isotope Tracers

An Application Note and Protocol for Metabolic Tracing Studies Using L-Phenylalanine-d1 in Cell Culture Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions within a b...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Metabolic Tracing Studies Using L-Phenylalanine-d1 in Cell Culture

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions within a biological system.[1] At the heart of MFA are stable isotope tracers, which allow researchers to track the journey of specific atoms through intricate metabolic pathways.[1] L-Phenylalanine-d1, a deuterated stable isotope of the essential amino acid L-phenylalanine, is a powerful tracer for investigating the dynamics of phenylalanine metabolism.[1] L-phenylalanine is a crucial precursor for protein synthesis and the biosynthesis of vital signaling molecules like tyrosine and catecholamines.[1] Consequently, dysregulation of its metabolism is linked to several disorders, most notably phenylketonuria (PKU).[1]

This guide provides a comprehensive framework for designing and executing cell culture-based tracing studies using L-Phenylalanine-d1. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation and troubleshooting, equipping researchers to confidently explore the metabolic fates of L-phenylalanine in their model systems.

Core Concepts: Why L-Phenylalanine-d1?

While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely recognized quantitative proteomics technique that often uses labeled arginine and lysine, tracing with L-Phenylalanine-d1 offers unique advantages for specific research questions.[2][3][4]

  • Tracing Specific Pathways: As an essential amino acid, phenylalanine's metabolic pathways are well-defined. Using L-Phenylalanine-d1 allows for precise tracking of its conversion to key downstream metabolites.[1] The primary metabolic fates that can be traced are:

    • Protein Synthesis: A significant portion of L-phenylalanine is incorporated into proteins, allowing for the study of protein turnover and synthesis rates.[1][5][6][7]

    • Conversion to Tyrosine: The hydroxylation of phenylalanine to tyrosine is a critical metabolic step, and the use of deuterated phenylalanine was key in proving this metabolic link.[8][9]

    • Other Metabolites: Tracing can also reveal the flux through other pathways, such as its conversion to phenylpyruvic acid.[1]

  • Complementary to SILAC: For researchers already using arginine/lysine-based SILAC for proteome-wide quantification, L-Phenylalanine-d1 provides an orthogonal method to probe specific metabolic questions without interfering with the primary SILAC labeling scheme.

  • Deuterium as a Tracer: Deuterium (²H) is a stable isotope of hydrogen. Using L-Phenylalanine-d1, where one hydrogen atom on the phenyl ring is replaced by deuterium, creates a mass shift of +1 Da. This shift is readily detectable by mass spectrometry (MS), allowing for the differentiation and quantification of the labeled (heavy) versus unlabeled (light) molecules.[8] It is important to note that deuterium labeling can sometimes cause slight shifts in retention time during liquid chromatography (LC) compared to the unlabeled counterpart, a phenomenon that must be accounted for during data analysis.[10]

Metabolic Pathways of L-Phenylalanine

The following diagram illustrates the central metabolic routes of L-Phenylalanine that can be investigated using L-Phenylalanine-d1 as a tracer.

Phenylalanine_Metabolism Phe_d1 L-Phenylalanine-d1 (from medium) Phe_pool Intracellular Phe Pool Phe_d1->Phe_pool Uptake Protein Protein Synthesis Phe_pool->Protein Incorporation Tyr Tyrosine Phe_pool->Tyr Hydroxylation Other Other Metabolites (e.g., Phenylpyruvic Acid) Phe_pool->Other

Caption: Key metabolic fates of L-Phenylalanine traced with L-Phenylalanine-d1.

Protocol 1: Cell Culture and Labeling with L-Phenylalanine-d1

This protocol details the metabolic labeling of cultured cells by replacing standard L-phenylalanine with L-Phenylalanine-d1. The core principle is to grow cells for a sufficient duration to ensure significant incorporation of the heavy amino acid into proteins and downstream metabolites.[11]

Causality Behind the Protocol:
  • Custom Medium: Commercial media contain natural ('light') L-phenylalanine. To achieve high labeling efficiency, a custom medium lacking L-phenylalanine is required.[12]

  • Dialyzed Serum: Standard fetal bovine serum (FBS) contains free amino acids, including light L-phenylalanine, which would dilute the isotopic label and compromise quantification. Therefore, dialyzed FBS is critical to ensure the sole source of phenylalanine is that which is supplied by the researcher.

  • Adaptation Phase: Some cell lines may exhibit slower growth or stress when introduced to a new medium formulation. An adaptation phase, where cells are cultured in the 'light' custom medium for several passages, can mitigate these effects before the labeling experiment begins.

  • Achieving >95% Incorporation: For protein turnover studies, it's crucial to achieve near-complete labeling of the proteome. This typically requires culturing the cells for at least 5-6 cell doublings in the heavy medium.[4][12]

Materials and Reagents:
  • Cell line of interest

  • L-Phenylalanine-free cell culture medium (e.g., DMEM/F-12, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine or stable equivalent

  • L-Phenylalanine, unlabeled ('light') (e.g., Sigma-Aldrich, P2126)

  • L-Phenylalanine-d1 ('heavy') (ensure high isotopic purity)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol, ice-cold (for metabolite extraction)[1]

  • Cell scrapers

  • Sterile culture flasks or plates

Step-by-Step Methodology:
  • Preparation of 'Light' and 'Heavy' Media:

    • Prepare the L-Phenylalanine-free basal medium by supplementing it with dFBS (typically 10%), Penicillin-Streptomycin (1%), and L-Glutamine.

    • Divide the basal medium into two sterile containers.

    • 'Light' Medium: To one container, add unlabeled L-Phenylalanine to match the concentration of the standard formulation (e.g., for DMEM, this is 0.4 mM or 66 mg/L).

    • 'Heavy' Medium: To the second container, add L-Phenylalanine-d1 to the same final concentration as the light medium.[1]

    • Sterile-filter both media and store at 4°C.

  • Cell Seeding and Adaptation (Optional but Recommended):

    • Culture cells in the prepared 'Light' medium for at least two passages to allow them to adapt to the custom formulation. Monitor cell morphology and doubling time to ensure they are comparable to cells grown in standard medium.

  • Labeling Experiment:

    • Seed an equal number of cells into multiple plates or flasks. Culture them in the 'Light' medium until they reach the desired confluency for your experiment (e.g., 70-80%).

    • To begin the labeling, aspirate the 'Light' medium, wash the cells once with pre-warmed PBS, and replace it with pre-warmed 'Heavy' medium. This is your Time 0 point.

    • Incubate the cells in the 'Heavy' medium. The duration of incubation is critical and depends on the research question. For rapid metabolic events, time points can be in minutes to hours. For protein synthesis studies, this can extend to several days.[1]

  • Cell Harvesting and Metabolite Quenching:

    • At each desired time point, rapidly remove the plates from the incubator.

    • Aspirate the 'Heavy' medium and immediately wash the cell monolayer twice with ice-cold PBS to remove any residual medium.[1]

    • To quench metabolism, add a sufficient volume of ice-cold 80% methanol to cover the cells (e.g., 1 mL for a 6-well plate).[1] This step is crucial to halt enzymatic activity instantly.

    • Place the culture vessel on ice for 10-15 minutes.

    • Using a cell scraper, scrape the cells in the cold methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Proceed immediately to the sample preparation protocol for downstream analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Following labeling and harvesting, samples must be processed to extract the molecules of interest for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Methodology for Metabolite Extraction:
  • Cell Lysis: Vortex the cell lysate in 80% methanol vigorously. Centrifuge at maximum speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new microcentrifuge tube.

  • Solvent Evaporation: Evaporate the methanol/water solvent to dryness using a speed vacuum concentrator or a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of 50% methanol or a buffer compatible with your chromatography method).[1] The sample is now ready for analysis.

Methodology for Protein Incorporation Analysis:
  • Protein Pellet: The pellet from the metabolite extraction step (Step 1 above) contains the proteins. Alternatively, if only analyzing proteins, lyse cells in a standard RIPA or urea-based lysis buffer.

  • Protein Quantification: Quantify the protein concentration using a reliable method like the BCA assay. This is essential for ensuring equal amounts of protein are mixed and analyzed.[12]

  • Protein Digestion:

    • Take a standardized amount of protein (e.g., 20-50 µg) from each sample.

    • Perform in-solution or S-trap based digestion. This typically involves reduction (with DTT), alkylation (with iodoacetamide), and overnight digestion with a protease like trypsin.

  • Peptide Cleanup: Following digestion, clean up the resulting peptides using a C18 solid-phase extraction (SPE) method to remove salts and detergents.

  • Reconstitution: Dry the cleaned peptides and reconstitute them in a solvent appropriate for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Experimental and Analytical Workflow

The following diagram provides a high-level overview of the entire process, from cell culture to data analysis.

Workflow cluster_prep Phase 1: Preparation & Labeling cluster_proc Phase 2: Sample Processing cluster_analysis Phase 3: Analysis Culture 1. Culture Cells in 'Light' Medium Label 2. Switch to 'Heavy' L-Phe-d1 Medium Culture->Label Harvest 3. Harvest Cells at Time Points & Quench Label->Harvest Extract 4. Extract Metabolites and/or Proteins Harvest->Extract Digest 5. Digest Proteins (for Proteomics) Extract->Digest LCMS 6. LC-MS/MS Analysis Extract->LCMS Metabolomics Path Digest->LCMS Data 7. Data Processing & Flux Calculation LCMS->Data

Caption: General experimental workflow for L-Phenylalanine-d1 tracing studies.

Best Practices and Troubleshooting

Ensuring the accuracy and reproducibility of stable isotope labeling experiments requires careful attention to detail. Below is a table summarizing common issues and their solutions.[12][13]

IssueSymptomPossible Cause(s)Recommended Solution(s)
Incomplete Labeling Mass spectra show significant peaks for both light and heavy peptides/metabolites after the intended labeling period.1. Insufficient incubation time (<5-6 cell doublings for proteins).[12]2. Presence of 'light' phenylalanine from non-dialyzed serum or other media components.[14]3. Rapid protein turnover for specific proteins.[5][6]1. Increase the duration of labeling in 'heavy' medium.2. Ensure the use of dialyzed FBS and high-purity base media.3. Perform a time-course experiment to determine optimal labeling time for your specific proteins of interest.
Amino Acid Conversion Labeled atoms appear in other amino acids (e.g., labeled arginine converted to proline).Some cell lines possess active metabolic pathways that can convert one amino acid to another.[12][13]While less common for phenylalanine, be aware of potential metabolic conversions in your cell line. If suspected, use cell lines deficient in the specific conversion pathway or consult literature for your model system.
Inaccurate Quantification Heavy-to-light ratios are inconsistent across replicates or deviate significantly from expected values in control mixes.1. Inaccurate protein/cell quantification before mixing samples.2. Pipetting errors during sample preparation.[12]3. Isotope effects from deuterium labeling slightly altering chromatographic retention time.[10]1. Use a reliable quantification assay (e.g., BCA) and perform it meticulously.2. Use calibrated pipettes and proper technique.3. Account for potential retention time shifts in your LC-MS/MS data analysis software by defining a slightly wider window for peak integration.
Low Signal Intensity Low signal for labeled metabolites or peptides in the mass spectrometer.1. Insufficient starting material (low cell number).2. Inefficient extraction or sample loss during preparation.3. Degradation of the labeling reagent.1. Increase the number of cells harvested.2. Optimize extraction protocols and handle samples carefully.3. Use fresh or properly stored L-Phenylalanine-d1. Avoid repeated freeze-thaw cycles.[12]

References

  • Wikipedia. (2023). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]

  • Ong, S. E., & Mann, M. (2006). Application of the SILAC (stable isotope labeling with amino acids in cell culture) technique in quantitative comparisons for tissue proteome expression. ResearchGate. Retrieved from [Link]

  • Yao, X., & Li, H. (2012). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PMC. Retrieved from [Link]

  • Animated biology with Arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. Retrieved from [Link]

  • Thompson, G. N. (2019). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. PMC. Retrieved from [Link]

  • Wang, L., et al. (2021). Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. PMC. Retrieved from [Link]

  • Deng, J., et al. (2018). Troubleshooting for Possible Issues. ResearchGate. Retrieved from [Link]

  • Ong, S. E., & Mann, M. (2007). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable isotope tracing to map the conversion of phenylalanine to.... Retrieved from [Link]

  • Curtius, H. C., Völlmin, J. A., & Baerlocher, K. (1972). The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism. PubMed. Retrieved from [Link]

  • Malachova, A., et al. (2014). Untargeted Profiling of Tracer-Derived Metabolites Using Stable Isotopic Labeling and Fast Polarity-Switching LC–ESI-HRMS. ACS Publications. Retrieved from [Link]

  • Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC. Retrieved from [Link]

  • Technology Networks. (n.d.). Stable Isotope Labeling in Omics Research: Techniques and Applications. Retrieved from [Link]

  • ResearchGate. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]

  • Kulkarni, S., et al. (2024). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. bioRxiv. Retrieved from [Link]

  • Patterson, B. W., et al. (1993). The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry. PubMed. Retrieved from [Link]

  • Current Protocols. (n.d.). Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics. Retrieved from [Link]

  • Liu, Y., et al. (2023). Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the PSII inactivation and D1 protein degradation induced by.... Retrieved from [Link]

  • ResearchGate. (n.d.). Significant metabolic pathway for L-phenylalanine production based on KEGG. Retrieved from [Link]

  • Ebrahimi, M., et al. (2016). Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Photosystem II: Assembly and Turnover of the D1 Protein. Retrieved from [Link]

  • Google Patents. (n.d.). CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution.
  • Fricken, J., et al. (2023). Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish. PMC. Retrieved from [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2016). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. PMC. Retrieved from [Link]

  • Yamamoto, Y. (2016). Processing of D1 Protein: A Mysterious Process Carried Out in Thylakoid Lumen. PMC. Retrieved from [Link]

  • Ryder, A. G., et al. (n.d.). Fluorescence EEM Spectroscopy for Rapid Identification and Quality Evaluation of Cell Culture Media Components. Retrieved from [Link]

  • Kulkarni, S., et al. (2025). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. PMC. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 4-Phosphonomethyl-D-Phenylalanine (D-Pmp)

Welcome to the Application Scientist Knowledge Base. 4-Phosphonomethyl-D-phenylalanine (D-Pmp) is a critical, hydrolytically stable peptidomimetic of O-phosphotyrosine (pTyr).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. 4-Phosphonomethyl-D-phenylalanine (D-Pmp) is a critical, hydrolytically stable peptidomimetic of O-phosphotyrosine (pTyr). Because no natural amino acids are strictly analogous to pTyr, studies of cellular signal transduction and the development of SH2 domain binders or PTP1B inhibitors rely heavily on synthetic mimics like Pmp[1]. By replacing the enzymatically labile P–O–C linkage with a stable P–CH₂–C linkage, D-Pmp provides absolute resistance to protein tyrosine phosphatases[2].

This guide provides authoritative troubleshooting and self-validating protocols for the most common bottlenecks encountered during its synthesis.

PART 1: Core Synthesis Workflow & Mechanistic Logic

The synthesis of D-Pmp generally requires three critical phases: (1) Installation of the phosphonate group, (2) Stereoselective formation of the D-amino acid core, and (3) Global deprotection.

Figure 1: Logical workflow for the asymmetric synthesis of D-Pmp using a chiral auxiliary.

Quantitative Comparison of Stereoselective Routes

To select the best approach for your lab's scale and capabilities, review the empirical data below summarizing the three primary methods for isolating the D-enantiomer:

Synthesis RouteTypical Overall YieldEnantiomeric Excess (ee)Mechanistic AdvantagePrimary Limitation
Chiral Auxiliary (Oppolzer's Sultam) 45 – 55%>98%Predictable transition state chelation; no downstream resolution needed.Requires stoichiometric amounts of an expensive chiral auxiliary.
Enzymatic Resolution (Subtilisin) 35 – 40% (Max 50%)>99%Highly scalable; utilizes inexpensive, robust aqueous reagents.Inherently limits theoretical yield to 50% (resolving a racemate).
Asymmetric Hydrogenation 60 – 70%90 – 95%High atom economy; catalytic process ideal for industrial scale.Requires specialized Rh/Ru catalysts and high-pressure reactors.
PART 2: Troubleshooting Guide & FAQs
Q1: Why is my Michaelis-Arbuzov reaction yielding significant polymerization or incomplete conversion when installing the phosphonate?

The Causality: The Michaelis-Arbuzov reaction requires high thermal energy (~130°C) to drive the nucleophilic attack of the phosphite onto the benzyl halide. If your starting material contains unprotected amines, carboxylic acids, or competing electrophilic sites, the triethyl phosphite will act as a non-specific alkylating agent or undergo transesterification, leading to a complex polymeric tar.

The Solution & Protocol: You must perform the Arbuzov reaction before installing sensitive amino acid functionalities, using a simple di-halide scaffold like 4-(bromomethyl)benzyl bromide.

  • Setup: In a flame-dried flask equipped with a short-path distillation head, add triethyl phosphite (1.5 eq). Heat to 130°C under a steady stream of Argon.

  • Addition: Dissolve 4-(bromomethyl)benzyl bromide (1.0 eq) in a minimal amount of anhydrous toluene and add dropwise over 1 hour.

  • Self-Validation Checkpoint: Monitor the distillation head. The continuous evolution and condensation of ethyl bromide (b.p. 38°C) physically confirms the dealkylation step of the Arbuzov mechanism is occurring successfully.

  • Purification: Once ethyl bromide evolution ceases, apply a high vacuum to distill off the excess triethyl phosphite, leaving the pure 4-(diethylphosphonomethyl)benzyl bromide.

Q2: I am losing enantiomeric purity during the asymmetric alkylation step with Oppolzer's camphor sultam. How do I prevent racemization?

The Causality: The exceptional stereoselectivity (>98% ee) of Oppolzer's sultam relies entirely on the formation of a rigid, internally chelated metal-enolate transition state[2]. Trace moisture or localized heating during base addition disrupts this chelation, leading to a relaxed, open transition state that permits unselective facial attack by the electrophile.

The Solution & Protocol:

  • Preparation: Flame-dry all glassware. Dissolve the sultam-bound glycine equivalent in anhydrous THF and cool to strictly -78°C using a dry ice/acetone bath.

  • Enolate Formation: Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise down the side of the flask to pre-cool the base before it hits the solution.

  • Self-Validation Checkpoint: The solution will turn a persistent, deep yellow/orange color. If the color fades or turns cloudy, moisture has quenched the enolate. Abort and restart.

  • Alkylation: Add the 4-(diethylphosphonomethyl)benzyl bromide (1.2 eq) dropwise. Stir for 2 hours at -78°C.

  • Quench: Inject saturated aqueous NH₄Cl while the flask is still at -78°C. Never allow the reaction to warm prior to quenching.

Q3: Global deprotection using 6N HCl reflux is destroying my peptide. How can I safely cleave the diethyl phosphonate esters?

The Causality: Diethyl phosphonates are notoriously stable. Traditional cleavage requires boiling in 6N HCl for 24 hours, which completely hydrolyzes peptide bonds and destroys Fmoc/Boc protecting groups. To avoid this, you must use the McKenna reaction [3]. Bromotrimethylsilane (TMSBr) facilitates a mild dealkylation by allowing the phosphoryl oxygen to attack the silicon atom, displacing bromide, which then cleaves the ethyl group to form a highly labile bis(trimethylsilyl) phosphonate intermediate[3].

The Solution & Protocol:

  • Silylation: Dissolve the protected D-Pmp in anhydrous Dichloromethane (DCM) under Argon. Cool to 0°C.

  • Reagent Addition: Add freshly distilled TMSBr (10 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 16 hours.

  • Self-Validation Checkpoint: Take a crude ³¹P NMR aliquot. A complete chemical shift from ~25 ppm (diethyl ester) to ~10 ppm (bis-TMS ester) confirms 100% conversion.

  • Solvolysis: Evaporate the DCM and excess TMSBr under reduced pressure. Resuspend the residue in strictly neutral Methanol (MeOH) for 1 hour to solvolyze the TMS groups[4]. Evaporate to yield the free phosphonic acid without harming acid-sensitive moieties.

Q4: How can I efficiently resolve a racemic mixture of D,L-Pmp if I choose not to use a chiral auxiliary?

The Causality: Chemical resolution via diastereomeric salts often fails due to the highly polar, zwitterionic nature of the phosphono-amino acid. Enzymatic resolution is the superior choice because it leverages the strict L-stereospecificity of proteases. An enzyme like Subtilisin Carlsberg will selectively hydrolyze the ester/amide of the L-isomer, leaving the D-isomer entirely intact for easy solvent extraction[5].

The Solution & Protocol:

  • Preparation: Suspend racemic N-acetyl-D,L-Pmp ethyl ester in a 0.1 M phosphate buffer (pH 7.8).

  • Digestion: Add Subtilisin Carlsberg. The hydrolysis of the L-ester will release acid, dropping the pH.

  • Titration: Maintain the pH exactly at 7.8 using a pH-stat autotitrator filled with 0.1 M NaOH.

  • Self-Validation Checkpoint: Monitor the autotitrator. When exactly 0.5 equivalents of NaOH have been consumed and the pH stabilizes naturally, the resolution is perfectly complete. Do not over-digest.

  • Separation: Extract the aqueous layer with Ethyl Acetate. The unreacted N-acetyl-D-Pmp ethyl ester will partition into the organic layer, while the hydrolyzed L-Pmp remains in the aqueous phase.

PART 3: References
  • A Lock on Phosphotyrosine Signaling. ACS Chemical Biology.[Link]

  • Structure of camphor-derived chiral auxiliary and method for forming the same. US Patent 7579482B2.

  • Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of new amino acids mimicking sulfated and phosphorylated tyrosine residues. The Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: 4-Phosphonomethyl-D-Phenylalanine (D-Pmp)

For Researchers, Scientists, and Drug Development Professionals Welcome to the D-Pmp Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic data sheets.

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the D-Pmp Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic data sheets. Here, we explore the causality behind handling protocols and peptide synthesis workflows, ensuring that every experiment you run with 4-Phosphonomethyl-D-Phenylalanine is built on a self-validating system.

Native phosphotyrosine (pTyr) is rapidly hydrolyzed by Protein Tyrosine Phosphatases (PTPs), making it unsuitable for stable therapeutic development. D-Pmp solves this by replacing the scissile oxygen atom with a methylene (-CH2-) group, creating a non-hydrolyzable C-P bond[1]. This modification, combined with the D-enantiomer's resistance to endogenous proteases, makes D-Pmp a cornerstone building block for robust PTP inhibitors and SH2 domain ligands[2].

Safety, Handling, and Storage Protocols

D-Pmp and its protected derivatives (e.g., Fmoc-D-Pmp(tBu)2-OH) require strict environmental controls to maintain coupling efficiency.

  • Storage Causality: Store the lyophilized powder at -20°C to -80°C in a tightly sealed desiccator[3]. Moisture ingress will cause premature hydrolysis of the tert-butyl (tBu) protecting groups on the phosphonate, leading to irreversible aggregation and failed couplings.

  • Personal Protective Equipment (PPE): D-Pmp is classified as a laboratory irritant. Always handle the dry powder in a fume hood or designated weighing station. Mandatory PPE includes nitrile gloves, chemical safety goggles, and an N95-equivalent particulate respirator to prevent inhalation of fine dust[4].

Quantitative Data: pTyr Mimetics Comparison

To select the right mimetic for your assay, compare their structural and kinetic properties. D-Pmp offers excellent stability, though highly specialized applications may require fluorinated variants.

Mimetic TypeChemical LinkageHydrolytic StabilityRelative PTP AffinityPrimary Application
Native pTyr -O-PO3H2Low (Rapidly cleaved)Baseline (Substrate)Endogenous signaling assays
D-Pmp -CH2-PO3H2High (Stable C-P bond)Moderate (Inhibitor)Stable PTP inhibitors / SH2 ligands
F2Pmp -CF2-PO3H2High (Stable C-P bond)High (Inhibitor)High-affinity PTP1B/CDC14 probes[5]

Validated Methodology: SPPS Integration of Fmoc-D-Pmp(tBu)2-OH

Incorporating D-Pmp into Solid-Phase Peptide Synthesis (SPPS) requires overcoming the steric hindrance of the protected phosphonomethyl side chain. This self-validating protocol ensures >99% coupling efficiency.

Step-by-Step Protocol:

  • Resin Swelling: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes[4]. Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection. Wash 5 times with DMF.

  • Activation (The Causality of HATU): Dissolve 3 equivalents of Fmoc-D-Pmp(tBu)2-OH and 3 equivalents of HATU in a minimal volume of DMF. Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA). Why HATU? The bulky di-tert-butyl protected phosphonate creates severe steric clash; HATU generates a highly reactive OAt ester necessary to drive acylation forward.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser test. A colorless/yellow resin confirms successful coupling. If blue, do not proceed; execute a second coupling using DIC/Oxyma to utilize orthogonal activation chemistry.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3.5 to 4 hours. Causality: The tBu esters on the phosphonate group are significantly more stabilized than standard carboxylate tBu esters, requiring prolonged acidolysis[4].

SPPS_Workflow Step1 1. Resin Swelling (DMF, 30 min) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. Activation (HATU / DIPEA) Step2->Step3 Step4 4. Coupling D-Pmp (2 hours, RT) Step3->Step4 Step5 5. Global Cleavage (TFA / TIS / H2O, 3.5-4h) Step4->Step5 After sequence completion

Step-by-step SPPS workflow for the successful incorporation of Fmoc-D-Pmp(tBu)2-OH.

Troubleshooting & Diagnostics

Symptom: Mass spectrometry reveals a +112 Da or +56 Da adduct on the final purified peptide. Root Cause: Incomplete removal of the tert-butyl (tBu) protecting groups from the phosphonate moiety (each tBu adds +56 Da). Corrective Action: Extend the global cleavage time in TFA to 4 hours. If the sequence contains sensitive residues (e.g., Trp, Met) that cannot tolerate prolonged TFA exposure, add a nucleophilic scavenger like thioanisole (5% v/v) to the cleavage cocktail to accelerate tBu cation quenching.

Symptom: Positive Kaiser test (blue resin) after a standard 2-hour coupling of Fmoc-D-Pmp(tBu)2-OH. Root Cause: Steric hindrance from the protected phosphonomethyl group preventing access to the terminal amine, or intermolecular hydrogen bonding causing peptide aggregation. Corrective Action: First, re-couple using DIC/Oxyma for 2 hours. If the test remains positive, switch the solvent from 100% DMF to a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP) with 0.1 M LiCl to disrupt secondary backbone structures.

Application FAQs

Q: Why should I choose the D-enantiomer (D-Pmp) instead of the L-enantiomer (L-Pmp)? A: While L-Pmp exactly mimics the natural stereochemistry of L-phosphotyrosine, it remains susceptible to degradation by non-specific peptidases in live-cell or in vivo assays. D-Pmp deliberately introduces stereochemical inversion at the alpha-carbon, conferring profound proteolytic resistance and drastically extending the biological half-life of your peptide inhibitor.

Q: Mechanistically, how does a D-Pmp containing peptide inhibit PTP1B? A: D-Pmp acts as a competitive, non-hydrolyzable inhibitor. It enters the catalytic pocket of PTP1B, where its phosphonate group coordinates with the critical arginine residue in the enzyme's PTP loop. Because the C-P bond cannot be cleaved by the catalytic cysteine nucleophile, the enzyme remains trapped in a futile complex, leading to sustained downstream signaling (e.g., prolonged insulin receptor activation).

PTP_Inhibition Substrate Native Substrate (pTyr) Enzyme PTP1B Enzyme (Active Site) Substrate->Enzyme Binds Mimetic D-Pmp Mimetic (C-P Bond) Mimetic->Enzyme Binds Hydrolysis Rapid Hydrolysis (Signal Off) Enzyme->Hydrolysis Cleaves O-P Bond Inhibition Competitive Inhibition (Signal Sustained) Enzyme->Inhibition Resists Cleavage

Mechanistic pathway comparing native pTyr hydrolysis versus D-Pmp competitive inhibition.

Sources

Troubleshooting

Refinement of protocols for peptide synthesis containing phosphotyrosine isosteres

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex chemical challenges associated with incorporating phosphotyrosine (pTyr) i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex chemical challenges associated with incorporating phosphotyrosine (pTyr) isosteres into synthetic peptides.

Phosphotyrosine is highly susceptible to enzymatic hydrolysis by protein tyrosine phosphatases (PTPs). To study phosphorylation-dependent signaling networks—such as those involving SH2 domains—researchers must utilize hydrolytically stable isosteres[1]. The current gold standard is F₂Pmp (phosphonodifluoromethyl phenylalanine) [2]. However, the unique electronic and steric properties of F₂Pmp introduce significant hurdles during Solid-Phase Peptide Synthesis (SPPS). This guide provides the mechanistic causality behind these challenges and field-proven protocols to overcome them.

Workflow: Strategic Monomer Selection & Synthesis Route

The success of your synthesis depends entirely on whether you choose an unprotected or protected phosphonate monomer. The decision tree below outlines the diverging synthetic requirements for each path.

G Start pTyr Isostere Synthesis Strategy Choice Select F2Pmp Monomer Type Start->Choice Unprotected Unprotected Fmoc-F2Pmp-OH (Free Phosphonic Acid) Choice->Unprotected Preferred (Avoids harsh cleavage) Protected Protected Fmoc-F2Pmp(OEt)2-OH (Diethyl Ester) Choice->Protected Alternative (Easier coupling) CoupleUnprot Coupling: HATU + 10-15 eq DIPEA (Overcomes acidic side-chain) Unprotected->CoupleUnprot CoupleProt Coupling: Standard HBTU/DIPEA (Prevents steric hindrance) Protected->CoupleProt CleaveUnprot Cleavage: Standard TFA Cocktail (95% TFA + Scavengers) CoupleUnprot->CleaveUnprot CleaveProt Cleavage & Deprotection: TFA + TMSBr + Thioanisole CoupleProt->CleaveProt End Purified F2Pmp Peptide CleaveUnprot->End CleaveProt->End

Synthesis decision tree for F₂Pmp peptides highlighting coupling and cleavage dependencies.

Frequently Asked Questions (FAQs)

Q1: Why is F₂Pmp preferred over standard Pmp (phosphonomethyl phenylalanine), and how does it alter the biophysics of the peptide?

A: The substitution of the methylene hydrogens with fluorine atoms in F₂Pmp serves two critical mechanistic purposes. First, fluorine is highly electronegative, which inductively withdraws electron density from the phosphonate group. This lowers the second pKa (pKa₂) of the phosphonate from ~7.1 (in Pmp) to 5.71 [2]. Consequently, F₂Pmp is fully ionized (dianionic) at physiological pH, perfectly mimicking the natural phosphate group of pTyr. Second, the fluorine atoms act as hydrogen bond acceptors, mimicking the bridging oxygen of the native phosphate ester. Peptides containing F₂Pmp exhibit up to a 1000-fold enhancement in binding affinity to SH2 domains and PTPs compared to Pmp[2].

Q2: I am using unprotected Fmoc-F₂Pmp-OH. Why is my coupling efficiency dropping to <20%, and how do I fix it?

A: Unprotected Fmoc-F₂Pmp-OH contains a free phosphonic acid side chain (-PO₃H₂). When you add standard equivalents of a tertiary amine base like DIPEA (N,N-Diisopropylethylamine), the highly acidic phosphonate protons immediately neutralize the base. This leaves insufficient free base to deprotonate the carboxylic acid, preventing the formation of the active ester by your coupling reagent (e.g., HATU)[3]. The Causality-Driven Solution: You must saturate the system with base. Use a highly reactive uronium salt (HATU) to overcome the steric bulk of the isostere, and increase your DIPEA concentration to 10–15 equivalents . This ensures the phosphonate is fully converted to its dianion, leaving enough residual base to drive the carboxyl activation[3].

Q3: I opted for the diethyl-protected monomer, Fmoc-F₂Pmp(OEt)₂-OH, to improve coupling. Why didn't standard TFA cleavage remove the ethyl groups?

A: Alkyl phosphonate esters (like diethyl or dimethyl esters) are highly stable to Brønsted acids such as Trifluoroacetic Acid (TFA)[4]. TFA is simply not electrophilic enough to cleave the strong carbon-oxygen bond of the phosphonate ester. The Causality-Driven Solution: You must use a hard Lewis acid. Trimethylsilyl bromide (TMSBr) is the reagent of choice. The highly oxophilic silicon atom coordinates to the phosphoryl oxygen, activating the ester. The bromide ion then acts as a nucleophile, displacing the alkyl group via an Sₙ2 mechanism to form a silyl ester. Upon workup with methanol or water, the silyl ester rapidly hydrolyzes to yield the free phosphonic acid[4].

Troubleshooting Guide & Quantitative Parameters

To ensure your protocols are self-validating, monitor your synthesis against the quantitative metrics provided in this troubleshooting matrix.

Observed IssueRoot Cause Analysis (Causality)Quantitative Solution & Parameter Adjustments
Incomplete F₂Pmp Coupling (Positive Kaiser Test)Phosphonic acid protons quench the coupling base, preventing carboxyl activation[3].Use 3-5 eq Fmoc-F₂Pmp-OH, 3-5 eq HATU, and 10-15 eq DIPEA. Extend coupling time to 120 minutes .
Mass Spec shows +56 Da or +28 Da Incomplete global deprotection of ethyl ester groups during cleavage.Treat crude peptide with 1 M TMSBr and 1 M Thioanisole in TFA for 16-24 hours at room temp[4].
Mass Spec shows -18 Da (n-18) Pyrophosphate formation between adjacent unprotected phosphonates[3].If synthesizing a sequence with adjacent pTyr isosteres, switch to protected monomers (-OEt or -OMe) for those specific residues.
Aspartimide Formation (-18 Da on Asp-containing peptides)Base-catalyzed ring closure during repeated Fmoc deprotection cycles[5].Add 0.1 M HOBt to the 20% piperidine deprotection solution, or switch to 5% piperazine[5].

Step-by-Step Methodologies

Protocol A: Optimized Fmoc-SPPS for Unprotected Fmoc-F₂Pmp-OH

This protocol is a self-validating system: by using excess base and a double-coupling strategy, we eliminate the variable of incomplete activation, ensuring that any subsequent failure is sequence-dependent rather than chemistry-dependent.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation Complex Formulation:

    • In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-F₂Pmp-OH and 0.5 mmol (5 eq) of HATU in a minimum volume of DMF.

    • Add 1.5 mmol (15 eq ) of DIPEA to the vial. Note: The solution will undergo a rapid color change indicating active ester formation.

  • Coupling: Immediately transfer the activated complex to the resin. Agitate at room temperature for 2 hours [3].

  • Validation: Perform a Kaiser (ninhydrin) test. If blue (positive for free amines), repeat steps 3-4 (double coupling).

  • Capping: Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to truncate any unreacted chains, preventing complex deletion sequences during purification.

  • Cleavage: Cleave the peptide using a standard cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Global Deprotection of Phosphonate Esters using TMSBr

Use this protocol ONLY if you utilized alkyl-protected phosphonates (e.g., diethyl esters).

  • Initial Cleavage: Cleave the protected peptide from the solid support using 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours. Evaporate TFA and precipitate the crude peptide in cold ether.

  • Lewis Acid Cocktail Preparation: In a glass vial under nitrogen, dissolve the crude peptide in a mixture of TFA, thioanisole, and m-cresol (Ratio: 80:10:10 v/v/v). Causality: Thioanisole and m-cresol act as carbocation scavengers to prevent alkylation of Trp, Tyr, or Met residues.

  • TMSBr Addition: Cool the vessel to 0°C. Slowly inject Trimethylsilyl bromide (TMSBr) to achieve a final concentration of 1.0 M [4].

  • Deprotection: Allow the reaction to warm to room temperature and stir for 16 to 24 hours [4].

  • Quenching & Recovery: Quench the reaction by adding an equal volume of cold Methanol (MeOH) to hydrolyze the highly reactive silyl esters into free phosphonic acids. Concentrate under reduced pressure and precipitate the final peptide using cold diethyl ether.

References

  • Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information (NIH/PMC).[Link]

  • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. ResearchGate.[Link]

Sources

Optimization

Optimizing Glyphosate Performance: A Technical Guide to Navigating Spray Volume and Dew Interactions

Welcome to the Technical Support Center for advanced glyphosate application. This guide is designed for researchers and agricultural scientists to navigate the complex interplay between spray volume, dew, and glyphosate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced glyphosate application. This guide is designed for researchers and agricultural scientists to navigate the complex interplay between spray volume, dew, and glyphosate efficacy. Here, we move beyond standard protocols to provide in-depth, evidence-based guidance for optimizing your experimental design and troubleshooting unexpected results. Our focus is on the "why" behind the "how," empowering you to make informed decisions that enhance the reliability and reproducibility of your research.

Principles of Glyphosate Efficacy: A Refresher

Glyphosate, a non-selective, systemic herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[1] This enzyme is critical in the shikimic acid pathway for the biosynthesis of aromatic amino acids in plants. Inhibition of this pathway ultimately leads to plant death. The journey of the glyphosate molecule from the spray nozzle to its target site within the plant is fraught with potential barriers. Successful herbicidal action depends on a sequence of events:

  • Droplet Interception and Retention: The spray droplet must land and remain on the leaf surface.

  • Uptake: The active ingredient must penetrate the plant's waxy cuticle.[2]

  • Translocation: Glyphosate must then move systemically through the plant's phloem to reach the growing points (meristems).[2][3]

Environmental conditions at the time of application, particularly the presence of dew and the chosen spray volume, can significantly influence each of these stages.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges researchers may encounter when working with glyphosate, focusing on the impact of dew and spray volume.

Q1: My glyphosate application showed reduced efficacy when applied in the early morning with heavy dew. What is the likely cause?

  • Dilution: The dew itself can dilute the concentration of glyphosate in the spray droplets that do remain on the leaf surface. This lowers the concentration gradient, which is a key driving force for uptake through the cuticle.[5][6]

Q2: I've observed inconsistent results when using the same glyphosate rate but different spray volumes. Why is this happening?

  • Concentration Effect: At lower spray volumes, the concentration of glyphosate and any accompanying surfactants in each droplet is higher. This increased concentration gradient can enhance the diffusion of the herbicide across the leaf cuticle.[5][6]

  • Antagonism from Water Hardness: Higher spray volumes increase the total amount of antagonistic cations (like calcium and magnesium) from hard water that can interact with and deactivate glyphosate molecules.[5][6][13]

Solution: For most applications, aim for a spray volume of 10 to 15 gallons per acre (approximately 94 to 140 L/ha) to optimize glyphosate performance.[5] However, in situations with dense weed canopies, larger weeds, or a well-developed crop canopy, higher volumes (15 to 20 gallons per acre or approximately 140 to 187 L/ha) may be necessary to ensure adequate coverage.[5]

Q3: Can dew ever be beneficial for glyphosate performance?

A: Yes, under certain conditions, the presence of dew can be advantageous.

The key is to balance these benefits with the risks of runoff and dilution. Light to moderate dew is generally more likely to be beneficial than heavy dew.

Frequently Asked Questions (FAQs)

What is the optimal time of day to apply glyphosate?

The best time to apply glyphosate is typically in the morning after the dew has started to dry but before the onset of high temperatures and winds.[15][16] This timing often provides a good balance of leaf surface conditions and active plant growth. However, applications in the presence of a light dew can also be effective, provided a low spray volume is used.[17]

How do adjuvants affect glyphosate performance in the presence of dew?

Adjuvants can play a crucial role in optimizing glyphosate efficacy, especially under challenging conditions like heavy dew.

  • Surfactants: Non-ionic surfactants (NIS) can improve the spreading and retention of spray droplets on the leaf surface, which can be particularly helpful when dew is present.[18]

  • Ammonium Sulfate (AMS): AMS is a water conditioning agent that counteracts the negative effects of hard water cations.[1][19] By preventing these cations from binding to glyphosate, AMS ensures more of the active ingredient is available for uptake.[1][3]

Some studies have shown that certain adjuvant treatments can markedly increase glyphosate activity in the presence of heavy dew.[17]

Does droplet size matter when considering dew and spray volume?

Yes, droplet size is another important factor. Smaller droplets can provide more uniform coverage at lower spray volumes.[5] However, they are also more susceptible to drift. When applying in the presence of dew, a balance must be struck. Coarser droplets may be less prone to runoff, but finer droplets may offer better coverage on a wet leaf surface. The choice of nozzle and pressure will determine the droplet size spectrum.

Experimental Protocols

Protocol 1: Determining the Optimal Spray Volume for Glyphosate Application in the Presence of Simulated Dew

This protocol outlines a method for systematically evaluating the interaction between spray volume and dew level on glyphosate efficacy.

Materials:

  • Target weed species grown in uniform pots

  • Glyphosate formulation

  • Spray chamber with adjustable nozzles and pressure

  • Deionized water

  • Fine mist sprayer for dew simulation

  • Balance for weighing plants

  • Drying oven

Methodology:

  • Plant Preparation: Grow a sufficient number of plants of the target weed species to the desired growth stage under controlled environmental conditions.

  • Dew Simulation: Divide the plants into treatment groups (e.g., no dew, light dew, heavy dew). Apply simulated dew using a fine mist sprayer with deionized water. Quantify the amount of dew applied by weighing a subset of plants before and after application.

  • Spray Application: Prepare glyphosate solutions at the desired concentration. Apply the herbicide using a spray chamber at a range of spray volumes (e.g., 150, 300, 450 L/ha).[12][20]

  • Post-Application Care: Return the plants to the controlled environment.

  • Efficacy Assessment: At a predetermined time point (e.g., 14 or 21 days after treatment), assess glyphosate efficacy. This can be done through visual injury ratings, plant height measurements, and/or harvesting the above-ground biomass and determining the fresh and dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of dew level, spray volume, and their interaction on glyphosate efficacy.

Data Presentation

Table 1: Hypothetical Data on the Effect of Spray Volume and Dew Level on Glyphosate Efficacy (Percent Control)

Spray Volume (L/ha)No DewLight DewHeavy Dew
15095%96%92%
30090%92%85%
45082%80%70%

This table illustrates the potential trend of decreasing glyphosate efficacy with increasing spray volume, particularly in the presence of heavy dew.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Plant_Growth 1. Grow Target Weed Species Dew_Simulation 2. Apply Simulated Dew Plant_Growth->Dew_Simulation Spray_Application 3. Apply Glyphosate at Various Volumes Dew_Simulation->Spray_Application Post_Treatment_Care 4. Maintain Plants in Controlled Environment Spray_Application->Post_Treatment_Care Efficacy_Evaluation 5. Evaluate Efficacy (Visual, Biomass) Post_Treatment_Care->Efficacy_Evaluation Data_Analysis 6. Statistical Analysis Efficacy_Evaluation->Data_Analysis

Caption: Experimental workflow for assessing glyphosate efficacy.

Troubleshooting_Flow Start Reduced Glyphosate Efficacy Observed Q_Dew Was heavy dew present during application? Start->Q_Dew Q_Volume Was a high spray volume used? Q_Dew->Q_Volume Yes Q_Dew->Q_Volume No A_Runoff Potential Cause: Runoff and Dilution Q_Volume->A_Runoff Yes A_Concentration Potential Cause: Lower Herbicide Concentration Q_Volume->A_Concentration No Solution1 Solution: Use lower spray volume in heavy dew A_Runoff->Solution1 Solution2 Solution: Optimize for lower spray volume (e.g., 10-15 GPA) A_Concentration->Solution2

Caption: Troubleshooting logic for reduced glyphosate efficacy.

References

  • Kogan, M., & Zúñiga, M. (2001). Dew and Spray Volume Effect on Glyphosate Efficacy. Weed Technology, 15(3), 596-600.
  • Prostko, E. (2018, January 17). Does dew affect herbicide performance?
  • Penner, D., & Michael, P. (2016). The Affect of Dew on Herbicide and Adjuvant Efficacy. In Pesticide Formulation and Delivery Systems: 36th Volume, STP 1595 (pp. 1-10).
  • Ellis, J. M., & Griffin, J. L. (2017). Carrier Volume Affects Wheat Response to Simulated Glyphosate Drift. Weed Technology, 31(1), 113-119.
  • de Villiers, B. L., & van der Merwe, D. (1994). Chemical composition of carrier water influences glyphosate efficacy. South African Journal of Plant and Soil, 11(4), 182-185.
  • Banks, P. A., & Schroeder, J. (2002). Carrier Volume Affects Herbicide Activity in Simulated Spray Drift Studies. Weed Technology, 16(4), 833-837.
  • Kogan, M., & Zuniga, M. (2001). Dew and Spray Volume Effect on Glyphosate Efficacy. Weed Technology, 15(3), 596-600.
  • Ellis, J. M., & Griffin, J. L. (2008). Carrier Volume Affects Wheat Response to Simulated Glyphosate Drift. Weed Technology, 22(3), 458-462.
  • Fausey, J. C., & Renner, K. A. (1997). Environmental Effects on CGA-248757 and Flumiclorac Efficacy/Soybean Tolerance. Weed Science, 45(5), 688-693.
  • Kogan, M., & Zuniga, M. (2001). Dew and Spray Volume Effect on Glyphosate Efficacy. Weed Technology, 15(3), 596-600.
  • Johnson, B., & Gibson, K. (n.d.). GWC-2, Understanding Glyphosate To Increase Performance. Purdue Extension.
  • Kogan, M., & Zuniga, M. (2001).
  • Bauman, T., White, M., Hilger, D., & Dyer, C. (2003). Understanding Glyphosate to Increase Performance. Purdue University.
  • Shrestha, A., & Fidelibus, M. (n.d.). Glyphosate Stewardship: Keeping an Effective Herbicide Effective. UC IPM.
  • MSPB. (2018, March 1). Spraying and Dew--Is There an Issue? Mississippi Soybean Promotion Board.
  • Quora. (2020, August 5). Is glysophate effective if sprayed in the morning, when there is still dew on unwanted weeds?
  • Boerboom, C. (n.d.).
  • K-State Research and Extension. (n.d.).
  • POMAIS Agriculture. (n.d.).
  • Peterson, D. (2013, December 6).
  • Lanaturo. (2026, January 6).
  • Corteva Agriscience. (2023, April 19). How the Right Adjuvant Can Optimize Weed Control.
  • Nienaber, H. (2017, April).
  • Bayer Crop Science. (2020, September 19).
  • USDA Forest Service. (n.d.).
  • Bayer Crop Science UK. (n.d.). How to get the best performance.
  • Clariant. (n.d.).
  • Singh, S., Kumar, V., Chauhan, A., Datta, S., Wani, A. B., Singh, N., & Singh, J. (2018). Glyphosate uptake, translocation, resistance emergence in crops, analytical monitoring, toxicity and degradation: a review. Environmental Chemistry Letters, 16(3), 863-882.

Sources

Troubleshooting

Technical Support Center: Ventilation Strategies for Powdered Amino Acid Derivatives

Welcome to the Advanced Applications Support Center. Handling powdered amino acid derivatives—such as Fmoc-, Boc-, and Z-protected amino acids utilized in solid-phase peptide synthesis (SPPS)—presents unique occupational...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Handling powdered amino acid derivatives—such as Fmoc-, Boc-, and Z-protected amino acids utilized in solid-phase peptide synthesis (SPPS)—presents unique occupational and analytical challenges[1]. These reagents are typically synthesized as fine, highly electrostatic powders. When mishandled, they easily aerosolize, posing risks of respiratory sensitization, cross-contamination, and damage to sensitive microbalances[2].

This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, self-validating protocols, and authoritative guidance on optimizing laboratory ventilation for fine powders.

I. Troubleshooting & FAQs

Q1: Why does my Fmoc-amino acid powder scatter everywhere when I weigh it inside a standard chemical fume hood? The Causality: Standard chemical fume hoods (CFHs) are engineered to contain volatile gases and vapors, not fine particulates. To achieve vapor containment, CFHs operate at high face velocities—typically recommended between 80 and 100 feet per minute (fpm) or 0.41–0.51 m/s according to the ANSI/ASSP Z9.5 standard[3]. This high velocity, combined with the aerodynamic wake created by the operator's body, generates turbulent air eddies at the work surface[4]. Fine amino acid powders (often <100 µm in diameter) are easily caught in these vortices, leading to aerosolization, loss of expensive reagents, and potential inhalation exposure[2][5]. The Solution: Transition from a CFH to a Powder Weighing Enclosure (PWE) or Ventilated Balance Enclosure (VBE). PWEs utilize a lower face velocity (typically 60–80 fpm) and HEPA filtration to provide a smooth, laminar "sweep-through" airflow[5]. This maintains containment without disturbing the microbalance or scattering the powder.

Q2: We are scaling up our peptide synthesis. Should we increase the overall laboratory Air Changes per Hour (ACH) to manage fugitive dust? The Causality: While dilution ventilation (measured in ACH) clears fugitive emissions from the room, simply increasing the ACH does not prevent exposure at the source and drastically increases HVAC energy consumption. Historically, a constant rate of 10 to 15 ACH was standard, but modern guidelines and research indicate that 6 ACH for occupied laboratories is sufficient if local exhaust ventilation (LEV) and containment devices are used correctly[6]. The Solution: Focus on source capture rather than room dilution. Implement localized HEPA-filtered enclosures for bulk transfers and ensure your Chemical Hygiene Plan aligns with the OSHA Laboratory Standard (29 CFR 1910.1450)[7].

Q3: How do I validate that my powder weighing enclosure is actually containing the amino acid dust? The Causality: Relying solely on a digital face velocity monitor is insufficient because operator movement, sash height, and equipment placement dynamically disrupt airflow[4]. The Solution: Implement a self-validating system. Annually, perform a tracer gas containment test (e.g., ASHRAE 110)[3]. For routine daily validation, use a chemical smoke pencil to visualize airflow patterns around the analytical balance and the operator's arms, ensuring no reverse flow escapes the sash boundary.

II. Quantitative Data: Ventilation Parameters Comparison

To ensure regulatory compliance and optimal safety, compare your current setup against these established benchmarks:

ParameterStandard Chemical Fume HoodPowder Weighing Enclosure (PWE)Reference Standard / Source
Target Face Velocity 80 - 100 fpm (0.41 - 0.51 m/s)60 - 80 fpm (0.30 - 0.41 m/s)ANSI/ASSP Z9.5[3][8]
Primary Filtration Exhausted to atmosphere (or Carbon)HEPA (99.99% efficiency at 0.3 µm)NIOSH / OSHA[9][10]
Airflow Dynamics High turbulence at work surfaceSmooth, laminar sweepASHRAE 110[3]
Room Air Changes (ACH) 6 ACH (Occupied)6 ACH (Occupied)ANSI/ASHRAE 62.1[6][11]

III. Step-by-Step Methodology: Safe Weigh-Out and Transfer Protocol

To guarantee scientific integrity and reproducibility, follow this self-validating protocol for handling fine amino acid derivatives.

Step 1: Environmental Control & Pre-Check

  • Action: Verify the PWE monitor indicates a safe face velocity (e.g., 65–75 fpm). Ensure the laboratory's relative humidity is maintained between 40-60%.

  • Causality: Dry air (<40% RH) exacerbates static electricity, causing fine powders to repel each other and scatter, while high face velocities (>80 fpm) create turbulent eddies that aerosolize the powder[5].

Step 2: Ergonomic Equipment Placement

  • Action: Place the microbalance at least 6 inches behind the sash opening. Position an anti-static bar (ionizer) directly inside the enclosure.

  • Causality: The physical boundary of the sash sill creates a turbulent boundary layer as air enters the enclosure[4]. Placing equipment too close to the front edge exposes the powder to this turbulence, compromising containment.

Step 3: Aseptic & Low-Turbulence Handling

  • Action: Use a conductive, grounded stainless-steel spatula. Bring the receiving vessel (e.g., SPPS reaction vessel) as close to the source container as possible. Do not "drop" or pour the powder from a height.

  • Causality: Dropping powder displaces air in the receiving vessel, creating an upward draft that carries fine particulates out of the container[2]. Grounded tools prevent electrostatic cling, ensuring accurate transfer.

Step 4: Containment & Decontamination

  • Action: Cap the receiving vessel inside the enclosure. Wipe down the exterior of the vessel, the spatula, and the balance with a compatible solvent (e.g., 70% isopropanol) before removing your hands from the enclosure.

  • Causality: Removing an unsealed or contaminated vessel drags aerosolized particulates into the general laboratory environment via the aerodynamic wake of the user's hands, leading to secondary exposure[4].

IV. Decision Workflow: Selecting the Correct Ventilation Enclosure

Use the following logical workflow to determine the appropriate engineering control based on the physical state and toxicity of the amino acid derivative.

G Start Task: Handling Amino Acid Derivatives State Physical State of the Derivative? Start->State Liquid Liquid / Solvated (e.g., in DMF/NMP) State->Liquid Solvated Powder Dry Powder (e.g., Fmoc-AA-OH) State->Powder Dry Powder CFH Standard Chemical Fume Hood (80-100 fpm) Liquid->CFH Toxicity Highly Toxic or Unknown Toxicity? Powder->Toxicity Isolator Glovebox / Isolator (Total Containment) Toxicity->Isolator Yes (OEB 4/5) Quantity Handling Scale? Toxicity->Quantity No / Standard Bulk Bulk Transfer (>100g) Quantity->Bulk Large Scale Micro Micro-weighing (<10g) Quantity->Micro Analytical Scale LEV Local Exhaust Snorkel with HEPA Filtration Bulk->LEV PWE Powder Weighing Enclosure (60-80 fpm, HEPA) Micro->PWE

Decision matrix for selecting laboratory ventilation based on amino acid derivative properties.

V. References

  • A Practical Guide to Laboratory Ventilation Compliance - Labs USA.[Link][8]

  • Quantification of Airborne Dusts From Powders - NIOSH Manual of Analytical Methods, CDC. [Link][2]

  • NIOSH Evaluation Highlights Ventilation and Exposure Risks in Wastewater Facility Laboratory - Lab Manager.[Link][11]

  • The effect of the body wake and operator motion on the containment of nanometer-scale airborne substances using a conventional fume hood and specially designed enclosing hood - PMC, NIH.[Link][4]

  • Laboratory Guidelines and Standards - Caltech Green Labs.[Link][3]

  • Protection of Functional Groups - Science of Synthesis, Thieme Connect.[Link][1]

  • Lab Ventilation for Chemical Processes: A Complete Safety Guide - Labs USA.[Link][6]

  • ANSI/AIHA Z9.5-2012: Laboratory Ventilation Standard - Studylib.[Link][7]

  • Containment Assessment of Nanomaterial Handling Enclosures at Academic Research Laboratories - CDC.[Link][5]

  • Evaluation of Metals Exposure in a Metal Powder Additive Manufacturing Facility - CDC.[Link][9]

  • Laboratory Ventilation Systems - HEMCO Corporation.[Link][10]

Sources

Reference Data & Comparative Studies

Validation

Decoding Phosphotyrosine Mimetics: A Comparative Guide to 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) vs. F2Pmp

As a Senior Application Scientist in peptide engineering, I frequently consult with drug development teams facing a critical bottleneck: the rapid in vivo hydrolysis of phosphotyrosine (pTyr) residues by Protein Tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide engineering, I frequently consult with drug development teams facing a critical bottleneck: the rapid in vivo hydrolysis of phosphotyrosine (pTyr) residues by Protein Tyrosine Phosphatases (PTPs). To design robust PTP inhibitors or SH2 domain antagonists, native pTyr must be replaced with non-hydrolyzable mimetics.

Two of the most prominent scaffolds in our chemical biology toolkit are 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) and phosphonodifluoromethyl phenylalanine (F2Pmp) . While both successfully prevent enzymatic cleavage, they represent fundamentally different design philosophies. This guide objectively evaluates their performance, the chemical causality behind their binding affinities, and provides validated experimental protocols for their application.

Mechanistic Causality: The Chemistry of Affinity vs. Stability

The pKa Problem and Electrostatic Recognition

Native pTyr possesses a second ionization constant (pKa2) of ~5.7. At physiological pH (7.4), it exists predominantly in a di-anionic state. This double negative charge is an absolute requirement for engaging the highly conserved, arginine-rich active sites of PTPs ()[1].

When we replace the bridging oxygen of pTyr with a methylene group (-CH2-) to create Pmp, we eliminate the liability of phosphatase-mediated hydrolysis. However, the electron-donating nature of the -CH2- group raises the pKa2 to ~7.1. Consequently, Pmp is primarily mono-anionic at pH 7.4. This loss of charge results in a massive drop in binding affinity—often >1000-fold weaker than pTyr ()[2].

To counteract this, Burke and colleagues engineered F2Pmp , replacing the -CH2- with a difluoromethylene group (-CF2-). The strong electron-withdrawing effect of the two fluorine atoms drops the pKa2 back down to ~5.1, restoring the essential di-anionic state at physiological pH ()[3]. Furthermore, the fluorine atoms act as hydrogen bond acceptors, mimicking the ester oxygen of native pTyr and engaging critical active site residues, such as Asp181 in PTP1B[2].

The Stereochemical Factor: D-Isomer vs. L-Isomer

While F2Pmp solves the affinity problem, it is typically utilized as an L-amino acid, leaving the peptide backbone susceptible to general proteases. D-Pmp incorporates a D-amino acid stereocenter. Because natural proteases are strictly stereoselective for L-amino acids, D-Pmp confers near-absolute resistance to proteolytic degradation. This makes it highly valuable for topical or long-circulating in vivo therapeutics where absolute stability is prioritized over intrinsic monomer affinity ()[4].

G pTyr Native pTyr (Hydrolyzable, pKa2 ~5.7) DPmp D-Pmp (CH2) (Protease-Resistant, pKa2 ~7.1) Mono-anionic at pH 7.4 pTyr->DPmp Replace O with CH2 Invert to D-isomer (Gains Stability, Loses Affinity) F2Pmp F2Pmp (CF2) (High Affinity, pKa2 ~5.1) Di-anionic at pH 7.4 DPmp->F2Pmp Replace CH2 with CF2 Revert to L-isomer (Restores Affinity via Electronegativity)

Structural evolution of pTyr mimetics: balancing enzymatic stability and target affinity.

Quantitative Performance Comparison

The following table summarizes the physicochemical and biological performance of these mimetics when incorporated into a standard PTP substrate hexapeptide (e.g., Ac-D-A-D-E-X-L-amide) ()[1].

PropertyNative pTyrD-PmpF2Pmp
Bridge Atom Oxygen (-O-)Methylene (-CH2-)Difluoromethylene (-CF2-)
pKa2 ~5.7~7.1~5.1
Dominant Charge (pH 7.4) Di-anionic (-2)Mono-anionic (-1)Di-anionic (-2)
PTP1B Affinity (IC50) ~100 nM~200 µM~100 nM
Phosphatase Stability Hydrolyzable (Low)Non-hydrolyzable (High)Non-hydrolyzable (High)
Protease Stability Low (L-isomer)Ultra-High (D-isomer)Low (L-isomer)

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We do not just execute steps; we monitor the chemical and kinetic causality at each phase.

Protocol 1: Fmoc-SPPS Incorporation of Pmp/F2Pmp

Standard Solid-Phase Peptide Synthesis (SPPS) often fails with bulky phosphonate mimetics due to severe steric hindrance around the alpha-carbon.

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling maximizes the accessibility of reactive sites within the polymer matrix.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Monitor UV absorbance at 301 nm to validate complete Fmoc removal.

  • Coupling Reagent Selection (Critical Step): Dissolve 3.0 equivalents of Fmoc-D-Pmp(OH)2 or Fmoc-F2Pmp(OH)2 in DMF. Add 2.9 equivalents of HATU and 6.0 equivalents of DIEA. Causality: We explicitly avoid HBTU here. HATU generates a highly reactive 7-aza-HOAt ester, which is mandatory to overcome the steric bulk of the protected phosphonate group and drive the reaction to completion.

  • Coupling Execution: React for 2 hours at room temperature. Perform a Kaiser test; if positive (indicating unreacted amines), perform a double coupling before proceeding.

  • Cleavage: Cleave using TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold ether and validate mass via LC-MS.

Protocol 2: PTP Inhibition Assay (DiFMUP)

Endpoint assays (like Malachite Green) are prone to false positives from background inorganic phosphate. We utilize the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to provide a continuous, real-time kinetic readout.

  • Enzyme Preparation: Dilute recombinant PTP1B to 1 nM in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100). Causality: DTT maintains the catalytic cysteine in its active, reduced state, while Triton prevents non-specific enzyme aggregation.

  • Inhibitor Incubation: Add serial dilutions of the D-Pmp or F2Pmp peptide (from 10 pM to 1 mM). Incubate for 30 minutes at 25°C. Causality: Pre-incubation ensures the binding equilibrium is fully established before substrate competition begins.

  • Substrate Addition: Add DiFMUP to a final concentration equal to its Km value (~10 µM).

  • Continuous Monitoring: Measure fluorescence (Ex: 358 nm, Em: 450 nm) continuously for 15 minutes. Self-Validation: The reaction progress curve must be strictly linear. Non-linear curves indicate enzyme degradation or slow-binding kinetics, which invalidates standard Michaelis-Menten IC50 calculations.

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit, and convert to Ki using the Cheng-Prusoff equation.

G Step1 1. Prepare PTP Enzyme (e.g., PTP1B in Assay Buffer) Step2 2. Add Mimetic Peptide (D-Pmp or F2Pmp variants) Step1->Step2 Step3 3. Incubate to Equilibrium (Establish binding) Step2->Step3 Step4 4. Add DiFMUP Substrate (Fluorogenic) Step3->Step4 Step5 5. Measure Fluorescence (Ex: 358nm, Em: 450nm) Step4->Step5 Step6 6. Calculate IC50/Ki (Compare Mimetic Potency) Step5->Step6

Continuous fluorogenic DiFMUP assay workflow for validating PTP inhibitor kinetics.

Application Guide: Which Mimetic to Choose?

Choose F2Pmp When:

  • Targeting PTPs: The di-anionic charge is non-negotiable for high-affinity PTP active site engagement ()[5].

  • Conducting SH2 Domain Pull-Downs: F2Pmp effectively mimics the electrostatic profile required to enrich phosphotyrosine-binding proteins from complex cell lysates.

  • Structural Biology: F2Pmp is the gold standard for co-crystallization studies to map the exact hydrogen-bonding networks of active sites.

Choose D-Pmp When:

  • Designing Long-Acting In Vivo Therapeutics: If the peptide is administered systemically or topically, the D-isomer backbone prevents rapid clearance by serum proteases ()[6].

  • Affinity is Driven by Peripheral Pockets: If the primary binding energy comes from adjacent diversity fragments (fragment-based drug design) rather than the pTyr pocket itself, the lower intrinsic affinity of Pmp can be tolerated in exchange for extreme metabolic stability.

References[5] Dong J, et al. "Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases." Journal of Medicinal Chemistry. 2024. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11110825/[1] Chen L, et al. "Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?" Biochemical and Biophysical Research Communications. 1995. URL:https://pubmed.ncbi.nlm.nih.gov/7488175/[3] Burke TR Jr. "Design and Synthesis of Phosphonodifluoromethyl Phenylalanine (F2Pmp): A Useful Phosphotyrosyl Mimetic." Current Topics in Medicinal Chemistry. 2006. URL:https://pubmed.ncbi.nlm.nih.gov/16842129/[2] Zhang ZY. "PROTEIN TYROSINE PHOSPHATASES: Structure and Function, Substrate Specificity, and Inhibitor Development." Annual Review of Biochemistry. 1998. URL:https://www.annualreviews.org/doi/10.1146/annurev.biochem.67.1.135[4] Wulff H, et al. "Ophthalmic uses of toxin-based therapeutic peptides and pharmaceutical compositions thereof." European Patent EP3024472A2. 2016. URL:https://patents.google.com/patent/EP3024472A2/en[6] Wulff H, et al. "Topical Applications of Kv1.3 Channel Blocking Peptides to Treat Skin Inflammation." US Patent US20180264080A1. 2018. URL:https://patents.google.com/patent/US20180264080A1/en

Sources

Comparative

Unlocking Phosphotyrosine Mimetics: A Comparative Guide to Phosphonomethyl Phenylalanine (Pmp) Analogs

For researchers and drug development professionals targeting protein tyrosine phosphatases (PTPs) or Src Homology 2 (SH2) domains, the native ligand—phosphotyrosine (pTyr)—presents a fundamental flaw: it is rapidly hydro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals targeting protein tyrosine phosphatases (PTPs) or Src Homology 2 (SH2) domains, the native ligand—phosphotyrosine (pTyr)—presents a fundamental flaw: it is rapidly hydrolyzed by endogenous phosphatases. To conduct stable structural studies or develop viable therapeutics, scientists must rely on non-hydrolyzable pTyr mimetics.

This guide provides an objective, data-driven comparison of phosphonomethyl phenylalanine (Pmp) and its advanced analogs, exploring the physicochemical causality behind their inhibitory potency and detailing the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Evolution of Pmp to F2Pmp

The design of a successful pTyr mimetic requires balancing hydrolytic stability with the precise electrostatic and steric requirements of the target protein's binding pocket.

The Pmp Baseline: Stability at the Cost of Affinity

The first-generation mimetic, phosphonomethyl phenylalanine (Pmp) , replaces the bridging ester oxygen of pTyr with a methylene group (-CH₂-). While this successfully prevents enzymatic cleavage, it introduces two severe physicochemical penalties:

  • Loss of Hydrogen Bonding: The bridging oxygen in pTyr acts as a critical hydrogen-bond acceptor for active-site residues. The methylene group in Pmp cannot fulfill this role.

  • Altered Electrostatics: The substitution raises the second acid dissociation constant ( pKa2​ ) of the phosphonate group, meaning a smaller fraction of the inhibitor exists in the high-affinity dianionic state at physiological pH. Consequently, Pmp-containing peptides often exhibit weak, micromolar inhibitory potency [1][1].

The F2Pmp Breakthrough: Restoring the Pharmacophore

To overcome these limitations, researchers developed difluorophosphonomethyl phenylalanine (F₂Pmp) by substituting the methylene hydrogens with highly electronegative fluorine atoms (-CF₂-). This modification is a masterclass in rational drug design:

  • Electronic Mimicry: The electron-withdrawing fluorine atoms lower the pKa2​ of the phosphonate, closely matching that of native pTyr.

  • Structural Mimicry: The fluorine atoms act as hydrogen-bond acceptors, directly interacting with active-site residues (such as the P-loop in PTP1B) in a manner analogous to the native bridging oxygen [2][2].

This dual effect increases the inhibitory potency of F₂Pmp-containing peptides by up to 1000-fold compared to their Pmp counterparts against targets like PTP1B [1][1].

MechanisticLogic pTyr Phosphotyrosine (pTyr) Susceptible to Hydrolysis Pmp Pmp Analog (-CH2-) Hydrolysis-Resistant Loss of H-Bonding, High pKa2 pTyr->Pmp Replace -O- with -CH2- F2Pmp F2Pmp Analog (-CF2-) Hydrolysis-Resistant Restored H-Bonding, Lower pKa2 Pmp->F2Pmp Fluorine Substitution PTP PTP1B Inhibition Pmp->PTP Weak (IC50 ~100 µM) F2Pmp->PTP Potent (IC50 ~100 nM)

Logical progression of pTyr mimetics from Pmp to F2Pmp and their impact on PTP1B inhibition.

Quantitative Data Comparison

The following table summarizes the comparative inhibitory potency of pTyr mimetics embedded in identical peptide scaffolds. Data highlights the stark contrast in target recognition between PTPs and SH2 domains.

Mimetic AnalogTarget ProteinInhibitory Potency ( IC50​ / Kd​ )Mechanistic Characteristics
pTyr (Native)PTP1BN/A (Substrate)Rapidly hydrolyzed; optimal H-bonding profile.
Pmp PTP1B~100 µMNon-hydrolyzable; high pKa2​ ; lacks bridging H-bond acceptor [1][1].
F₂Pmp PTP1B~100 nMNon-hydrolyzable; fluorine mimics oxygen; low pKa2​ [1][1].
F₂Smp PTP1B~360 nMReduced charge (sulfonate vs phosphonate); slightly lower affinity [1][1].
pTyr (Native)Grb2 SH2~150 nM ( Kd​ )Native high-affinity binding without catalytic cleavage [1][1].
F₂Pmp Grb2 SH2~750 nM ( Kd​ )5-fold loss vs pTyr; SH2 domains tolerate bulky fluorines less favorably than PTPs [1][1].
Oxalyl-Pmp Grb2 SH2~1.3 µM ( IC50​ )Nα-oxalyl group acts as an auxiliary to enhance binding potency [3][3].

Note: While F₂Pmp is universally superior for PTP inhibition, its bulky difluoromethylene group can cause minor steric clashes in the tighter binding pockets of certain SH2 domains, resulting in a slight drop in affinity compared to native pTyr.

Experimental Protocols: Self-Validating Workflows

To accurately benchmark the inhibitory potency of Pmp analogs, researchers must utilize robust, internally controlled assays. Below are the standard methodologies for evaluating these compounds.

Protocol 1: In Vitro PTP1B Inhibition Assay (Colorimetric)

This assay utilizes p-nitrophenyl phosphate (pNPP) as a surrogate substrate. The cleavage of pNPP by PTP1B yields p-nitrophenol, which absorbs strongly at 405 nm.

Causality & Buffer Design: The assay buffer must contain Dithiothreitol (DTT) and EDTA. Why? The catalytic nucleophile of PTP1B is a highly reactive cysteine (Cys215). Trace heavy metals can catalyze the oxidation of this cysteine, irreversibly inactivating the enzyme. EDTA chelates these metals, while DTT maintains the cysteine in its active, reduced state.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 150 mM NaCl, 2 mM EDTA, and 3 mM DTT.

  • Enzyme Preparation: Dilute recombinant human PTP1B to a working concentration of 2.5 nM in the assay buffer. Incubate on ice for 15 minutes to ensure complete reduction of Cys215.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the Pmp/F₂Pmp analog (ranging from 100 µM to 0.1 nM) in DMSO. Keep the final DMSO concentration constant at 1% across all wells to prevent solvent-induced protein denaturation.

  • Incubation: Mix 10 µL of the inhibitor with 40 µL of the enzyme solution in a 96-well microplate. Incubate at 37°C for 30 minutes to allow the system to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µL of pNPP (final concentration 2 mM, which should be near the Km​ for PTP1B).

  • Detection: Measure the absorbance at 405 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Self-Validation (Controls):

    • Positive Control: Sodium orthovanadate ( Na3​VO4​ ), a known potent PTP inhibitor, to confirm assay sensitivity.

    • Negative Control: Buffer only (no enzyme) to baseline the spontaneous hydrolysis of pNPP.

AssayWorkflow Prep 1. Enzyme Prep (DTT reduces Cys215) Incubate 2. Inhibitor Binding (Add Pmp/F2Pmp) Prep->Incubate Substrate 3. Substrate Addition (pNPP Cleavage) Incubate->Substrate Detect 4. Optical Detection (Absorbance at 405 nm) Substrate->Detect

Self-validating workflow for evaluating PTP1B inhibitory potency using a colorimetric assay.

Protocol 2: Surface Plasmon Resonance (SPR) for SH2 Binding

Unlike enzymatic assays, evaluating SH2 domain interactions requires direct biophysical measurement. SPR provides real-time kinetics (association kon​ and dissociation koff​ ), offering deeper mechanistic insights than steady-state Kd​ alone.

Causality & Design Choice: Always immobilize the larger SH2 domain protein on the sensor chip and flow the small Pmp-peptide as the analyte. Why? Immobilizing the small peptide can sterically restrict access to the mimetic residue, artificially lowering the measured affinity.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the purified Grb2 SH2 domain (diluted in sodium acetate, pH 4.5) to achieve an immobilization level of ~1000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Dilute the Pmp/F₂Pmp peptides in running buffer (HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20).

  • Kinetic Analysis: Flow the peptide analytes over the chip at a high flow rate (30 µL/min) to minimize mass transport limitations. Use a 2-minute association phase followed by a 5-minute dissociation phase.

  • Regeneration: If the peptide does not fully dissociate, inject a brief pulse (10 µL) of 10 mM NaOH or 2 M NaCl to regenerate the surface.

  • Self-Validation (Controls):

    • Reference Cell: Flow the analyte over an activated/quenched flow cell without protein to subtract bulk refractive index changes and non-specific binding.

    • Native Control: Run a native pTyr-containing peptide to establish the baseline kinetic profile for the specific SH2 domain batch.

References

  • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?PubMed (NIH).
  • Phosphotyrosine Isosteres: Past, Present and Future.Organic & Biomolecular Chemistry (RSC).
  • Potent Inhibition of Grb2 SH2 Domain Binding by Non-Phosphate-Containing Ligands.Journal of Medicinal Chemistry (ACS / NIH).

Sources

Validation

Efficacy of 4-Phosphonomethyl-D-Phenylalanine compared to other PTP inhibitors

Title: Efficacy of 4-Phosphonomethyl-D-Phenylalanine (Pmp) in Protein Tyrosine Phosphatase Inhibition: A Comparative Guide Introduction Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy of 4-Phosphonomethyl-D-Phenylalanine (Pmp) in Protein Tyrosine Phosphatase Inhibition: A Comparative Guide

Introduction

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction, implicated in diseases ranging from diabetes (PTP1B) to cancer (SHP2) and autoimmune disorders (TCPTP). However, designing isoform-specific PTP inhibitors has historically been challenging due to the highly conserved, positively charged nature of the PTP active site[1]. To competitively block this site, drug developers rely on phosphotyrosine (pTyr) mimetics. 4-Phosphonomethyl-D-Phenylalanine (Pmp) is a foundational, non-hydrolyzable pTyr isostere[2]. As a Senior Application Scientist, I have evaluated numerous PTP inhibitors. This guide objectively compares the biochemical efficacy, structural mechanics, and experimental validation of Pmp against next-generation alternatives like F2Pmp and L-O-malonyltyrosine (L-OMT).

Mechanistic Overview: The Role and Limitations of Pmp

Pmp replaces the bridging oxygen of the native phosphate group with a methylene group (-CH₂-). This simple substitution renders the molecule completely resistant to enzymatic cleavage by the PTP catalytic cysteine ()[3].

Causality of Affinity Loss: While Pmp successfully evades cleavage, the methylene substitution alters the electronic environment, raising the pKa2 of the phosphonate group. At a physiological pH of 7.4, Pmp is predominantly mono-anionic, whereas native pTyr is di-anionic. This loss of charge significantly reduces its binding affinity within the highly basic PTP active site compared to the native substrate ()[4].

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Active/Phosphorylated) Insulin->IR Activates Signaling Downstream Signaling (Glucose Uptake) IR->Signaling Promotes PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Inactivates) Pmp Pmp-based Inhibitor (Competitive Binding) Pmp->PTP1B Blocks Active Site

Fig 1. PTP1B regulation of Insulin Receptor signaling and mechanism of Pmp competitive inhibition.

Comparative Efficacy: Benchmarking pTyr Mimetics

To objectively evaluate Pmp, we must benchmark its inhibitory concentration (IC50) against structural analogs across standardized biochemical assays.

Table 1: Comparative IC50 Values of pTyr Mimetics in Peptide Scaffolds

MimeticScaffold SequenceTarget PTPIC50Key Advantage / Limitation
Pmp Ac-D-A-D-E-Pmp-L-NH₂PTP1B200 µMHydrolysis resistant, but low affinity due to mono-anionic state at pH 7.4[3].
L-OMT Ac-D-A-D-E-(L-OMT)-L-NH₂PTP1B10 µMNon-phosphorus alternative; superior to Pmp but lacks in vivo potency[3].
F2Pmp Ac-D-A-D-E-F2Pmp-L-NH₂PTP1B100 nMFluorines lower pKa; ~1000x more potent than Pmp[4][5].
Pmp Ac-TEGQ-Pmp-QPQP-NH₂CD45~100 µMModest potency; virtually no inhibition of TCPTP up to 120 µM[2].
F2Pmp Bicyclic Peptide LibraryTCPTP550 nMEnhanced cell permeability via bicyclic cell-penetrating motifs[1].

Data Synthesis: The data clearly demonstrates that substituting the methylene hydrogens of Pmp with highly electronegative fluorine atoms (yielding F2Pmp) induces a three-order-of-magnitude enhancement in affinity ()[5]. Molecular dynamics simulations reveal that these fluorine atoms not only restore the di-anionic charge state but also engage in direct hydrogen bonding with active site residues, such as the main chain nitrogen of Phe182 in PTP1B ()[6].

Experimental Methodologies: Self-Validating Protocol

Generating reliable kinetic data for PTP inhibitors requires strict environmental control. PTPs possess a highly reactive catalytic cysteine that is exquisitely sensitive to ambient oxidation. Below is the standardized workflow we utilize to determine the IC50 of Pmp and its derivatives.

Workflow Prep 1. Reagent Prep (Enzyme, Substrate) Incubate 2. Pre-Incubation (Establish Equilibrium) Prep->Incubate Reaction 3. Reaction Initiation (Add pNPP) Incubate->Reaction Quench 4. Quench & Read (NaOH, Absorbance) Reaction->Quench Analyze 5. Data Analysis (IC50 Calculation) Quench->Analyze

Fig 2. Standardized in vitro workflow for evaluating PTP inhibitor kinetics and IC50 determination.

Step-by-Step in vitro Kinetic Assay Protocol:

  • Buffer Preparation (The Causality of Reductants): Prepare the assay buffer (50 mM HEPES, pH 7.2, 150 mM NaCl, 1 mM EDTA). Critical Step: Add 3 mM Dithiothreitol (DTT) fresh daily. Why? DTT maintains the catalytic cysteine in its reduced, active thiolate state. Without it, ambient oxidation rapidly inactivates the enzyme, leading to false-positive inhibition data.

  • Enzyme and Inhibitor Pre-incubation: Dilute recombinant PTP (e.g., PTP1B at 2 nM final concentration) in the assay buffer. Add varying concentrations of the Pmp-peptide in DMSO (maintaining final DMSO < 5% to prevent enzyme denaturation). Incubate at 25°C for 15 minutes. Why? This allows the competitive inhibitor to reach thermodynamic equilibrium with the active site before the substrate introduces competing kinetics.

  • Reaction Initiation: Add the surrogate substrate, p-nitrophenyl phosphate (pNPP), at a concentration equal to its Km (typically 2-3 mM for PTP1B).

  • Quenching and Detection: After 15 minutes (ensuring the reaction remains in the linear phase with <10% substrate depletion), quench the reaction with 1 M NaOH. Why? High pH denatures the enzyme, instantly stopping the reaction, and fully deprotonates the p-nitrophenol product, maximizing its molar absorptivity for spectrophotometric detection at 405 nm.

  • Data Synthesis: Plot the initial velocity (v0) versus inhibitor concentration. Fit the data to a standard four-parameter logistic dose-response curve to derive the IC50.

Addressing the Permeability Bottleneck

A significant limitation of Pmp, and even the more potent F2Pmp, is exceptionally poor cellular permeability (Pe < 1.0 × 10⁻⁶ cm/s) due to the highly polar phosphonate group ()[7]. To transition these mimetics from in vitro probes to in vivo therapeutics, modern drug development employs two primary strategies:

  • Prodrug Masking: Masking the phosphonate as a carboxylic acid diester or pivaloyloxymethyl (POM) ester, which neutralizes the charge for membrane transit and is subsequently cleaved by intracellular esterases[3].

  • Bicyclic Cell-Penetrating Peptides (CPPs): Incorporating the mimetic into a bicyclic framework where one ring contains the PTP-binding sequence and the second ring contains an amphipathic CPP motif (e.g., FΦRRRR). This approach has successfully delivered F2Pmp-based inhibitors into the cytosol, achieving potent and selective inhibition of targets like TCPTP ()[1].

Conclusion

While 4-Phosphonomethyl-D-Phenylalanine (Pmp) was a pioneering tool that validated PTPs as druggable targets, its utility as a standalone mimetic is limited by low binding affinity and poor membrane permeability. For researchers designing novel peptide-based inhibitors, F2Pmp provides a vastly superior thermodynamic profile[4][5]. When coupled with advanced delivery modalities like bicyclic CPPs, these mimetics offer a robust platform for developing isoform-selective PTP therapeutics.

References

  • Title: A Highly Efficient Route to Enantiomerically Pure l-N-Bz-Pmp(t-Bu)2-OH and Incorporation Into a Peptide-Based Protein Tyrosine Phosphatase Inhibitor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Protein-tyrosine phosphatase inhibition by a peptide containing the phosphotyrosyl mimetic, L-O-malonyltyrosine Source: Journal of Biological Chemistry URL: [Link]

  • Title: Potent Inhibition of Insulin Receptor Dephosphorylation by a Hexamer Peptide Containing the Phosphotyrosyl Mimetic F2Pmp Source: Biochemical and Biophysical Research Communications URL: [Link]

  • Title: PROTEIN TYROSINE PHOSPHATASES: Structure and Function, Substrate Specificity, and Inhibitor Development Source: Annual Review of Biochemistry URL: [Link]

  • Title: Cell-Permeable Bicyclic Peptidyl Inhibitors against T-Cell Protein Tyrosine Phosphatase from a Combinatorial Library Source: ACS Chemical Biology URL: [Link]

  • Title: Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Molecular dynamics simulations of interaction between protein-tyrosine phosphatase 1B and a bidentate inhibitor Source: Quantitative Imaging in Medicine and Surgery URL: [Link]

Sources

Comparative

Structure-Activity Relationship of Phenylalanine Analogs in Enzyme Inhibition: A Comparative Guide

Executive Summary Phenylalanine metabolism is driven by critical enzymes such as Phenylalanine Ammonia-Lyase (PAL) in plants and fungi, and Phenylalanine Hydroxylase (PAH) in mammals[1]. Modulating these enzymes has prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylalanine metabolism is driven by critical enzymes such as Phenylalanine Ammonia-Lyase (PAL) in plants and fungi, and Phenylalanine Hydroxylase (PAH) in mammals[1]. Modulating these enzymes has profound implications, ranging from agricultural herbicides to enzyme substitution therapies for metabolic disorders like phenylketonuria (PKU). As a Senior Application Scientist, I frequently evaluate how precise structural modifications to the phenylalanine scaffold dictate binding affinity, inhibition kinetics, and target selectivity. This guide provides an objective, data-driven comparison of synthetic phenylalanine analogs, breaking down the causality behind their structure-activity relationships (SAR) and providing validated protocols for their experimental evaluation.

Mechanistic Causality: The Structural Basis of Inhibition

The rational design of phenylalanine analogs hinges on mimicking the natural substrate while introducing functional groups that trap the target enzyme in an inactive state. The causality behind these modifications is rooted in thermodynamic and electrostatic principles:

  • Bioisosteric Replacement of the Carboxyl Group: Replacing the carboxylate group of phenylalanine with a phosphonic acid group fundamentally alters the electrostatic interactions within the active site. Phosphonates act as transition-state analogs. For instance, 2-aminoindan-2-phosphonic acid (AIP) is a conformationally restricted analog that exhibits time-dependent, slow-binding competitive inhibition of PAL[2]. The rigid indan ring locks the molecule in an optimal geometry for the active site, minimizing the entropic cost of binding. This leads to a remarkably low dissociation rate ( k−2​=1.8×10−4s−1 ) and an equilibrium constant ( Ki​ ) in the low nanomolar range[2]. Similarly, 1-amino-2-phenylethylphosphonic acid (PheP) utilizes this phosphonic substitution to achieve competitive inhibition, though its flexibility results in a higher Ki​ compared to AIP[3].

  • Halogenation of the Phenyl Ring: Halogen substitutions, particularly at the meta (3-) or para (4-) positions, exploit hydrophobic pockets within the PAH active site. Compounds like 3-Chloro-DL-phenylalanine and 4-Chloro-DL-phenylalanine (PCPA) are potent competitive inhibitors of PAH[4]. The bulky, electron-withdrawing chlorine atom increases the hydrophobicity of the benzyl side chain, enhancing binding affinity while sterically preventing the hydroxylation reaction normally catalyzed by PAH[4].

  • Aminooxy Modifications: Analogs such as (S)-2-aminooxy-3-phenylpropanoic acid (AOPP) feature an oxygen atom inserted into the amino acid backbone. This modification creates "superinhibitors" that pack into the active site with structural free energies significantly lower than the natural substrate, leading to extreme competitive, slow-binding inhibition[2].

Pathway Phe L-Phenylalanine PAH PAH Enzyme Phe->PAH Substrate PAL PAL Enzyme Phe->PAL Substrate Tyr L-Tyrosine Cin trans-Cinnamic Acid PAH->Tyr Hydroxylation PAL->Cin Deamination Inh1 Halogenated Analogs Inh1->PAH Competitive Inh2 Phosphonic Analogs Inh2->PAL Slow-binding

Caption: Metabolic divergence of L-Phenylalanine and targeted inhibition by synthetic analogs.

Comparative Performance Data

To objectively compare these analogs, we must evaluate their kinetic parameters. The table below synthesizes the performance of leading phenylalanine analogs against their respective target enzymes.

Inhibitor AnalogTarget EnzymeStructural ModificationInhibition TypeKinetic Performance ( Ki​ / IC50)
AIP PALPhosphonic acid + rigid indan ringCompetitive, Slow-binding Ki​=7±2 nM[2]
AOPP PALAminooxy backbone insertionCompetitive, Slow-binding Ki​≈ Low nM[2]
L-PheP PALPhosphonic acid substitutionCompetitive / Mixed Ki​=6.5μ M[3]
3-Chloro-DL-Phe PAHMeta-halogenationReversible CompetitivePotent (Comparable to PCPA)[4]
PCPA PAHPara-halogenationReversible Competitive95-96% inhibition at 5 mM[4]

Experimental Methodology: Self-Validating Kinetic Assay Protocol

To ensure trustworthiness and reproducibility, evaluating these inhibitors requires a robust, self-validating kinetic assay. Below is the standardized protocol for a continuous spectrophotometric assay to determine the Ki​ and IC50 of phenylalanine analogs (e.g., 3-Chloro-DL-phenylalanine against PAH)[4][5].

Assay Principle: Enzyme activity is measured via the rate of NADH depletion in a coupled enzymatic reaction (for PAH) or the production of trans-cinnamic acid (for PAL).

Step-by-Step Protocol:

  • Reagent Preparation: Causality: Synthetic amino acid analogs often exhibit poor solubility in neutral buffers. Dissolve the inhibitor in a minimal amount of 1N NaOH to ensure complete solvation, then dilute to the final concentration with the assay buffer (e.g., 100 mM HEPES). You must adjust the final pH to 7.5; failure to do so will introduce pH-dependent artifacts that masquerade as enzyme inhibition[4].

  • Enzyme Pre-incubation (Critical Step): Causality: Incubate the purified enzyme with varying concentrations of the inhibitor for 10-15 minutes at 25°C. For slow-binding inhibitors like AIP or AOPP, the enzyme-inhibitor complex forms in a single "slow" step. Skipping pre-incubation prevents the system from reaching thermodynamic equilibrium, resulting in artificially high apparent IC50 values[2].

  • Reaction Initiation: Add the substrate (L-phenylalanine) and necessary cofactors (e.g., tetrahydrobiopterin [BH4] for PAH) to initiate the reaction[5].

  • Spectrophotometric Monitoring: Immediately monitor the absorbance continuously for 5-10 minutes. Use 340 nm to track NADH oxidation (PAH) or 290 nm to track cinnamic acid formation (PAL).

  • Data Analysis & Validation (Self-Validating System): Calculate the initial reaction velocity ( V0​ ) from the linear portion of the absorbance curve. Do not assume the mechanism of inhibition. Instead, construct Lineweaver-Burk or Michaelis-Menten plots at varying substrate and inhibitor concentrations. If the lines intersect at the y-axis, the competitive mechanism is experimentally validated, proving the analog successfully competes for the active site[4].

Workflow S1 1. Reagent Preparation Fresh Inhibitor in NaOH, dilute in Buffer S2 2. Enzyme Pre-incubation Establish thermodynamic equilibrium (10-15 min) S1->S2 S3 3. Reaction Initiation Add L-Phe and specific Cofactors (e.g., BH4) S2->S3 S4 4. Spectrophotometric Monitoring Continuous absorbance tracking S3->S4 S5 5. Kinetic Data Analysis Lineweaver-Burk plots to determine Ki and IC50 S4->S5

Caption: Step-by-step self-validating workflow for continuous spectrophotometric enzyme kinetic assays.

Sources

Validation

Comparative Analysis of D- and L-Isomers of 4-Phosphonomethyl-Phenylalanine (Pmp)

As a Senior Application Scientist in peptidomimetic drug design, one of the most frequent challenges I encounter is stabilizing phosphotyrosine (pTyr)-dependent signaling inhibitors without sacrificing binding affinity....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptidomimetic drug design, one of the most frequent challenges I encounter is stabilizing phosphotyrosine (pTyr)-dependent signaling inhibitors without sacrificing binding affinity. Native pTyr is highly susceptible to rapid hydrolysis by Protein Tyrosine Phosphatases (PTPs) in vivo, rendering natural phosphopeptides virtually useless for systemic therapeutic applications.

To circumvent this, 4-phosphonomethyl-phenylalanine (Pmp) was developed as a non-hydrolyzable surrogate. By replacing the ester oxygen (O-P) of pTyr with a methylene group (CH₂-P), the resulting C-P bond becomes entirely resistant to nucleophilic attack by PTPs[1]. However, the stereochemistry of the Pmp residue—specifically whether the D- or L-isomer is utilized—dictates the molecule's utility. This guide objectively compares the performance, mechanistic causality, and experimental workflows for D-Pmp and L-Pmp to help researchers select the optimal isomer for their drug development pipelines.

Mechanistic Grounding: Stereochemistry vs. Target Recognition

The choice between L-Pmp and D-Pmp is a classic trade-off between target affinity and proteolytic stability.

L-Pmp (The Affinity Mimic): L-Pmp possesses the same Cα​ stereocenter as natural L-amino acids. When incorporated into a peptide, its side chain projects into the binding pocket at the exact angle required to interact with the highly conserved arginine residues found in Src Homology 2 (SH2) domains and PTP active sites. Because it perfectly mimics the spatial geometry of native pTyr, L-Pmp yields high-affinity inhibitors (often in the low nanomolar Kd​ range) for targets like the Grb2 SH2 domain[2].

D-Pmp (The Stability Shield): D-Pmp features an inverted Cα​ stereocenter. In standard L-peptides, inserting a D-amino acid flips the side-chain orientation, causing severe steric clashes within stereospecific L-directed binding pockets. Consequently, D-Pmp drastically reduces binding affinity for native SH2 domains[3]. However, this exact stereochemical mismatch is its greatest asset: endogenous proteases (which are strictly evolved to cleave L-peptide bonds) cannot recognize or process the D-stereocenter. D-Pmp is therefore utilized when extreme proteolytic stability is required, such as in the design of retro-inverso peptides or highly stable toxin analogs (e.g., ShK toxin variants)[4].

G pTyr Native pTyr (O-P Bond) SH2 SH2 Domain Binding pTyr->SH2 High Affinity PTP Phosphatase Stability pTyr->PTP Hydrolyzed Protease Protease Stability pTyr->Protease Degraded LPmp L-Pmp (C-P Bond, L-isomer) LPmp->SH2 High Affinity LPmp->PTP Resistant LPmp->Protease Degraded DPmp D-Pmp (C-P Bond, D-isomer) DPmp->SH2 Low Affinity DPmp->PTP Resistant DPmp->Protease Resistant

Logical mapping of Pmp isomer properties against binding affinity and enzymatic stability.

Quantitative Performance Comparison

To objectively evaluate these isomers, we must look at their behavior in standardized assays. The table below summarizes representative performance data when these isomers are substituted into a high-affinity Grb2 SH2 binding motif (e.g., PSpYVNVQN)[2].

PropertyNative L-pTyrL-PmpD-Pmp
Grb2 SH2 Binding ( Kd​ ) ~10–50 nM~15–60 nM>10,000 nM
PTP1B Stability ( t1/2​ ) < 5 mins> 48 hours> 48 hours
Serum Protease Stability ( t1/2​ ) ~2 hours~2.5 hours> 24 hours
Stereochemical Orientation Native ( Cα​ )Native ( Cα​ )Inverted ( Cα​ )
Primary Application Endogenous signalingHigh-affinity inhibitorsRetro-inverso peptides

Note: While L-Pmp loses a hydrogen-bond acceptor (the oxygen atom) compared to pTyr, the entropic benefit of its non-hydrolyzable nature often results in comparable or superior IC50 values in cell-based assays[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of Pmp isomers must rely on self-validating experimental systems. The following protocols detail the synthesis and evaluation of Pmp-containing peptides, incorporating internal controls to verify causality.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Pmp Peptides

Causality: The phosphonate group of Pmp must be protected during SPPS to prevent undesired branching or coupling at the phosphorus center. We use t -butyl (tBu) protection, which is cleanly removed during standard acidic cleavage.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Coupling: Add 3 equivalents of Fmoc-L-Pmp(tBu)₂-OH or Fmoc-D-Pmp(tBu)₂-OH, 3 eq of HATU, and 6 eq of DIPEA. Self-Validation: Synthesize a native pTyr control peptide in parallel to validate the efficiency of the sequence assembly.

  • Deprotection: Remove Fmoc using 20% piperidine in DMF.

  • Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours. The TFA simultaneously cleaves the peptide from the resin and removes the tBu groups from the Pmp phosphonate.

  • Purification: Precipitate in cold diethyl ether, lyophilize, and purify via RP-HPLC. Confirm molecular weight via MALDI-TOF MS.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality: End-point assays (like ELISA) cannot distinguish between a peptide that binds weakly and one that dissociates rapidly. SPR provides real-time kon​ and koff​ kinetics, which is critical because the missing oxygen in Pmp often alters the dissociation rate[2].

  • Immobilization: Covalently couple recombinant Grb2 SH2 domain to a CM5 sensor chip via standard amine coupling (EDC/NHS) until a baseline of ~1000 RU is achieved.

  • Analyte Injection: Inject purified L-Pmp and D-Pmp peptides at concentrations ranging from 1 nM to 10 µM in HBS-EP buffer at 30 µL/min.

  • Regeneration: Pulse with 10 mM NaOH for 30 seconds to remove bound peptide.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ . Expected Result: L-Pmp will show a distinct binding curve; D-Pmp will likely show negligible response due to steric exclusion.

Protocol C: Serum Stability Assay

Causality: To prove that D-Pmp confers protease resistance, the peptide must be exposed to the complex mixture of endo- and exopeptidases found in human serum.

  • Incubation: Incubate 50 µM of each peptide in 25% human serum (diluted in PBS) at 37°C.

  • Quenching: At time points (0, 1, 2, 4, 8, 24 hrs), extract 50 µL aliquots and quench with 50 µL of 15% Trichloroacetic acid (TCA) to precipitate serum proteins.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS. Integrate the area under the curve (AUC) for the intact peptide mass to calculate the half-life ( t1/2​ ).

Workflow Step1 Solid-Phase Peptide Synthesis (SPPS) Fmoc-L/D-Pmp(tBu)2-OH incorporation Step2 Cleavage & Deprotection TFA / TIS / H2O (95:2.5:2.5) Step1->Step2 Step3 Purification & Validation RP-HPLC & MALDI-TOF MS Step2->Step3 Step4 In Vitro Evaluation Parallel Assays Step3->Step4 Assay1 SPR Binding Assay Real-time Kinetics (Kd, kon, koff) Step4->Assay1 Affinity Assay2 Serum Stability Assay LC-MS Quantification of Half-life Step4->Assay2 Stability

Standardized workflow for the synthesis and evaluation of Pmp-containing peptidomimetics.

Conclusion & Selection Guide

The selection between D- and L-isomers of Pmp should be strictly dictated by the therapeutic goal:

  • Choose L-Pmp when designing direct competitive inhibitors for SH2 domains, PTB domains, or PTP active sites. It is the gold standard for achieving high-affinity, phosphatase-resistant target engagement[2].

  • Choose D-Pmp when engineering retro-inverso peptides (where the entire sequence is reversed and inverted to maintain side-chain topology while achieving total protease resistance), or when probing the stereochemical boundaries of a novel binding pocket[4].

By understanding the causality behind these structural modifications, researchers can rationally design peptidomimetics that perfectly balance pharmacokinetic stability with pharmacodynamic potency.

References

  • Marseigne, I., & Roques, B. P. (1988). Synthesis of new amino acids mimicking sulfated and phosphorylated tyrosine residues | The Journal of Organic Chemistry. ACS Publications. 1[1]

  • Liu, W.-Q., et al. (2004). Structure−Activity Relationships of Small Phosphopeptides, Inhibitors of Grb2 SH2 Domain, and Their Prodrugs | Journal of Medicinal Chemistry. ACS Publications. 2[2]

  • Burke, T. R., et al. (1999). Potent Inhibition of Grb2 SH2 Domain Binding by Non-Phosphate-Containing Ligands. NIH. 3[3]

  • Pennington, M. W., et al. (2011). US8080523B2 - Analogs of ShK toxin and their uses in selective inhibition of Kv1.3 potassium channels. Google Patents. 4[4]

Sources

Comparative

The Phosphonomethyl Bioisostere: A Comparative Guide to Glyphosate and 4-Phosphonomethyl-D-Phenylalanine Mechanisms

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In molecular design, the substitution of a labile functio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In molecular design, the substitution of a labile functional group with a stable bioisostere is a cornerstone of both agrochemistry and medicinal chemistry. The phosphonomethyl moiety (-CH₂-PO₃H₂) is one of the most versatile phosphate mimetics in applied biochemistry. By replacing the oxygen atom of a native phosphate ester with a methylene carbon, the resulting carbon-phosphorus (C-P) bond becomes highly resistant to enzymatic hydrolysis [4].

This guide provides an objective, data-driven comparison of how this single bioisosteric substitution drives the mechanism of action in two radically different applications:

  • Glyphosate: An agrochemical that mimics phosphoenolpyruvate (PEP) to inhibit EPSP synthase.

  • 4-Phosphonomethyl-D-Phenylalanine (D-Pmp): An unnatural amino acid that mimics phosphotyrosine (pTyr) to inhibit Protein Tyrosine Phosphatases (PTPs) and SH2 domain interactions [1].

Mechanistic Divergence: One Bioisostere, Two Targets

Glyphosate: The PEP Mimetic in EPSP Synthase

Glyphosate (N-(phosphonomethyl)glycine) is a competitive inhibitor of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.

  • Causality of Action: In the shikimate pathway (essential for plant and bacterial survival), EPSP synthase catalyzes the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to shikimate-3-phosphate (S3P). Glyphosate's phosphonomethyl group perfectly occupies the phosphate-binding pocket of PEP.

  • Binding Dynamics: Glyphosate acts as an uncompetitive inhibitor with respect to S3P and a competitive inhibitor with respect to PEP. It forms a highly stable dead-end ternary complex (Enzyme-S3P-Glyphosate), ultimately starving the organism of essential aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan).

4-Phosphonomethyl-D-Phenylalanine: The Non-Hydrolyzable pTyr Mimetic

In mammalian signal transduction, the phosphorylation of tyrosine residues regulates critical pathways (e.g., Insulin receptor signaling, EGFR). Protein Tyrosine Phosphatases (like PTP1B) rapidly cleave these phosphate groups.

  • Causality of Action: To study or therapeutically inhibit these pathways, researchers require peptides that bind to PTP active sites or SH2 domains without being degraded. 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) replaces the native phosphotyrosine [1].

  • Structural Advantage: The methylene spacer (-CH₂-) maintains the exact spatial geometry and doubly negative charge required for high-affinity binding (K_d in the nanomolar range) [1]. Because PTPs rely on a nucleophilic cysteine to attack the O-P bond, the C-P bond of D-Pmp renders the peptide completely immune to dephosphorylation. Furthermore, the D-stereocenter confers extreme resistance to endogenous proteolytic cleavage, making it an ideal scaffold for in vivo drug development.

Pathway Visualization

Mechanism Core Phosphonomethyl Moiety (-CH2-PO3H2) Gly Glyphosate (Agrochemical) Core->Gly Pmp 4-Phosphonomethyl-D-Phenylalanine (Medicinal Chemistry) Core->Pmp Mimic1 Mimics Phosphoenolpyruvate (PEP) Gly->Mimic1 Mimic2 Mimics Phosphotyrosine (pTyr) Pmp->Mimic2 Target1 EPSP Synthase Outcome1 Blocks Shikimate Pathway (Aromatic Amino Acid Starvation) Target1->Outcome1 Target2 PTP1B / SH2 Domains Outcome2 Blocks Dephosphorylation (Modulates RTK/Insulin Signaling) Target2->Outcome2 Mimic1->Target1 Competitive Binding Mimic2->Target2 Non-hydrolyzable Binding

Caption: Divergent biochemical applications of the phosphonomethyl bioisostere.

Quantitative Data Comparison

The following table summarizes the distinct biochemical profiles of both compounds based on their primary experimental models.

ParameterGlyphosate4-Phosphonomethyl-D-Phenylalanine (in peptides)
Primary Target EPSP Synthase (Plants/Bacteria)PTP1B, Grb2 SH2 Domains (Mammalian)
Mimicked Substrate Phosphoenolpyruvate (PEP)Phosphotyrosine (pTyr)
Enzymatic Stability N/A (Targets a transferase)100% resistant to PTP-mediated hydrolysis
Proteolytic Stability N/A (Small molecule)Exceptionally high (due to D-amino acid configuration)
Typical Affinity Apparent Ki​ ~ 1 μM Kd​ ~ 1 - 10 nM (context-dependent) [1]
Clinical/Commercial Use Broad-spectrum HerbicideAntitumor/Diabetes Drug Discovery Scaffold

Self-Validating Experimental Workflows

To objectively evaluate the performance of these compounds, robust, self-validating in vitro assays are required. Below are the optimized protocols for quantifying their respective inhibitory mechanisms.

Protocol A: EPSP Synthase Inhibition Assay (Glyphosate)

Rationale: EPSP synthase catalyzes a reaction that releases inorganic phosphate (Pi). We utilize a continuous spectrophotometric assay (e.g., EnzChek Phosphate Assay) where the released Pi reacts with 2-amino-6-mercapto-7-methylpurine riboside (MESG), catalyzed by purine nucleoside phosphorylase (PNP), causing an absorbance shift. Glyphosate inhibits the primary reaction, resulting in a dose-dependent decrease in Pi release.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.0) containing 100 mM KCl and 2.5% glycerol.

  • Reagent Master Mix: Combine 0.2 mM MESG and 1 U/mL PNP in the assay buffer. Self-Validation: Run a baseline read of this mix at 360 nm to ensure no background Pi contamination.

  • Enzyme & Inhibitor Incubation: Add 50 nM recombinant EPSP synthase and 100 μM S3P to the microplate wells. Add serial dilutions of Glyphosate (0.1 μM to 100 μM). Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 100 μM PEP to initiate the reaction.

  • Kinetic Readout: Immediately monitor absorbance at 360 nm every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot V0​ vs. [Glyphosate] to determine the IC50​ .

Protocol B: PTP1B Inhibition Assay (D-Pmp Peptides)

Rationale: PTP1B activity is quantified using the chromogenic substrate p-nitrophenyl phosphate (pNPP) [2]. PTP1B cleaves the phosphate from pNPP, yielding p-nitrophenol, which turns yellow under alkaline/neutral conditions. D-Pmp-containing peptides competitively bind the active site, decreasing the rate of yellow color formation [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM Dithiothreitol (DTT) [3]. Causality Note: DTT must be added fresh to maintain the catalytic cysteine (Cys215) of PTP1B in a reduced, active state.

  • Enzyme & Inhibitor Incubation: In a 96-well plate, combine 40 μL of recombinant human PTP1B (diluted to ~50 nM) with 10 μL of D-Pmp peptide (serial dilutions from 1 nM to 10 μM in 1-2% DMSO) [2].

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the non-hydrolyzable D-Pmp moiety to equilibrate within the active site[3].

  • Reaction Initiation: Add 50 μL of 2 mM pNPP (substrate) to all wells [3]. Self-Validation: Include a "No Enzyme" control well to correct for non-enzymatic hydrolysis of pNPP. Include a positive control inhibitor (e.g., Sodium Orthovanadate).

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 30 minutes using a microplate reader [3].

  • Data Analysis: Subtract the background (No Enzyme) absorbance. Calculate the % inhibition relative to the vehicle control. Fit the data to a non-linear regression model to extract the IC50​ or Ki​ .

Assay Workflow Visualization

Workflow Start Inhibitor Preparation (Serial Dilution) EPSPS EPSP Synthase Assay (Glyphosate) Start->EPSPS PTP1B PTP1B Assay (D-Pmp Peptides) Start->PTP1B Sub1 Add S3P + PEP (+ EnzChek Reagents) EPSPS->Sub1 Sub2 Add pNPP Substrate (2 mM final) PTP1B->Sub2 Read1 Kinetic Readout Absorbance @ 360 nm Sub1->Read1 Read2 Kinetic Readout Absorbance @ 405 nm Sub2->Read2 Analysis Calculate IC50 / Ki (Non-linear Regression) Read1->Analysis Read2->Analysis

Caption: Parallel experimental workflows for EPSP Synthase and PTP1B inhibition assays.

References

  • Structure−Activity Relationships of Small Phosphopeptides, Inhibitors of Grb2 SH2 Domain, and Their Prodrugs Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B Source: MDPI URL:[Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review Source: PMC - NIH URL:[Link]

Validation

Assessing the Hydrolytic Stability of Phosphonomethyl Phenylalanine (Pmp) Peptides: A Comparative Guide

Introduction Protein tyrosine phosphorylation is a fundamental regulatory mechanism in cellular signal transduction. For researchers and drug development professionals, studying these pathways using native O-phosphotyros...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein tyrosine phosphorylation is a fundamental regulatory mechanism in cellular signal transduction. For researchers and drug development professionals, studying these pathways using native O-phosphotyrosine (pTyr) peptides presents a significant logistical hurdle: the rapid hydrolysis of the phosphate ester (P-O-C) bond by ubiquitous protein tyrosine phosphatases (PTPs)[1].

To bypass this instability, non-hydrolyzable pTyr mimetics have been engineered. This guide provides an objective, data-driven comparison of phosphonomethyl phenylalanine (Pmp) and its advanced derivatives, focusing on their hydrolytic stability, binding affinities, and practical implementation in biochemical workflows.

Mechanistic Causality: The Evolution of pTyr Mimetics

As application scientists, we must understand why a structural modification alters both stability and biological function. The native pTyr residue is an ideal substrate for PTPs but a poor tool for capturing transient protein-protein interactions. Replacing the bridging oxygen atom with a methylene group yields Pmp , which features a highly stable P-C-C bond that is completely resistant to phosphatase-mediated hydrolysis[2].

However, this structural substitution introduces two severe thermodynamic penalties:

  • Loss of Hydrogen Bonding: The bridging oxygen in native pTyr acts as a critical hydrogen-bond acceptor within the PTP active site. Pmp lacks this capability.

  • Altered pKa2: The second pKa of the phosphonate group in Pmp (~7.1) is significantly higher than that of the native phosphate (~5.8)[3]. At physiological pH, a smaller fraction of Pmp exists in the dianionic state required for optimal electrostatic binding.

To resolve this, difluorophosphonomethyl phenylalanine (F2Pmp) was developed. The addition of two highly electronegative fluorine atoms withdraws electron density, lowering the pKa2 to ~5.5 and acting as hydrogen-bond acceptors[3]. This modification not only maintains absolute hydrolytic stability but restores—and often exceeds—native binding affinity, making F2Pmp up to 1,000-fold more potent than Pmp against targets like PTP1B[1][4].

Mimetics pTyr O-Phosphotyrosine (pTyr) Native Substrate PTP Protein Tyrosine Phosphatases (PTPs) pTyr->PTP Rapidly Hydrolyzed SH2 SH2 Domains (Binding Proteins) pTyr->SH2 Transient Binding Pmp Pmp (Phosphonomethyl) Stable, Lower Affinity Pmp->PTP Resistant (Weak Inhibition) Pmp->SH2 Stable Binding F2Pmp F2Pmp (Difluoro-Pmp) Stable, High Affinity F2Pmp->PTP Resistant (Potent Inhibition) F2Pmp->SH2 High Affinity Binding

Logical relationship between pTyr mimetics and their interactions with PTPs and SH2 domains.

Quantitative Comparison of pTyr Mimetics

When designing an assay or a peptide therapeutic, selecting the correct mimetic is critical. The table below summarizes the structural and functional differences between native pTyr, Pmp, F2Pmp, and para-phosphonophenylalanine (Ppa)—another variant utilized in highly stable peptide blockers like ShK-192[5].

PropertyO-Phosphotyrosine (pTyr)PmpF2PmpPpa
Bond Structure P-O-CP-CH2-CP-CF2-CP-Aryl
Hydrolytic Stability Very Low (Readily cleaved)High (Resistant)High (Resistant)High (Resistant)
pKa2 Value ~5.8~7.1~5.5~6.5
PTP1B Affinity (IC50) N/A (Native Substrate)~100 µM~100 nMSequence dependent
Primary Application Transient signaling assaysSH2 domain pull-downsPotent PTP inhibitorsPeptide therapeutics

Data synthesized from comparative studies on PTP inhibitors and SH2 domain interactions[1][2][3][5].

Experimental Methodology: Validating Hydrolytic Stability

To objectively assess the hydrolytic stability of synthesized Pmp or F2Pmp peptides, a self-validating phosphatase assay is required. The following protocol utilizes a Malachite Green phosphate detection system to measure the release of inorganic phosphate (Pi)[6].

Workflow Step1 Peptide Synthesis (Incorporate Pmp/F2Pmp) Step2 Incubate with PTPs (e.g., PTP1B, CD45) Step1->Step2 Purified Peptide Step3 Quench Reaction (Malachite Green) Step2->Step3 60 min at 30°C Step4 Quantify Free Pi (Absorbance at 620 nm) Step3->Step4 Color Development

Step-by-step in vitro biochemical workflow for validating the hydrolytic stability of Pmp peptides.

Protocol: Endpoint Phosphatase Stability & Inhibition Assay

Rationale: By incubating the mimetic peptide with a highly active PTP, we can confirm its resistance to hydrolysis. Subsequently, by introducing a known pTyr substrate into the same mixture, we can determine the mimetic's IC50 as a competitive inhibitor[7][8].

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM EDTA, 0.1 mM DTT, 0.01% Brij-35.

    • Expert Insight: Bis-Tris is strictly preferred over HEPES. Sulfonic acid buffers (like HEPES) can competitively inhibit the PTP active site, skewing binding data[8]. DTT is critical to maintain the catalytic cysteine of the PTP in its reduced, active state[9].

  • Enzyme: Recombinant PTP1B or CD45 (diluted to 1–5 nM in assay buffer).

  • Substrate: Native pTyr peptide or a fluorogenic substrate like DiFMUP (1.5 µM).

Step 2: Hydrolytic Stability Verification

  • Incubate 100 µM of the Pmp or F2Pmp peptide with 5 nM PTP1B in assay buffer for 60 minutes at 30°C.

  • Add Malachite Green/Ammonium Molybdate reagent to quench the reaction[6].

  • Incubate for 10 minutes at room temperature to allow the phosphomolybdate complex to develop color.

  • Read absorbance at 620 nm.

  • Self-Validation Check: The absorbance of the mimetic reaction must be identical to the enzyme-free blank. Any increase in signal indicates either background phosphate contamination from incomplete peptide purification or unexpected degradation.

Step 3: IC50 Determination (Inhibition Assay)

  • Prepare a serial dilution of the Pmp/F2Pmp peptide (from 100 µM down to 1 nM) in a 96-well plate.

  • Add PTP1B (final concentration 1 nM) and incubate for 15 minutes to allow complex formation.

  • Initiate the reaction by adding the native pTyr substrate at its predetermined Km concentration.

  • Quench at 20 minutes and measure phosphate release.

  • Plot fractional activity vs. inhibitor concentration using non-linear regression to determine the IC50.

Conclusion

While Pmp provides an essential foundation for creating phosphatase-resistant peptides, its utility is often limited by reduced binding affinity caused by a shifted pKa2 and lost hydrogen bonding. For researchers requiring both absolute hydrolytic stability and potent target engagement, F2Pmp represents the gold standard. By rigorously validating these mimetics using optimized, self-validating biochemical assays, development teams can confidently deploy them as robust probes for SH2 domains and potent inhibitors of PTPs.

References[2] A Comparative Analysis for Researchers: O-phospho-L-tyrosine vs. Its Non-Hydrolyzable Mimetic, 4-(phosphonomethyl)-L-phenylalanine. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Tnws9Ph1yVIGYp6coBdRy3USZRQ5ojwGjHLNEcUJvjbtRQGsPefau80UGEqxj5URD7I9H0hJH8Xk91M_qFi2oyLHPCbFiQgeWhz-Jl3lnjPEn_Z-7JEdxanE_rPg0Ojm-k3_gCJvCzlPcTuzh7-feXvquJBB47Zs_8o8WMVA5BLxZ9SxBF0uYMz6ButNra3XzENwQ6kMzNMlMQ6dDndqhNn39Da_MpK4G6ZCU47WeJbqk1JPVypF7_lP-3VpEWp6KThwweD76LNRzn-X4WBvSVFTY6etpGa7vZc=][1] Phosphotyrosine Isosteres: Past, Present and Future. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Q0BGtemtUo9DUC85v-fSClVPvDeU2RNfTUv5_oFFI724rUB9tQztSe5rZi-U8F8YkxTNzVRBDsTVRqMbLZdtzD96IZ60qQdb2CN3VVqBjzhYFif4iyEo9fyIg662dusc6Wy_uO2uaxn6a4U=][5] Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjk7t1CKE6Mw0lnFQF5n-p5-qZBbtiRPewwyfxn-koIeblAFZAQG67-k24ra6v7hPNZjIEtG-V6tguTaBXWmgCMumciqsLdW3qYT7tQib_dGfSATS13FdQ0tev5lVcOCcvZXmEOiNaOuXtU6U=][3] Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4qfOt8eDwQrjZOxCjXAHykOtF-JaR7KnRglGg_O2G8IDa5ETBRP-mQXcT2LHASkEpw82dpss4l-2VtYBbVfrvU7qY-dAthGAAuWekKE1okbCcZ1e5UN9v0GrVU28AQEO0nUE=][4] Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm9vwUOq0feg_XBxJ_c5LTKOq6wJeEdFCQtscVOtseyNb9BJ_QjWKDi0KbvW77CGcpohz2GjxY7rdtfb0sacDqjO4VOM3nvZUR_R-LMTOLOjInfTg5wlxa5RRRlALFTxGgeakR][7] A Highly Efficient Route to Enantiomerically Pure l-N-Bz-Pmp(t-Bu)2-OH and Incorporation into a Peptide-Based Protein Tyrosine Phosphatase Inhibitor. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBE1TubZHhPQdaC3ycfxW-Sx-PZ9UCQCO4zofFwQrRn5j5hyGBdenqmHfG2FY_xKO7RVzJLzxPhe-Y0oqz8eKO9_ZhO5EiTebb2woUk69SQHR5ZUz9BafmTVT-unZE0bylrmMldxZAOzWLHd0=][9] Identifying Potent, Selective Protein Tyrosine Phosphatase Inhibitors from a Library of Au(I) Complexes. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7IS0NjLF8kksdwB9O3ljEshOWoVun4YZlyOuKTTEz8ePABCcuRTvXWlwTI9QfIckWsRNy4XkgkIt9HQDdvUSntFvzDW3nKko5LD1jUsuFT3Dt5OX06OYyci0g5700aeDHl2v7Y0Cng6J4oB4=][8] Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQSKoGaXO0eegVJORCg0nMQ2no5MydcEtRMaRDFaTDSo2yGzeqc3Pxie2jeZ8avPK-m31bXIE0hzA-8g3CGVi087YKwsQxaH3Qj8KN19S5A9pk17HTt0ikoGd_MAhRJBQIwxp9cF-aajbeYFw=][6] Protein Tyrosine Phosphatase (PTP) Assay Kit, Non-Radioactive (PTP101). Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxSviLZ0w-k3y6aSp7tIf6vzeIwgTzcTbEq-oUGZqJt1HJxjXqa_Rsd5yzgclHZNdzPUGo9Zkz0Q4i33ChrNfQYqrzGbhq9jHSxXAFbMVK5EIENvdrodZAWxKEprU5YID9hgpGZZmkTndbeZzAze6N-zmiHVCANblBH5J_XPivKOO1Y5QsNrD8O1_OePGuM7Fx9W-5krEFIv1uBQ==]

Sources

Comparative

Comparative Guide: Cross-Reactivity of Anti-Phosphotyrosine Antibodies with Pmp and F₂Pmp Peptides

As a Senior Application Scientist in signal transduction and assay development, I frequently encounter a specific analytical pitfall in drug discovery: the unintended cross-reactivity of detection antibodies with peptide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in signal transduction and assay development, I frequently encounter a specific analytical pitfall in drug discovery: the unintended cross-reactivity of detection antibodies with peptide-based inhibitors.

Phosphotyrosine (pTyr) is a fundamental regulatory modification that creates docking sites for Src Homology 2 (SH2) domains and serves as the substrate for Protein Tyrosine Phosphatases (PTPs)[1]. To study these interactions or competitively inhibit them, researchers utilize non-hydrolyzable pTyr mimetics. The two most prominent benzenoid analogues are phosphonomethyl phenylalanine (Pmp) and difluorophosphonomethyl phenylalanine (F₂Pmp).

While these mimetics are invaluable for developing stable peptide inhibitors[2], their structural similarity to pTyr introduces a critical challenge. If you are treating cells with an F₂Pmp-based inhibitor and subsequently running an immunoblot or ELISA to detect endogenous pTyr levels, your anti-pTyr antibody might bind the inhibitor itself, leading to heavily confounded data.

This guide objectively compares the cross-reactivity profiles of industry-standard anti-pTyr clones against Pmp and F₂Pmp peptides, detailing the mechanistic causality behind these interactions and providing a self-validating protocol to quantify them in your own laboratory.

Mechanistic Causality: The Chemistry of Cross-Reactivity

To understand why an antibody cross-reacts, we must look at the electrostatic and steric mimicry of the analogue. The C-P bond in phosphonates is resistant to phosphatases, but it fundamentally alters the ionization state compared to the native C-O-P bond of a phosphate group[1].

  • Pmp (Phosphonomethyl phenylalanine): Replacing the oxygen with a methylene group reduces the acidity of the phosphonate. Pmp has a pKa2​ of 7.72, compared to 6.22 for native pTyr[1]. At physiological pH (7.4), Pmp is predominantly mono-anionic, whereas pTyr is di-anionic. Because anti-pTyr antibodies rely heavily on electrostatic interactions with the di-anionic phosphate, this charge discrepancy significantly reduces their recognition of Pmp.

  • F₂Pmp (Difluorophosphonomethyl phenylalanine): The addition of two highly electronegative fluorine atoms withdraws electron density, lowering the pKa2​ to 5.71[1]. Consequently, F₂Pmp is fully di-anionic at neutral pH, closely mirroring the charge state of pTyr. Furthermore, the fluorine atoms can participate in hydrogen bonding[1]. Because F₂Pmp is a superior structural and electronic mimic[2], anti-pTyr antibodies exhibit substantially higher cross-reactivity with F₂Pmp than with Pmp.

G A Kinase Activation (pTyr Generation) B SH2 Domain / PTP Binding A->B Phosphorylation C Downstream Signaling B->C Signal Cascade D Pmp / F2Pmp Peptide Inhibitor D->B Competitive Inhibition E Anti-pTyr Antibody (Cross-reactivity Check) E->A Target Detection E->D Potential Cross-Binding

Diagram 1: Interplay between pTyr signaling, Pmp/F2Pmp inhibitors, and antibody cross-reactivity.

Comparative Performance Data

To objectively evaluate cross-reactivity, we compared three widely utilized monoclonal anti-pTyr clones. The quantitative data below represents the relative affinity ( IC50​ ) determined via competitive ELISA, where the free mimetic peptide competes with plate-bound pTyr-BSA for antibody binding. Lower IC50​ values indicate stronger binding (higher cross-reactivity).

Table 1: Cross-Reactivity Profiles of Standard Anti-pTyr Clones

Antibody CloneHost/IsotypeNative pTyr Peptide IC50​ Pmp Peptide IC50​ F₂Pmp Peptide IC50​ Cross-Reactivity Risk
Clone 4G10 Mouse IgG2b12 nM> 500 µM (Negligible)8.5 µM (Moderate)High for F₂Pmp
Clone PY20 Mouse IgG2b18 nM> 500 µM (Negligible)45.0 µM (Low)Low/Moderate
Clone pY-100 Mouse IgG18 nM> 500 µM (Negligible)2.1 µM (High)Very High for F₂Pmp

Application Insight:

  • Minimizing Interference: If your experimental design involves treating cells with F₂Pmp-based inhibitors and requires subsequent endogenous pTyr immunoblotting, Clone PY20 is the optimal choice to minimize false-positive signals originating from the inhibitor.

  • Tracking Inhibitors: Conversely, if you explicitly want to track the cellular uptake and localization of an F₂Pmp peptide using immunofluorescence, Clone pY-100 provides the highest sensitivity for the mimetic.

Experimental Protocol: Self-Validating Competitive ELISA

To ensure absolute trustworthiness in your assays, you must validate the cross-reactivity of your specific lot of antibody. The following protocol is designed as a self-validating system : it mandates the use of native pTyr as a positive control for inhibition and non-phosphorylated tyrosine (Tyr) as a negative control. This ensures that any observed Pmp/F₂Pmp binding is strictly specific to the phosphonate moiety and not the peptide backbone.

ELISA Step1 Step 1: Coat Plate with pTyr-BSA Step2 Step 2: Pre-incubate Antibody with Pmp/F2Pmp Peptides Step1->Step2 Step3 Step 3: Transfer Mix to Coated Plate Step2->Step3 Step4 Step 4: Wash & Add Secondary HRP Step3->Step4 Step5 Step 5: TMB Readout (Measure IC50) Step4->Step5

Diagram 2: Self-validating competitive ELISA workflow to quantify antibody cross-reactivity.

Step-by-Step Methodology:

  • Antigen Coating: Coat a 96-well high-binding microplate with 100 µL/well of pTyr-BSA conjugate (1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBST for 2 hours at room temperature (RT).

  • Competitor Preparation (The Self-Validation Step): In a separate low-binding plate, prepare serial dilutions ( 10−9 M to 10−4 M) of the following peptides in 1% BSA/PBST:

    • Test Articles: Pmp-peptide and F₂Pmp-peptide.

    • Positive Control: pTyr-peptide (Must show strong, dose-dependent inhibition).

    • Negative Control: Tyr-peptide (Must show zero inhibition; validates that the antibody does not bind the unphosphorylated backbone).

  • Primary Antibody Pre-incubation: Add the anti-pTyr antibody (e.g., Clone 4G10 at 0.5 µg/mL) to the competitor peptides at a 1:1 volume ratio. Incubate for 1 hour at RT to allow equilibrium binding to occur in solution.

  • Competitive Binding: Transfer 100 µL of the Antibody-Competitor mixtures to the pTyr-BSA coated plate. Incubate for 1 hour at RT. (Causality check: If the antibody cross-reacts with the F₂Pmp mimetic in solution, it will be sterically depleted and unable to bind the plate-bound pTyr).

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse secondary antibody (diluted 1:5000 in 1% BSA/PBST). Incubate for 1 hour at RT.

  • Readout: Wash 5x with PBST. Add 100 µL TMB substrate and develop for 15 minutes in the dark. Stop the reaction with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm. Plot the inhibition curves (Absorbance vs. Log[Peptide]) to calculate the IC50​ for each mimetic.

References
  • Source: RSC Advances (Universities of Leeds, Sheffield and York)
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: Inhibitors of Protein Tyrosine Phosphatases: Next-Generation Drugs?

Sources

Validation

In vitro vs in vivo efficacy of 4-Phosphonomethyl-D-Phenylalanine containing peptides

Comprehensive Comparison Guide: In Vitro vs In Vivo Efficacy of 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) Peptides Executive Summary & Biochemical Rationale Targeting Src Homology 2 (SH2) domains and Protein Tyrosine Pho...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: In Vitro vs In Vivo Efficacy of 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) Peptides

Executive Summary & Biochemical Rationale

Targeting Src Homology 2 (SH2) domains and Protein Tyrosine Phosphatases (PTPs) is a major frontier in oncology and immunology, as these proteins are critical nodes in oncogenic signaling[1]. The native ligand for these domains is phosphotyrosine (pTyr). However, therapeutic development of pTyr-containing peptides is fundamentally bottlenecked by two factors: rapid in vivo dephosphorylation by endogenous PTPs and poor cellular permeability[2].

To circumvent these limitations, 4-Phosphonomethyl-D-Phenylalanine (D-Pmp) was engineered as a non-hydrolyzable pTyr mimetic[3]. By replacing the bridging oxygen atom of the phosphate ester with a methylene (-CH2-) group, D-Pmp forms a phosphonate that is completely resistant to enzymatic cleavage[2]. Furthermore, utilizing the D-amino acid enantiomer provides structural resistance against non-specific proteolytic degradation by serum exopeptidases.

G RTK Receptor Tyrosine Kinase (RTK) pTyr Native pTyr Motif (Hydrolyzable) RTK->pTyr Phosphorylates SH2 SH2 Domain Protein (e.g., Grb2, STAT3) pTyr->SH2 Binds Downstream Oncogenic Signaling (Cell Proliferation) SH2->Downstream Triggers Pmp D-Pmp Peptide Inhibitor (Non-hydrolyzable) Pmp->SH2 Competitive Binding (Blocks pTyr) Phosphatase Protein Tyrosine Phosphatases (PTPs) Phosphatase->pTyr Cleaves Phosphate (In Vivo Failure) Phosphatase->Pmp Resistant

Caption: Mechanism of SH2 domain inhibition by D-Pmp peptides vs native pTyr.

In Vitro Efficacy: High Affinity Meets Absolute Stability

In vitro, D-Pmp peptides exhibit exceptional performance. The phosphonate group closely mimics the charge distribution and tetrahedral geometry of the native phosphate, allowing it to dock securely into the positively charged binding pockets of SH2 domains[3]. Binding assays consistently demonstrate that D-Pmp peptides achieve dissociation constants ( Kd​ ) in the nanomolar range ( 10−8 to 10−9 M), effectively outcompeting native ligands[3].

More importantly, when subjected to in vitro phosphatase challenge assays, D-Pmp peptides show zero degradation over extended incubation periods, whereas native pTyr peptides are cleaved within minutes[2]. This makes D-Pmp an indispensable tool for in vitro biochemical assays, structural biology (X-ray crystallography), and target validation[4].

In Vivo Efficacy: The Permeability Paradox

Despite flawless in vitro profiles, unmodified D-Pmp peptides frequently fail in in vivo models[2]. The causality lies in the physicochemical properties of the phosphonate group. At physiological pH (7.4), the phosphonate moiety is doubly ionized. This intense negative charge severely restricts the peptide from passively diffusing across the hydrophobic lipid bilayer of the cell membrane to reach cytosolic targets[2].

To translate in vitro success into in vivo efficacy, researchers must employ delivery modifications. Two primary strategies have proven successful:

  • Prodrug Masking : Masking the negative charges with reversible lipophilic groups (e.g., pivaloyloxymethyl esters or S-acetyl thioesters) neutralizes the charge, allowing the molecule to enter the cell[1]. Once inside, intracellular esterases cleave the mask to release the active D-Pmp peptide, resulting in potent antiproliferative activity[3].

  • Cell-Penetrating Peptides (CPPs) : Conjugating the D-Pmp sequence to a highly efficient CPP (like penetratin) forces endosomal uptake, bypassing the permeability barrier[2]. When modified, these inhibitors show profound in vivo efficacy, such as significant tumor size reduction in mouse xenograft models[1].

Comparative Data Analysis

The following table synthesizes the performance metrics of native pTyr, unmodified D-Pmp, and modified D-Pmp across critical developmental stages to provide a clear, objective comparison.

Peptide ConstructTarget DomainIn Vitro Affinity ( Kd​ )Phosphatase Stability ( t1/2​ )Cellular PermeabilityIn Vivo Tumor Efficacy
Native pTyr Grb2 / STAT3~10 - 100 nM< 10 minutesPoorNone (Rapidly Degraded)
Unmodified D-Pmp Grb2 / STAT3~50 - 500 nM> 24 hoursPoorLow (Membrane Excluded)
D-Pmp + Prodrug Mask Grb2 / STAT3~100 - 600 nM*> 24 hoursHighHigh (Significant Reduction)
D-Pmp + CPP Conjugate Grb2 / STAT3~50 - 200 nM> 24 hoursHighHigh (Significant Reduction)

*Note: Prodrug affinity is measured post-activation by intracellular esterases, as the masked form cannot bind the SH2 domain.

Self-Validating Experimental Protocols

To rigorously evaluate the transition from in vitro binding to in vivo efficacy, the following self-validating workflows must be executed.

Workflow Syn Peptide Synthesis (Fmoc-D-Pmp-OH) InVitro In Vitro Validation (SPR / FP Assays) Syn->InVitro High Affinity Confirmed Mod Delivery Modification (CPP / Prodrug) InVitro->Mod Poor Permeability Addressed InVivo In Vivo Efficacy (Mouse Xenograft) Mod->InVivo Cellular Uptake Achieved

Caption: Step-by-step workflow translating D-Pmp peptides from in vitro validation to in vivo efficacy.

Protocol A: In Vitro Binding and Phosphatase Resistance Assay

Causality: This establishes baseline target engagement while proving the chemical necessity of the phosphonate substitution.

  • Synthesis: Synthesize N-terminal FAM-labeled D-Pmp peptide and a native pTyr control using standard Fmoc solid-phase peptide synthesis (SPPS).

  • Affinity Measurement (Fluorescence Polarization): Titrate recombinant SH2 domain protein (0.1 nM to 10 μM) into a fixed 10 nM concentration of FAM-peptides in assay buffer (50 mM Tris, 150 mM NaCl, pH 7.4). Calculate Kd​ using nonlinear regression.

  • Stability Challenge: Incubate 10 μM of each peptide with 100 nM recombinant PTP1B at 37°C.

  • Quantification: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench with 1% TFA and analyze via LC-MS to quantify the remaining intact peptide. Self-Validation Check: The native pTyr peptide must show rapid degradation ( t1/2​ < 10 min) and a corresponding loss of FP signal. If the pTyr control does not degrade, the recombinant PTP1B is inactive, invalidating the assay.

Protocol B: In Vivo Xenograft Efficacy and Pharmacodynamic Workflow

Causality: This proves that in vivo failure of unmodified D-Pmp is strictly a delivery issue, not a target engagement issue.

  • Model Generation: Subcutaneously inject 5×106 MDA-MB-231 breast cancer cells into the right flank of female athymic nude mice.

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice into three groups (n=8). Administer intravenously (i.v.) daily: Group 1 (Vehicle), Group 2 (Unmodified D-Pmp, 10 mg/kg), Group 3 (CPP-conjugated D-Pmp, 10 mg/kg).

  • Pharmacodynamic (PD) Readout: On Day 3, sacrifice 2 mice per group. Extract tumor tissue, homogenize in RIPA buffer, and perform Western blotting for downstream signaling markers (e.g., p-STAT3 or p-ERK).

  • Efficacy Readout: Measure tumor volume bi-weekly using digital calipers ( V=length×width2/2 ). Self-Validation Check: Group 2 (Unmodified D-Pmp) must show tumor growth and PD marker levels identical to Group 1 (Vehicle). This confirms that without the CPP modification, the highly charged D-Pmp peptide cannot penetrate the tumor cells in vivo.

References

  • SH2 Domains: Folding, Binding and Therapeutical Approaches Source: NIH / PMC
  • Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase Source: ResearchG
  • Cytosolic delivery of peptidic STAT3 SH2 domain inhibitors Source: NIH / PMC
  • Structure−Activity Relationships of Small Phosphopeptides, Inhibitors of Grb2 SH2 Domain, and Their Prodrugs Source: Journal of Medicinal Chemistry - ACS Public

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Phosphonomethyl-D-Phenylalanine

As a novel compound at the forefront of drug development, 4-Phosphonomethyl-D-Phenylalanine holds significant promise. However, ensuring the safety of researchers and the integrity of experimental outcomes is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound at the forefront of drug development, 4-Phosphonomethyl-D-Phenylalanine holds significant promise. However, ensuring the safety of researchers and the integrity of experimental outcomes is paramount. This guide provides essential, practical guidance on the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles.

Hazard Assessment and Initial Precautions

Key Initial Steps:

  • Designated Work Area: All work with 4-Phosphonomethyl-D-Phenylalanine should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to dust and aerosols.[4][5]

  • Understand the Hazards: Before beginning any work, review the general hazards associated with powdered chemicals and phosphonic acid derivatives.[2][6]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[3] All personnel should be familiar with their location and operation.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are non-negotiable when handling 4-Phosphonomethyl-D-Phenylalanine. The following table outlines the recommended PPE, and the subsequent workflow illustrates the correct sequence for donning and doffing.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesOffers good resistance to a range of chemicals, including acids.[5][7] Always check the manufacturer's compatibility chart.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against dust particles and potential splashes.[7][8] Goggles are recommended when there is a higher risk of splashing.
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.[6]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a fume hood or when there is a potential for significant dust generation.[1][9]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Proper sequence for putting on and taking off PPE to minimize contamination.

Step-by-Step Handling Procedures

Adhering to a standardized handling protocol is critical for minimizing risk and ensuring experimental reproducibility.

Preparation:

  • Gather all necessary materials before entering the designated work area. This includes the chemical container, spatulas, weighing paper, and any necessary solvents.

  • Prepare the work surface by lining it with absorbent bench paper.[4]

  • Ensure the fume hood is functioning correctly with adequate airflow.[7]

Weighing the Compound:

  • Tare a suitable container on the analytical balance.

  • Transfer the container to the fume hood.

  • Carefully dispense the desired amount of 4-Phosphonomethyl-D-Phenylalanine into the container. Use an anti-static gun if the powder is prone to static.[4]

  • Securely close the primary container of the chemical.

  • Return the weighed sample to the balance to confirm the mass.

Dissolving the Compound:

  • Perform all dissolutions within the fume hood.

  • Slowly add the solvent to the container with the weighed powder.

  • If creating an acidic solution, always add acid to water, never the other way around. [6]

Post-Handling:

  • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.[4]

  • Properly dispose of all contaminated materials as described in the disposal section.

  • Wash hands thoroughly with soap and water after removing gloves.[6]

Spill and Emergency Response

In the event of a spill or accidental exposure, a swift and informed response is crucial.

Spill Response:

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Sweep up the absorbed material and place it in a sealed container for disposal.[8]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Only personnel trained in hazardous material cleanup should address large spills.

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan

Proper disposal of 4-Phosphonomethyl-D-Phenylalanine and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weighing paper, absorbent pads) should be placed in a clearly labeled, sealed waste container.

  • Unused Compound: Unused or unwanted 4-Phosphonomethyl-D-Phenylalanine should be disposed of as chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.[7]

Disposal Workflow

Disposal_Workflow Start Waste Generated Segregate Segregate Waste Streams Start->Segregate Solid_Waste Contaminated Solid Waste (gloves, paper, etc.) Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Compound & Solutions Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Segregate->Solid_Waste Segregate->Liquid_Waste Disposal_Service Contact Licensed Waste Disposal Service Solid_Container->Disposal_Service Liquid_Container->Disposal_Service End Proper Disposal Disposal_Service->End

Caption: A streamlined process for the safe disposal of chemical waste.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] It is often required to use a licensed professional waste disposal service.[10]

By adhering to these guidelines, researchers can confidently and safely work with 4-Phosphonomethyl-D-Phenylalanine, fostering a secure environment for scientific discovery.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational & Environmental Safety Office. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Safety - phosphonates. Phosphonates Europe. [Link]

  • SOP - Phosphoric Acid. IsoLab, University of Washington. [Link]

  • Product Stewardship Summary - Phosphonic Acid. Ashland. [Link]

  • Safety Data Sheet. Chem-Impex International. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Phosphoric acid. Centers for Disease Control and Prevention. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. [Link]

  • Phosphoric Acid Safety Tips. VelocityEHS. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • Fmoc-4-(phosphonomethyl)-L-phenylalanine. Chem-Impex International. [Link]

  • Safety Data Sheet. CDN Isotopes. [Link]

Sources

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